Product packaging for Benzedrone(Cat. No.:CAS No. 1225617-75-3)

Benzedrone

Cat. No.: B1651091
CAS No.: 1225617-75-3
M. Wt: 253.34 g/mol
InChI Key: KWHZRPBDEAQYDE-UHFFFAOYSA-N
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Description

Benzedrone is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B1651091 Benzedrone CAS No. 1225617-75-3

Properties

IUPAC Name

2-(benzylamino)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15/h3-11,14,18H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHZRPBDEAQYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017094
Record name Benzedrone
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Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225617-75-3
Record name Benzedrone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzedrone
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Record name Benzedrone
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Record name BENZEDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Z5G5VE87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Benzedrone: Chemical Structure, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Benzedrone is a chiral molecule that is typically encountered as a racemic mixture. Its chemical identity and known physical properties are summarized in the table below. It is important to note that experimentally determined melting and boiling points for the freebase form are not consistently reported in the scientific literature. The provided data is primarily for the hydrochloride salt, which is the more common form for handling and analysis.

PropertyValueCitation
IUPAC Name 2-(benzylamino)-1-(p-tolyl)propan-1-one[1]
Synonyms 4-Methyl-N-benzylcathinone, 4-MBC[1][2]
Molecular Formula C₁₇H₁₉NO[1][2]
Molecular Weight 253.34 g/mol
CAS Number 1225617-75-3
Appearance Crystalline solid (hydrochloride salt)
Solubility (HCl salt) DMF: 10 mg/mL, DMSO: 5 mg/mL, Ethanol: 5 mg/mL, Methanol: 1 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL
λmax 205, 260 nm

Presumed Pharmacological Profile and Signaling Pathways

As a synthetic cathinone, this compound is an analog of mephedrone and is presumed to act as a monoamine transporter inhibitor, affecting the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The interaction with these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to mediate the stimulant and psychoactive effects of the drug.

While specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for this compound at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are not available in the current body of scientific literature, the pharmacology of structurally similar cathinones provides a strong basis for its presumed mechanism of action. For instance, mephedrone and other synthetic cathinones are known to act as substrates for these transporters, inhibiting reuptake and, in some cases, promoting neurotransmitter release (efflux). The relative potency at each transporter dictates the specific pharmacological profile of the compound.

The general signaling pathway for monoamine transporter inhibition by synthetic cathinones is depicted below.

Monoamine_Transporter_Inhibition Presumed Mechanism of Action of this compound This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition Synaptic_DA ↑ Synaptic Dopamine DAT->Synaptic_DA Leads to Synaptic_5HT ↑ Synaptic Serotonin SERT->Synaptic_5HT Leads to Synaptic_NE ↑ Synaptic Norepinephrine NET->Synaptic_NE Leads to Stimulant_Effects Stimulant Effects Synaptic_DA->Stimulant_Effects Psychoactive_Effects Psychoactive Effects Synaptic_5HT->Psychoactive_Effects Synaptic_NE->Stimulant_Effects

Caption: Presumed mechanism of action of this compound at the monoaminergic synapse.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of synthetic cathinones, as well as for the in-vitro and in-vivo evaluation of their pharmacological effects. These protocols are based on established methods for related compounds and can be adapted for the study of this compound.

Synthesis and Purification

A general method for the synthesis of cathinone derivatives involves the α-bromination of a substituted propiophenone followed by reaction with the desired amine.

Synthesis of 4-Methyl-N-benzylcathinone (this compound)

  • α-Bromination of 4-Methylpropiophenone: To a solution of 4-methylpropiophenone in a suitable solvent (e.g., diethyl ether or glacial acetic acid), add an equimolar amount of bromine dropwise with stirring, while maintaining the temperature below 10°C. After the addition is complete, continue stirring for 1-2 hours at room temperature. The reaction mixture is then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield crude α-bromo-4-methylpropiophenone.

  • Reaction with Benzylamine: Dissolve the crude α-bromo-4-methylpropiophenone in a suitable solvent such as acetonitrile or ethanol. Add a twofold molar excess of benzylamine to the solution. The mixture is then refluxed for several hours until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure.

Purification

The crude product can be purified by the following methods:

  • Acid-Base Extraction: Dissolve the residue in a nonpolar organic solvent (e.g., diethyl ether) and wash with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous phase. The aqueous layer is then basified (e.g., with 2M NaOH) to precipitate the freebase, which is then extracted with an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Recrystallization: The purified freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate is collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cathinone Analysis

This protocol is adapted from a validated method for the analysis of synthetic cathinones in urine.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard.

    • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., mixed-mode cation exchange).

    • Elute the analytes with a basic organic solvent mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) by heating at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

GCMS_Workflow GC-MS Analysis Workflow for Cathinones Sample_Prep Sample Preparation (Extraction, Derivatization) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition (Mass Spectrum) MS_Analysis->Data_Acquisition

Caption: General workflow for the GC-MS analysis of synthetic cathinones.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cathinone Analysis

This protocol is based on a method for the detection of synthetic cathinones in oral fluid.

  • Sample Preparation (Oral Fluid):

    • To 200 µL of oral fluid, add an internal standard.

    • Perform protein precipitation with 400 µL of acetonitrile.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes of interest.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.

In-Vitro Pharmacological Assays

Monoamine Transporter Inhibition Assay (Radioligand Uptake Inhibition)

This assay determines the potency of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

  • Cell Culture: Use HEK-293 cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Wash the cells with KRH buffer. c. Pre-incubate the cells with various concentrations of the test compound (this compound) for 10-15 minutes at 37°C. d. Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a non-radiolabeled substrate. e. Incubate for a short period (e.g., 5-10 minutes) at 37°C. f. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. g. Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

In-Vivo Behavioral Assays

Locomotor Activity Study

This assay assesses the stimulant or depressant effects of a compound on spontaneous movement in rodents.

  • Animals: Male mice or rats.

  • Apparatus: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.

  • Procedure: a. Habituate the animals to the testing room and the open-field arenas for at least 60 minutes before the experiment. b. Administer the test compound (this compound) or vehicle via a suitable route (e.g., intraperitoneal injection). c. Immediately place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena.

Conditioned Place Preference (CPP) Protocol

This paradigm is used to evaluate the rewarding or aversive properties of a drug.

  • Animals: Male mice or rats.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure: a. Pre-conditioning Phase (Baseline): On day 1, allow the animals to freely explore both compartments for 15 minutes and record the time spent in each to determine any initial preference. b. Conditioning Phase (Days 2-5): For four days, administer the test compound (this compound) and confine the animal to one compartment (drug-paired) for 30 minutes. On alternate days, administer the vehicle and confine the animal to the other compartment (vehicle-paired). c. Post-conditioning Phase (Test): On day 6, place the animal in the apparatus with free access to both compartments in a drug-free state and record the time spent in each compartment for 15 minutes.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference, suggesting rewarding properties.

Conclusion

This compound (4-methyl-N-benzylcathinone) is a synthetic cathinone with a chemical structure that strongly suggests activity as a monoamine transporter inhibitor. While specific quantitative data on its pharmacological profile are lacking in the public domain, this guide provides a comprehensive overview of its known chemical and physical properties and outlines detailed experimental protocols for its synthesis, analysis, and pharmacological characterization. The provided methodologies for GC-MS, LC-MS/MS, in-vitro transporter assays, and in-vivo behavioral studies offer a robust framework for researchers to investigate the properties of this compound and contribute to a better understanding of this and other emerging psychoactive substances. Further research is critically needed to elucidate the specific binding affinities and functional activities of this compound at the dopamine, serotonin, and norepinephrine transporters to fully characterize its pharmacological and toxicological profile.

Disclaimer: this compound is a controlled substance in many jurisdictions. The information provided in this guide is for research and informational purposes only. All handling and experimentation with this compound must be conducted in strict compliance with all applicable laws and regulations and under appropriate laboratory safety conditions.

References

Synthesis Pathway of 4-Methyl-N-benzylcathinone (4-MBC): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-N-benzylcathinone (4-MBC), a substituted cathinone. The information presented herein is intended for an audience with a strong background in organic chemistry and is for research and informational purposes only.

Chemical and Physical Data

PropertyValueReference
IUPAC Name 1-(4-methylphenyl)-2-(benzylamino)propan-1-one
Molecular Formula C₁₇H₁₉NO[1]
Molecular Weight 253.34 g/mol [1]
CAS Number 1225617-75-3 (hydrochloride)[1]
Appearance White powder (hydrochloride salt)[2]
SMILES CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2[1]
InChI InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H

Synthesis Pathway

The most common and straightforward method for the synthesis of 4-Methyl-N-benzylcathinone (4-MBC) and related N-benzyl cathinones involves a two-step process starting from a substituted propiophenone. This pathway consists of an α-bromination followed by a nucleophilic substitution with benzylamine.

Synthesis_Pathway 4-Methylpropiophenone 4-Methylpropiophenone alpha-Bromo-4-methylpropiophenone alpha-Bromo-4-methylpropiophenone 4-Methylpropiophenone->alpha-Bromo-4-methylpropiophenone Bromination (e.g., Br₂ in Acetic Acid) 4-Methyl-N-benzylcathinone (4-MBC) 4-Methyl-N-benzylcathinone (4-MBC) alpha-Bromo-4-methylpropiophenone->4-Methyl-N-benzylcathinone (4-MBC) Nucleophilic Substitution (Benzylamine)

Figure 1: General synthesis pathway for 4-Methyl-N-benzylcathinone (4-MBC).

Experimental Protocols

While specific experimental data for the synthesis of 4-Methyl-N-benzylcathinone is not widely available in peer-reviewed literature, the following protocols are based on general methods for the synthesis of analogous substituted cathinones.

Step 1: α-Bromination of 4-Methylpropiophenone

Objective: To introduce a bromine atom at the alpha position of the propiophenone, creating the key intermediate, α-bromo-4-methylpropiophenone.

Materials:

  • 4-Methylpropiophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-methylpropiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with continuous stirring. The reaction is typically exothermic and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude α-bromo-4-methylpropiophenone.

Step 2: Nucleophilic Substitution with Benzylamine

Objective: To substitute the bromine atom with a benzylamino group to form the final product, 4-Methyl-N-benzylcathinone.

Materials:

  • α-Bromo-4-methylpropiophenone

  • Benzylamine

  • Triethylamine (Et₃N) or another suitable base

  • Acetonitrile or another suitable polar aprotic solvent

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel

Procedure:

  • Dissolve the crude α-bromo-4-methylpropiophenone in acetonitrile in a round-bottom flask.

  • Add an excess of benzylamine (typically 2-3 equivalents) and a base such as triethylamine to the solution.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess benzylamine and salts.

  • Dry the organic layer and concentrate to obtain the freebase of 4-Methyl-N-benzylcathinone.

  • For the hydrochloride salt, dissolve the freebase in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration using a Büchner funnel, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity. While specific data for 4-MBC is limited, analytical methods for the closely related compound 3,4-Methylenedioxy-N-benzylcathinone (Benzylone) can be adapted.

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Logical Workflow for Synthesis and Analysis

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Bromination Bromination Start->Bromination 4-Methylpropiophenone Nucleophilic_Substitution Nucleophilic_Substitution Bromination->Nucleophilic_Substitution α-Bromo intermediate Purification Purification Nucleophilic_Substitution->Purification Crude 4-MBC Final_Product Final_Product Purification->Final_Product GC_MS GC_MS Final_Product->GC_MS NMR NMR Final_Product->NMR FTIR FTIR Final_Product->FTIR

Figure 2: Logical workflow for the synthesis and analysis of 4-Methyl-N-benzylcathinone.

Disclaimer: The synthesis of 4-Methyl-N-benzylcathinone and other cathinone derivatives may be subject to legal restrictions in many jurisdictions. It is the sole responsibility of the user to ensure compliance with all applicable laws and regulations. This information is provided for research and educational purposes only and should not be used for any illicit activities. All chemical syntheses should be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

The Enigmatic Mechanism of Benzedrone (4-Methyl-N-benzylcathinone) at Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide addresses the mechanism of action of Benzedrone (4-methyl-N-benzylcathinone, 4-MBC) on monoamine transporters. It is critical to note that a thorough review of scientific literature reveals a significant gap in the pharmacological characterization of this specific compound. As of the date of this publication, quantitative data on the binding affinity, uptake inhibition, and release-promoting effects of this compound at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are not publicly available. The physiological and toxicological properties of this compound remain largely unknown[1].

Therefore, this guide will proceed by inferring the probable mechanism of action of this compound based on the well-established structure-activity relationships (SAR) of analogous substituted cathinones. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future experimental investigation into the neuropharmacology of this novel psychoactive substance.

Inferred Mechanism of Action: A Substrate-Type Releaser Profile

Based on its chemical structure, this compound is a β-keto-amphetamine derivative. Substituted cathinones typically act as either monoamine transporter reuptake inhibitors (blockers) or substrate-type releasers (releasers)[2][3]. Compounds that are N-substituted but do not incorporate the nitrogen into a pyrrolidine ring, like this compound, often exhibit substrate activity, leading to transporter-mediated efflux of monoamines from the presynaptic neuron[3][4].

The structure of this compound features two key substitutions known to influence activity at monoamine transporters:

  • 4-Methyl Substitution on the Phenyl Ring: This substitution, as seen in the well-studied compound mephedrone (4-methylmethcathinone), is known to enhance activity at the serotonin transporter (SERT) relative to the dopamine transporter (DAT).

  • N-Benzyl Substitution: The presence of a bulky benzyl group on the nitrogen atom is less common among widely studied cathinones. However, N-alkylation can influence the potency and selectivity of interaction with monoamine transporters.

Considering these structural features, it is hypothesized that this compound acts as a monoamine transporter substrate, inducing the release of dopamine, serotonin, and norepinephrine . It is likely to exhibit a mixed profile with significant activity at all three transporters. The 4-methyl group suggests a potentially pronounced effect on serotonin release.

The general mechanism for a monoamine releasing agent involves several steps:

  • Entry into the presynaptic neuron via the monoamine transporters (DAT, SERT, NET).

  • Interaction with the vesicular monoamine transporter 2 (VMAT2), leading to the disruption of vesicular storage and an increase in cytosolic monoamine concentrations.

  • Induction of reverse transport (efflux) of monoamines from the cytosol into the synaptic cleft through the plasma membrane transporters.

This cascade of events leads to a significant, non-vesicular increase in extracellular monoamine levels, which underlies the psychostimulant effects of this class of compounds.

Below is a diagram illustrating the proposed signaling pathway for a generic monoamine releasing agent, which is the hypothesized mechanism for this compound.

Monoamine_Releaser_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Benzedrone_ext This compound (Extracellular) MAT Monoamine Transporter (DAT, SERT, NET) Benzedrone_ext->MAT Uptake Benzedrone_int This compound (Intracellular) MAT->Benzedrone_int Monoamines_synapse Increased Monoamines MAT->Monoamines_synapse VMAT2 VMAT2 Benzedrone_int->VMAT2 Inhibition Vesicle Synaptic Vesicle VMAT2->Vesicle Monoamines_vesicle Monoamines Monoamines_cyto Monoamines (Cytosolic) Vesicle->Monoamines_cyto Release from Vesicles Monoamines_cyto->MAT Reverse Transport (Efflux) Receptor Postsynaptic Receptors Monoamines_synapse->Receptor Binding & Activation

Proposed mechanism of this compound as a monoamine releaser.

Quantitative Data for Structurally Related Cathinones

To provide context for the potential potency and selectivity of this compound, the following tables summarize quantitative data for structurally similar cathinones. This data is derived from in vitro studies on rat brain synaptosomes or HEK293 cells expressing human monoamine transporters.

Table 1: Monoamine Release Activity of Selected Cathinones

CompoundDAT EC50 (nM)SERT EC50 (nM)NET EC50 (nM)DAT/SERT Selectivity Ratio
Methcathinone49.94270N/A85.6
4-Methylmethcathinone (Mephedrone)1191450N/A12.2
4-Chloromethcathinone50.142.5N/A0.85
Data sourced from studies on rat brain synaptosomes.

Table 2: Monoamine Uptake Inhibition of Selected Cathinones

CompoundDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)
Mexedrone1.82.53.2
N-Methoxymephedrone1.52.12.8
Mephedrone0.492.20.53
Data for Mexedrone and N-Methoxymephedrone from rat brain synaptosomes. Mephedrone data from HEK293 cells expressing human transporters.

Experimental Protocols for Characterizing this compound's Activity

To definitively determine the mechanism of action of this compound, a series of in vitro assays are required. The following protocols are standard methodologies used in the pharmacological evaluation of novel psychoactive substances at monoamine transporters.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

Methodology:

  • Preparation of Tissue/Cells: Use either rat brain synaptosomes or HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Radioligand Selection:

    • For DAT: [3H]WIN 35,428 or [125I]RTI-55

    • For SERT: [3H]citalopram or [3H]paroxetine

    • For NET: [3H]nisoxetine

  • Assay Procedure:

    • Incubate the prepared membranes or cells with a fixed concentration of the selected radioligand and a range of concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assays

Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Methodology:

  • Preparation of Synaptosomes: Prepare synaptosomes from fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Assay Procedure:

    • Pre-incubate synaptosomes with various concentrations of this compound or vehicle.

    • Initiate uptake by adding a low concentration of a radiolabeled monoamine ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

    • Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of radiolabeled monoamine taken up by the synaptosomes using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition at each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Monoamine Release Assays

Objective: To determine if this compound acts as a substrate-type releaser and to quantify its potency (EC50) and efficacy for inducing monoamine release.

Methodology:

  • Preparation and Preloading: Prepare synaptosomes as in the uptake assay. Preload the synaptosomes by incubating them with a radiolabeled monoamine ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

  • Assay Procedure:

    • After preloading, wash the synaptosomes to remove excess extracellular radiolabel.

    • Initiate release by adding various concentrations of this compound or a known releasing agent (e.g., amphetamine for DAT/NET, fenfluramine for SERT) as a positive control.

    • After a defined incubation period (e.g., 15-30 minutes), separate the synaptosomes from the supernatant by centrifugation or filtration.

    • Quantify the radioactivity in the supernatant (released monoamine) and in the synaptosome pellet (retained monoamine).

  • Data Analysis:

    • Express the amount of release as a percentage of the total radioactivity.

    • Generate concentration-response curves and determine the EC50 (concentration of this compound that produces 50% of the maximal release) and the maximal effect (Emax) by non-linear regression.

The following diagram outlines the experimental workflow for characterizing a novel cathinone like this compound.

Experimental_Workflow start Novel Cathinone (this compound) binding Radioligand Binding Assays (DAT, SERT, NET) start->binding uptake Uptake Inhibition Assays (DAT, SERT, NET) start->uptake release Monoamine Release Assays (DAT, SERT, NET) start->release ki Determine Ki (Binding Affinity) binding->ki ic50 Determine IC50 (Uptake Inhibition Potency) uptake->ic50 ec50_emax Determine EC50 & Emax (Release Potency & Efficacy) release->ec50_emax analysis Data Analysis & Comparison ki->analysis ic50->analysis ec50_emax->analysis conclusion Determine Mechanism of Action: Blocker vs. Releaser analysis->conclusion

Workflow for characterizing this compound's monoamine transporter activity.

Conclusion

While direct pharmacological data for this compound (4-methyl-N-benzylcathinone) is currently unavailable, its chemical structure strongly suggests a mechanism of action as a substrate-type monoamine releasing agent at DAT, SERT, and NET. The presence of a 4-methyl group on the phenyl ring implies potentially significant activity at the serotonin transporter, similar to mephedrone. The N-benzyl substitution introduces a degree of uncertainty regarding its precise potency and selectivity profile.

The experimental protocols detailed in this guide provide a clear roadmap for the definitive characterization of this compound's interaction with monoamine transporters. Such studies are essential to understand the neuropharmacological profile, potential for abuse, and neurotoxic effects of this emerging psychoactive substance. The data generated will be crucial for informing public health and regulatory bodies.

References

A Technical Guide to the Pharmacological Profile of Benzedrone (4-Methyl-N-benzylcathinone)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The pharmacological and toxicological properties of Benzedrone (4-methyl-N-benzylcathinone, 4-MBC) are not well-characterized in peer-reviewed scientific literature.[1] This guide synthesizes available information on closely related synthetic cathinones to construct a hypothesized pharmacological profile for this compound, intended for research and drug development professionals. All data presented for specific compounds other than this compound are for comparative and contextual purposes.

Introduction

This compound, also known as 4-methyl-N-benzylcathinone (4-MBC), is a designer psychoactive substance belonging to the synthetic cathinone class.[2][3] It is a structural analog of more well-studied cathinones such as mephedrone and 4-MEC (4-methylethcathinone), characterized by the substitution of the N-methyl group with a benzyl group.[1][4] Since its emergence around 2010, it has been identified as a component in recreational "bath salt" products.

Synthetic cathinones typically exert their psychoactive effects by modulating monoamine neurotransmission. Based on its structural similarity to other cathinones, this compound is hypothesized to function as a monoamine transporter inhibitor and/or releasing agent, thereby increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The predominant action on the dopamine transporter (DAT) is likely associated with a potential for abuse and addiction.

Hypothesized Mechanism of Action & Receptor Profile

The primary mechanism of action for most synthetic cathinones involves interaction with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These substances can act as either reuptake inhibitors (blockers) or as substrates (releasers).

  • Reuptake Inhibition: Like cocaine, these compounds bind to the transporter protein, preventing the reuptake of neurotransmitters from the synaptic cleft and prolonging their action.

  • Substrate-Release: Like amphetamine, these compounds are transported into the presynaptic terminal, where they disrupt vesicular storage and promote reverse transport (efflux) of neurotransmitters into the synapse.

Given its structure, this compound is likely a potent inhibitor of DAT and NET, with a potentially lower affinity for SERT. The bulky N-benzyl group may influence its interaction with the transporters, potentially favoring an inhibitor profile over a releasing agent profile, similar to pyrovalerone derivatives. However, without empirical data, this remains speculative.

Unlike non-β-keto amphetamines, synthetic cathinones generally do not show significant affinity for the trace amine-associated receptor 1 (TAAR1). It is also hypothesized that this compound, like other studied cathinones, has low affinity for other major monoamine receptors.

Quantitative Pharmacology (Comparative Data)

No specific in vitro binding affinity (Ki) or uptake inhibition (IC50) values for this compound have been published. The following tables present data for structurally related and pharmacologically relevant synthetic cathinones to provide a quantitative framework for this compound's presumed activity.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM) for Selected Cathinones

Compound DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM) Primary Action Profile
Mephedrone 1290 258 487 Releaser/Inhibitor
4-MEC 1070 300 701 Releaser/Inhibitor
Methylone 1370 499 493 Releaser/Inhibitor
Pentedrone 2500 610 135000 Inhibitor
MDPV 2.4 1.1 2260 Inhibitor
Methcathinone 78.5 37.3 3130 Releaser/Inhibitor
Cocaine 272 293 304 Inhibitor

Data compiled from multiple sources. Note: IC50 values can vary between different assays and experimental conditions.

Table 2: Monoamine Transporter Binding Affinities (Ki, nM) for Selected Cathinones

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM)
Mephedrone 146 133 108
Methylone 239 338 179
MDPV 4.3 25.8 3370
Methcathinone >10,000 2,700 >30,000
Cocaine 550 1,020 1,180

Data compiled from multiple sources. Note: Ki values can vary between different assays and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the pharmacological profile of a novel psychoactive substance like this compound.

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the potency of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin via their respective transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM with 10% FBS, geneticin for selection).

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of this compound hydrochloride dissolved in KRH buffer.

  • Uptake Initiation: A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled monoamine is added to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.

  • Quantification: Cells are lysed, and the radioactivity accumulated inside the cells is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine or mazindol). The concentration-response data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific monoamine uptake).

G

Caption: Workflow for in vitro monoamine uptake inhibition assay.

In Vivo Behavioral Pharmacology: Locomotor Activity Assay

Objective: To assess the psychostimulant effects of this compound in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water and are acclimated to the facility for at least one week prior to testing.

  • Apparatus: The experiment is conducted in open-field arenas equipped with infrared photobeam detectors to automatically track horizontal and vertical movements.

  • Drug Preparation: this compound hydrochloride is dissolved in sterile 0.9% saline. A range of doses (e.g., 1, 3, 10, 30 mg/kg) is prepared based on literature for similar cathinones.

  • Procedure:

    • On the test day, animals are transported to the testing room and allowed to acclimate for at least 60 minutes.

    • Each animal is placed into the center of the open-field arena for a 30-60 minute habituation period.

    • Following habituation, the animal is briefly removed, administered the assigned dose of this compound or vehicle (saline) via intraperitoneal (i.p.) injection, and immediately returned to the arena.

  • Data Collection & Analysis: Locomotor activity (total distance traveled, rearing counts, stereotyped movements) is recorded continuously for 90-120 minutes. Data are typically analyzed using a two-way ANOVA (Treatment x Time) to assess the effect of the drug over time.

Hypothesized Signaling Pathway

As a presumed monoamine reuptake inhibitor, this compound's primary effect is to increase the concentration of neurotransmitters, particularly dopamine, in the synaptic cleft. This leads to enhanced stimulation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors), which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates downstream intracellular signaling cascades that are fundamental to the drug's psychoactive and reinforcing effects.

G

Caption: Postulated signaling cascade following DAT inhibition by this compound.

Pharmacokinetics and Metabolism (Hypothesized)

The pharmacokinetic profile of this compound has not been formally studied. However, based on data from related cathinones like mephedrone, several predictions can be made:

  • Absorption: Likely rapid absorption following oral or intranasal administration, with peak plasma concentrations occurring within 1-2 hours.

  • Distribution: Like most cathinones, this compound is expected to be lipophilic and readily cross the blood-brain barrier to exert its effects on the central nervous system.

  • Metabolism: The metabolism of this compound is expected to follow pathways common to other cathinones. Key metabolic reactions likely include:

    • N-dealkylation: Removal of the benzyl group.

    • Reduction: Conversion of the β-keto group to a hydroxyl group, forming the corresponding alcohol metabolite.

    • Hydroxylation: Addition of a hydroxyl group to the tolyl (4-methylphenyl) ring. These phase I metabolites may then undergo phase II conjugation (e.g., glucuronidation) before excretion.

  • Excretion: Excretion is presumed to occur primarily via the kidneys.

Conclusion

This compound (4-MBC) is a synthetic cathinone whose pharmacological profile remains largely uncharacterized. Based on its chemical structure and the known pharmacology of its analogs, it is strongly hypothesized to act as a monoamine transporter inhibitor, with a primary affinity for the dopamine and norepinephrine transporters. This profile suggests a significant potential for psychostimulant effects and abuse liability. The lack of empirical data highlights a critical gap in the scientific understanding of this psychoactive substance. Comprehensive in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively establish its mechanism of action, potency, selectivity, and overall safety profile.

References

Initial Toxicological Screening of Benzedrone and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicological screening of Benzedrone (4-methyl-N-benzylcathinone, 4-MBC) and its structural analogs. Due to a notable scarcity of publicly available toxicological data for this compound itself, this document synthesizes findings from in vitro and in silico studies on closely related synthetic cathinones to construct a representative toxicological profile. The guide details experimental protocols for key assays in cytotoxicity and genotoxicity assessment, presents available quantitative data in structured tables for comparative analysis, and visualizes the primary mechanism of action—monoamine transporter inhibition—and its downstream signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the toxicological evaluation of novel psychoactive substances and the development of related pharmaceutical compounds.

Introduction

This compound (4-MBC) is a synthetic cathinone that has been identified as a designer drug. Like other substances in its class, its pharmacological and toxicological profiles are of significant interest to the scientific and medical communities. Synthetic cathinones are structurally related to cathinone, the psychoactive alkaloid found in the khat plant (Catha edulis). They generally act as central nervous system stimulants by modulating the activity of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

The initial toxicological screening of new chemical entities like this compound is crucial for understanding their potential for harm and for informing public health and regulatory responses. This process typically involves a battery of in vitro and in vivo tests to assess cytotoxicity, genotoxicity, and acute toxicity. This guide focuses on the foundational in vitro and in silico aspects of this screening process.

In Vitro and In Silico Toxicological Data

A thorough review of scientific literature reveals a significant lack of specific quantitative toxicological data for this compound. However, data from several of its analogs provide valuable insights into its potential toxicological profile.

Cytotoxicity Data

In vitro cytotoxicity assays are fundamental to initial toxicological screening, providing data on the concentrations at which a substance induces cell death. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) are common metrics. The available data for analogs of this compound are summarized in Table 1.

CompoundCell LineExposure Time (h)AssayIC50 / EC50 (mM)Reference
ButylonePrimary Rat HepatocytesNot SpecifiedCytotoxicity1.21[1]
BuphedronePrimary Rat HepatocytesNot SpecifiedCytotoxicity1.57[1]
3,4-DMMCPrimary Rat HepatocytesNot SpecifiedCytotoxicity0.158[1]
ButyloneSH-SY5Y24Cytotoxicity6.39[2]
PentyloneSH-SY5Y24Cytotoxicity4.44[2]
MDPVSH-SY5Y24Cytotoxicity3.61

Table 1: In Vitro Cytotoxicity of this compound Analogs. 3,4-DMMC: 3,4-dimethylmethcathinone; MDPV: 3,4-Methylenedioxypyrovalerone.

Monoamine Transporter Binding Affinity

The primary mechanism of action for many synthetic cathinones is the inhibition of monoamine transporters. Binding affinity is often expressed as the inhibition constant (Ki). A critical review of Benzylone (3,4-methylenedioxy-N-benzylcathinone, BMDP), a close structural analog of this compound, provides the following data on its interaction with human monoamine transporters expressed in HEK293 cells.

CompoundTransporterBinding Affinity (Ki, μM)Reference
Benzylone (BMDP)Dopamine Transporter (DAT)~2.5
Benzylone (BMDP)Norepinephrine Transporter (NET)~2.5
Benzylone (BMDP)Serotonin Transporter (SERT)11.5

Table 2: Monoamine Transporter Binding Affinity of Benzylone.

In Silico Genotoxicity and Carcinogenicity Predictions

While experimental data for this compound is lacking, in silico models have been used to predict the toxicity of a wide range of synthetic cathinones. These computational methods provide an initial assessment of potential hazards. For instance, a study on 65 synthetic cathinones predicted that some compounds, such as 2,3-MDMC and methylone, have carcinogenic potential and may induce chromosomal aberrations.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable toxicological data. Below are methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Exposure: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the existing medium with the medium containing the test compound concentrations. Include solvent controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Remove the medium and add a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the dissolved formazan using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the solvent control. The IC50 value is calculated from the dose-response curve.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Principle: The assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events. The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, which are then scored for the presence of micronuclei.

Protocol:

  • Cell Culture: Use a suitable cell line, such as human lymphoblastoid TK6 cells, and maintain in appropriate culture conditions.

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, as well as positive and negative (solvent) controls. The exposure can be short-term (e.g., 3-6 hours) followed by a recovery period, or continuous for a longer duration (e.g., 24 hours).

  • Cytokinesis Block: Add cytochalasin B to the culture medium at a concentration sufficient to inhibit cytokinesis and allow for the accumulation of binucleated cells. This is typically done after the compound exposure period.

  • Cell Harvesting and Staining: Harvest the cells by centrifugation, treat with a hypotonic solution, and fix. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated cultures to the negative control. A statistically significant, dose-dependent increase in micronucleus frequency indicates a positive result for genotoxicity.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and biological mechanisms.

Experimental Workflow for In Vitro Cytotoxicity and Genotoxicity Screening

G cluster_0 Cytotoxicity Assessment cluster_1 Genotoxicity Assessment Cell Seeding Cell Seeding Compound Exposure (24-48h) Compound Exposure (24-48h) Cell Seeding->Compound Exposure (24-48h) MTT Assay MTT Assay Compound Exposure (24-48h)->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Cell Culture Cell Culture Compound Exposure & Cytochalasin B Compound Exposure & Cytochalasin B Cell Culture->Compound Exposure & Cytochalasin B Cell Harvesting & Staining Cell Harvesting & Staining Compound Exposure & Cytochalasin B->Cell Harvesting & Staining Microscopic Scoring Microscopic Scoring Cell Harvesting & Staining->Microscopic Scoring Data Analysis (Micronucleus Frequency) Data Analysis (Micronucleus Frequency) Microscopic Scoring->Data Analysis (Micronucleus Frequency) Initial Compound Initial Compound Initial Compound->Cell Seeding Initial Compound->Cell Culture

Caption: Workflow for in vitro cytotoxicity and genotoxicity screening.

Signaling Pathway of Monoamine Transporter Inhibition by Synthetic Cathinones

Synthetic cathinones, like this compound and its analogs, are known to inhibit monoamine transporters, primarily the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentration of dopamine, which in turn affects downstream signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_out Extracellular Dopamine Dopamine_in Dopamine (reuptake) Dopamine_in->DAT Normal Function D1R D1 Receptor Dopamine_out->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates ERK ERK Signaling PKA->ERK activates CREB CREB (Gene Transcription) ERK->CREB This compound This compound / Analog This compound->DAT inhibits

Caption: Monoamine transporter inhibition and downstream signaling.

Conclusion

The initial toxicological screening of this compound is hampered by a lack of specific experimental data. However, by examining its structural analogs, a preliminary toxicological profile can be inferred. The available data suggest that this compound and its analogs likely exhibit cytotoxic effects and act as inhibitors of monoamine transporters, particularly the dopamine transporter. This mechanism of action can lead to the activation of downstream signaling pathways such as the cAMP/PKA and ERK cascades, which are associated with the psychoactive and potentially neurotoxic effects of these substances.

The experimental protocols and workflows detailed in this guide provide a framework for the systematic in vitro toxicological evaluation of this compound and other novel synthetic cathinones. Further research, including in vivo studies, is imperative to fully characterize the toxicological profile of this compound and to accurately assess its potential risks to human health. This guide serves as a foundational resource to direct these future research endeavors.

References

An In-depth Technical Guide to the Discovery and History of Benzedrone as a Designer Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzedrone (4-methyl-N-benzylcathinone or 4-MBC), a synthetic cathinone derivative, emerged in the early 21st century as a prominent example of a novel psychoactive substance (NPS). Initially marketed covertly as "bath salts" or "research chemicals" to circumvent drug control legislation, its stimulant properties quickly led to its abuse. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols for its synthesis and analysis, quantitative pharmacological data, and visualizations of its presumed mechanism of action and synthetic pathway. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of synthetic cathinones and the broader field of NPS.

Introduction and Discovery

This compound (4-MBC) is a designer drug that was first identified in the recreational drug market around 2010.[1] It belongs to the substituted cathinone class, which are synthetic derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). The emergence of this compound is characteristic of the rapid evolution of NPS, where clandestine laboratories modify the chemical structures of known psychoactive compounds to create substances that are not yet legally controlled.[2][3] These substances were often sold online and in "head shops" under deceptive labels like "bath salts" or "plant food" to evade legal scrutiny.[2][3]

The history of synthetic cathinones dates back to the 1920s, but their widespread recreational use is a more recent phenomenon that began in the early 2000s. The rise in the abuse of drugs like mephedrone (4-methylmethcathinone) paved the way for the introduction of numerous other analogues, including this compound.

Chemical Synthesis

The synthesis of 4-methyl-N-benzylcathinone (this compound) can be achieved through various synthetic routes. One common method involves the α-bromination of 4-methylpropiophenone followed by nucleophilic substitution with benzylamine.

General Synthesis Pathway

A plausible synthetic route, based on established chemical principles for the synthesis of cathinone derivatives, is outlined below.

Synthesis_Pathway 4-methylpropiophenone 4-methylpropiophenone alpha-bromo-4-methylpropiophenone alpha-bromo-4-methylpropiophenone 4-methylpropiophenone->alpha-bromo-4-methylpropiophenone Bromination (e.g., Br2, HBr) Benzedrone_base This compound (free base) alpha-bromo-4-methylpropiophenone->Benzedrone_base Nucleophilic substitution (Benzylamine) Benzedrone_HCl This compound HCl Benzedrone_base->Benzedrone_HCl Salt formation (HCl in ether)

Figure 1: General synthesis pathway for this compound HCl.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol for the synthesis of this compound, based on common clandestine laboratory procedures for similar cathinones. This information is for academic and research purposes only and should not be attempted.

Step 1: α-Bromination of 4-methylpropiophenone

  • 4-methylpropiophenone is dissolved in a suitable solvent, such as glacial acetic acid or diethyl ether.

  • An equimolar amount of bromine (Br₂) is added dropwise to the solution while stirring, often with the exclusion of light to prevent radical side reactions. The reaction is typically carried out at room temperature or with gentle cooling.

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield crude α-bromo-4-methylpropiophenone.

Step 2: Reaction with Benzylamine

  • The crude α-bromo-4-methylpropiophenone is dissolved in a suitable organic solvent, such as acetonitrile or dichloromethane.

  • At least two equivalents of benzylamine are added to the solution. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrobromic acid (HBr) byproduct.

  • The reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete, as monitored by TLC.

  • The reaction mixture is then worked up by washing with water and a dilute acid to remove excess benzylamine and benzylamine hydrobromide.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the free base of this compound.

Step 3: Salt Formation

  • The crude this compound free base is dissolved in a non-polar solvent like diethyl ether.

  • A solution of hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.

  • The hydrochloride salt of this compound precipitates out of the solution.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried to yield this compound HCl as a solid.

Pharmacological Profile

This compound, like other synthetic cathinones, is a central nervous system (CNS) stimulant. Its pharmacological effects are primarily attributed to its interaction with monoamine transporters.

Mechanism of Action

The primary mechanism of action for this compound is believed to be the inhibition of the reuptake of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT). By blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and its characteristic stimulant effects.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Dopamine_NE Dopamine/ Norepinephrine Vesicle->Dopamine_NE Release DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) Dopamine_NE->DAT_NET Reuptake Receptor Postsynaptic Receptors Dopamine_NE->Receptor Binding & Signal This compound This compound This compound->DAT_NET Inhibition

Figure 2: Simplified signaling pathway of this compound's action.
Quantitative Pharmacological Data

While specific quantitative data for this compound is scarce in peer-reviewed literature, data from related cathinones and a report on the closely related compound Benzylone (BMDP) can provide some insight. It is important to note that these values are for a different, albeit structurally similar, compound and should be interpreted with caution.

Table 1: In Vitro Pharmacological Data for Benzylone (BMDP)

TargetAssay TypeKi (nM)
Dopamine Transporter (DAT)Binding Affinity~2500
Norepinephrine Transporter (NET)Binding Affinity~2500
Serotonin Transporter (SERT)Binding Affinity~11500
Dopamine Transporter (DAT)Uptake Inhibition637 - 764
Norepinephrine Transporter (NET)Uptake Inhibition469 - 1629
Serotonin Transporter (SERT)Uptake Inhibition>10000

Data presented for Benzylone (3,4-methylenedioxy-N-benzylcathinone), not this compound (4-methyl-N-benzylcathinone).

Analytical Characterization

The identification and quantification of this compound in seized materials and biological samples are crucial for forensic and clinical purposes. Standard analytical techniques are employed for its characterization.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification of synthetic cathinones. The compound is separated based on its volatility and then fragmented, producing a characteristic mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of the molecule, allowing for unambiguous identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing biological samples due to its high sensitivity and selectivity.

Experimental Workflow for Analysis

Analytical_Workflow Sample Seized Material or Biological Sample Extraction Sample Preparation (e.g., Extraction, Derivatization) Sample->Extraction GC_MS GC-MS Analysis Extraction->GC_MS LC_MS LC-MS/MS Analysis Extraction->LC_MS NMR NMR Spectroscopy Extraction->NMR Data_Analysis Data Analysis and Structure Elucidation GC_MS->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis

Figure 3: General analytical workflow for this compound identification.

Legal History and Control

The emergence of this compound and other synthetic cathinones presented a significant challenge to drug control legislation worldwide. Initially, these compounds were not explicitly illegal, allowing for their open sale.

  • United Kingdom: In April 2010, the UK enacted a ban on all substituted cathinone derivatives under the Misuse of Drugs Act 1971.

  • United States: In October 2011, the Drug Enforcement Administration (DEA) used its emergency scheduling authority to temporarily place several synthetic cathinones, including mephedrone and methylone, into Schedule I of the Controlled Substances Act. This was followed by the Synthetic Drug Abuse Prevention Act of 2012, which permanently banned many of these substances. While this compound was not always individually named in initial legislation, the broad, analogue-based language of these laws effectively criminalized its possession and distribution.

Conclusion

This compound serves as a case study in the dynamic and challenging landscape of novel psychoactive substances. Its clandestine synthesis, rapid emergence on the recreational drug market, and subsequent legislative control highlight the ongoing need for agile and comprehensive scientific and regulatory responses. While its specific pharmacological profile is not as extensively documented as some of its more notorious counterparts, its presumed mechanism as a monoamine reuptake inhibitor places it firmly within the class of potent CNS stimulants with a significant potential for abuse and adverse health effects. Further research is warranted to fully elucidate the detailed pharmacology and toxicology of this compound to better inform public health and safety initiatives.

References

In Vitro Characterization of Benzedrone's Effects on Serotonin and Dopamine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth in vitro characterization of the effects of Benzedrone (4-methylmethcathinone, mephedrone) on the serotonin and dopamine systems. This compound is a synthetic cathinone that has gained notoriety as a recreational drug. Understanding its molecular mechanisms is crucial for elucidating its psychoactive effects, abuse potential, and potential neurotoxicity. This document summarizes quantitative data on this compound's interaction with the dopamine transporter (DAT) and the serotonin transporter (SERT), details the experimental protocols for assessing these interactions, and visualizes the underlying molecular pathways and experimental workflows. The data presented indicates that this compound acts as a substrate for both DAT and SERT, inducing neurotransmitter release, with a more pronounced effect on the serotonin system.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound (mephedrone) in inhibiting dopamine and serotonin uptake and in inducing their release. These values are critical for understanding the drug's pharmacological profile.

Table 1: Inhibition of Dopamine and Serotonin Uptake by this compound (Mephedrone)

TransporterIC50 (µM)Cell LineReference
Dopamine Transporter (DAT)5.9Human Embryonic Kidney (HEK) 293[1]
Serotonin Transporter (SERT)19.3Human Embryonic Kidney (HEK) 293[1]

IC50: The half-maximal inhibitory concentration, representing the concentration of the drug required to inhibit 50% of the transporter's uptake activity.

Table 2: this compound (Mephedrone)-Induced Dopamine and Serotonin Release

TransporterEC50 (nM)PreparationReference
Dopamine Transporter (DAT)70.2Rat Brain Synaptosomes[2]
Serotonin Transporter (SERT)60.9Rat Brain Synaptosomes

EC50: The half-maximal effective concentration, representing the concentration of the drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the effects of this compound on dopamine and serotonin transporters.

Monoamine Transporter Uptake Inhibition Assay in HEK-293 Cells

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine and serotonin uptake via DAT and SERT expressed in HEK-293 cells.

Materials:

  • HEK-293 cells stably transfected with human DAT (hDAT) or human SERT (hSERT).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 250 µg/ml Geneticin.

  • Krebs-Ringer Bicarbonate Buffer.

  • [³H]dopamine and [³H]serotonin (radiolabeled substrates).

  • This compound (test compound).

  • Selective transporter inhibitors for control (e.g., GBR 12909 for DAT, fluoxetine for SERT).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing hDAT or hSERT in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of the experiment, wash the cells with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Resuspend the cells in Krebs-Ringer Bicarbonate Buffer.

  • Incubation: Add the cell suspension to a 96-well plate. Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of [³H]dopamine or [³H]serotonin to the wells.

  • Uptake Termination: After a short incubation period (typically 5-15 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Synaptosome Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded neurotransmitters from isolated nerve terminals (synaptosomes).

Objective: To determine the EC50 value of this compound for inducing the release of dopamine and serotonin from rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

  • Sucrose homogenization buffer.

  • Krebs-Ringer buffer.

  • [³H]dopamine or [³H]serotonin.

  • This compound (test compound).

  • Releasing agents for positive control (e.g., amphetamine for dopamine, fenfluramine for serotonin).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosome fraction. Wash and resuspend the synaptosomes in Krebs-Ringer buffer.

  • Pre-loading: Incubate the synaptosomes with [³H]dopamine or [³H]serotonin for 30-60 minutes at 37°C to allow for uptake of the radiolabeled neurotransmitter.

  • Release Initiation: Add the pre-loaded synaptosomes to a superfusion apparatus or a multi-well plate. Initiate release by adding varying concentrations of this compound or a vehicle control.

  • Sample Collection: Collect the superfusate or the incubation medium at specific time intervals.

  • Termination and Lysis: Terminate the experiment and lyse the synaptosomes to determine the remaining intracellular radioactivity.

  • Quantification: Measure the radioactivity in the collected samples and the synaptosome lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of total radioactivity released at each this compound concentration. Plot the percentage of release against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed signaling pathway for this compound-induced neurotransmitter release.

experimental_workflow_uptake_inhibition cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis culture Culture HEK-293 cells (hDAT or hSERT) harvest Harvest and resuspend cells in buffer culture->harvest preincubate Pre-incubate cells with This compound (varying conc.) harvest->preincubate add_radioligand Add [³H]Dopamine or [³H]Serotonin preincubate->add_radioligand terminate Terminate uptake by rapid filtration add_radioligand->terminate quantify Quantify radioactivity (Scintillation counting) terminate->quantify calculate Calculate % inhibition quantify->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

experimental_workflow_release_assay cluster_prep Synaptosome Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis homogenize Homogenize brain tissue (e.g., striatum) isolate Isolate synaptosomes via centrifugation homogenize->isolate preload Pre-load synaptosomes with [³H]Dopamine or [³H]Serotonin isolate->preload add_this compound Add this compound (varying conc.) preload->add_this compound collect Collect released radioactivity add_this compound->collect quantify Quantify radioactivity (Scintillation counting) collect->quantify calculate Calculate % release quantify->calculate determine_ec50 Determine EC50 value calculate->determine_ec50

Caption: Workflow for Synaptosome Neurotransmitter Release Assay.

benzedrone_signaling_pathway cluster_presynaptic Presynaptic Terminal This compound This compound dat_sert DAT / SERT This compound->dat_sert Binds to and is transported by pkc Protein Kinase C (PKC) dat_sert->pkc Activates neurotransmitter Dopamine / Serotonin dat_sert->neurotransmitter Induces reverse transport (Efflux) pkc->dat_sert Phosphorylates vesicle Synaptic Vesicle (Dopamine / Serotonin) vesicle->neurotransmitter Cytosolic Pool

Caption: Proposed Signaling Pathway for this compound-Induced Neurotransmitter Release.

Discussion and Conclusion

The in vitro data strongly suggest that this compound (mephedrone) is a potent substrate for both the dopamine and serotonin transporters. Its lower IC50 value for DAT compared to SERT indicates a higher affinity for inhibiting dopamine uptake. However, the EC50 values for release are comparable for both neurotransmitters, with a slightly higher potency for inducing serotonin release. This dual action as a releaser for both dopamine and serotonin likely underlies its complex psychostimulant and empathogenic effects.

The proposed mechanism of action involves this compound binding to and being transported by DAT and SERT. This process is thought to trigger a cascade of intracellular events, including the activation of Protein Kinase C (PKC). Phosphorylation of the transporters by PKC can lead to a conformational change that promotes reverse transport, or efflux, of dopamine and serotonin from the presynaptic terminal into the synaptic cleft.

This technical guide provides a foundational understanding of the in vitro pharmacology of this compound. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of neuropharmacology, toxicology, and drug development. Further investigation into the downstream signaling pathways and the long-term consequences of this compound exposure is warranted to fully comprehend its impact on the central nervous system.

References

Neurochemical profiling of novel psychoactive substances like Benzedrone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro and in vivo neurochemical properties of the novel psychoactive substance Benzedrone (4-methyl-N-benzylcathinone).

Introduction

This compound (4-methyl-N-benzylcathinone or 4-MBC) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS) on the recreational drug market.[1][2] As a derivative of cathinone, the psychoactive alkaloid found in the khat plant, this compound belongs to a class of compounds known for their stimulant and empathogenic effects. The neuropharmacological profile of many synthetic cathinones involves interaction with monoamine transporters, leading to increased extracellular levels of dopamine, norepinephrine, and serotonin.[3][4][5] However, the specific neurochemical characteristics of this compound remain less understood. This technical guide provides a detailed overview of the current knowledge on the neurochemical profile of this compound, including its interactions with monoamine transporters and a wider range of CNS receptors. It also outlines detailed experimental protocols for the comprehensive neurochemical evaluation of such compounds and presents the available quantitative data in a structured format. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances.

Quantitative Neurochemical Data

The following tables summarize the available quantitative data on the interaction of this compound with key neurochemical targets.

Table 1: Monoamine Transporter Binding Affinities of this compound

TargetKi (nM)
Norepinephrine Transporter (NET)1222
Dopamine Transporter (DAT)1411
Serotonin Transporter (SERT)>10,000*

*Data for SERT affinity of this compound is not explicitly available in the reviewed literature; however, studies on similar cathinones suggest a generally lower affinity for SERT compared to NET and DAT. Further experimental validation is required.

Table 2: Monoamine Transporter Uptake Inhibition by this compound

TargetIC50 (nM)
Norepinephrine Transporter (NET)Data not available
Dopamine Transporter (DAT)Data not available
Serotonin Transporter (SERT)Data not available

Table 3: Receptor Binding Affinities of this compound

Receptor SubtypeKi (nM)
Serotonin Receptors
5-HT1AData not available
5-HT2AData not available
5-HT2BData not available
5-HT2CData not available
Adrenergic Receptors
α1Data not available
α2Data not available
βData not available
Dopamine Receptors
D1Data not available
D2Data not available
D3Data not available
D4Data not available
D5Data not available

Experimental Protocols

A comprehensive neurochemical profiling of a novel psychoactive substance like this compound involves a battery of in vitro and in vivo assays. The following are detailed protocols for key experiments.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various G-protein coupled receptors (GPCRs) and monoamine transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing the target human receptor or transporter (e.g., HEK-293 cells).

  • Radioligand specific for the target receptor/transporter (e.g., [3H]Nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Ketanserin for 5-HT2A receptors).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand for the target).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor/transporter in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add a fixed concentration of the specific radioligand, the cell membrane preparation, and varying concentrations of this compound (typically from 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells or synaptosomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the norepinephrine, dopamine, and serotonin transporters.

Materials:

  • HEK-293 cells stably expressing the human NET, DAT, or SERT, or freshly prepared rat brain synaptosomes.

  • Radiolabeled neurotransmitters: [3H]Norepinephrine, [3H]Dopamine, or [3H]Serotonin.

  • This compound hydrochloride.

  • Krebs-Henseleit buffer (or similar physiological buffer).

  • Uptake inhibitors for control experiments (e.g., desipramine for NET, GBR 12909 for DAT, fluoxetine for SERT).

  • Scintillation fluid and counter.

Procedure:

  • Cell/Synaptosome Preparation: Culture cells to confluence or prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Assay Initiation: Pre-incubate the cells or synaptosomes with varying concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Neurotransmitter Uptake: Add a fixed concentration of the radiolabeled neurotransmitter and incubate for a short, defined period (e.g., 5-15 minutes) to measure the initial rate of uptake.

  • Assay Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained by the cells/synaptosomes using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the concentration of this compound to determine the IC50 value.

In Vitro Neurotransmitter Release Assays

These assays determine whether a compound acts as a substrate-type releaser at monoamine transporters.

Objective: To assess the ability of this compound to induce the release of pre-loaded radiolabeled monoamines from cells expressing the respective transporters.

Materials:

  • HEK-293 cells stably expressing human NET, DAT, or SERT.

  • Radiolabeled monoamines ([3H]norepinephrine, [3H]dopamine, or [3H]serotonin) or a substrate like [3H]MPP+.

  • This compound hydrochloride.

  • Known releasing agents for positive controls (e.g., d-amphetamine for DAT/NET, fenfluramine for SERT).

  • Superfusion apparatus or multi-well plates.

  • Scintillation counter.

Procedure:

  • Cell Loading: Incubate the cells with a radiolabeled monoamine or substrate for a sufficient time to allow for uptake (e.g., 30-60 minutes).

  • Washing: Wash the cells with fresh buffer to remove extracellular radiolabel.

  • Baseline Release: Perfuse the cells with buffer and collect fractions to establish a stable baseline of spontaneous release.

  • Drug Application: Apply varying concentrations of this compound to the cells and continue collecting fractions.

  • Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

  • Data Analysis: Express the amount of radioactivity released in each fraction as a percentage of the total radioactivity in the cells at the beginning of the experiment. Compare the release induced by this compound to that of known releasing agents.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To determine the effect of systemic administration of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound hydrochloride.

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

  • Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally or intravenously) at various doses.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-injection.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration and plot the time course of the effects of this compound.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for many synthetic cathinones involves the modulation of monoamine transporters. The following diagram illustrates the proposed interaction of this compound at a dopaminergic synapse.

Benzedrone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Dopamine (Cytoplasm) L_DOPA->Dopamine_cyto DDC Dopamine_vesicle Dopamine (Vesicle) Synaptic Cleft Synaptic Cleft Dopamine_vesicle->Synaptic Cleft Release Dopamine_cyto->Dopamine_vesicle VMAT2 DAT Dopamine Transporter (DAT) VMAT2 VMAT2 Synaptic Cleft->Dopamine_cyto Reuptake D1_R D1 Receptor Synaptic Cleft->D1_R D2_R D2 Receptor Synaptic Cleft->D2_R AC Adenylyl Cyclase D1_R->AC D2_R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream This compound This compound This compound->DAT Inhibition

Proposed mechanism of this compound at a dopaminergic synapse.
Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive neurochemical profiling of a novel psychoactive substance like this compound.

NPS_Profiling_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies receptor_binding Radioligand Binding Assays (Receptor & Transporter Affinity) data_analysis Data Analysis and Profile Generation receptor_binding->data_analysis uptake_assay Monoamine Uptake Assays (IC50 values) uptake_assay->data_analysis release_assay Neurotransmitter Release Assays (Substrate vs. Blocker) release_assay->data_analysis microdialysis In Vivo Microdialysis (Extracellular Neurotransmitter Levels) microdialysis->data_analysis behavioral Behavioral Assays (Locomotor activity, etc.) behavioral->data_analysis synthesis Compound Synthesis & Purification synthesis->receptor_binding synthesis->uptake_assay synthesis->release_assay synthesis->microdialysis synthesis->behavioral

Experimental workflow for neurochemical profiling of NPS.
Logical Relationships

The following diagram illustrates the relationship between the chemical structure of cathinones and their primary mechanism of action at monoamine transporters.

Cathinone_SAR cluster_substitutions Structural Modifications cluster_mechanisms Effects on Monoamine Transporters Cathinone Core Cathinone (β-keto-amphetamine) ring_sub Ring Substitution (e.g., 4-methyl in this compound) Cathinone Core->ring_sub n_alkyl N-Alkylation (e.g., N-benzyl in this compound) Cathinone Core->n_alkyl alpha_alkyl α-Alkylation Cathinone Core->alpha_alkyl Mechanism of Action Primary Mechanism of Action ring_sub->Mechanism of Action n_alkyl->Mechanism of Action alpha_alkyl->Mechanism of Action releaser Transporter Substrate (Releaser) Mechanism of Action->releaser inhibitor Uptake Inhibitor (Blocker) Mechanism of Action->inhibitor

References

Structural elucidation of Benzedrone using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of Benzedrone (4-methylbuphedrone), a synthetic cathinone. The methodologies and data presented herein are intended to serve as a practical resource for professionals in forensic science, analytical chemistry, and pharmaceutical development.

Introduction

This compound, also known as 4-methylbuphedrone (4-MeMABP), is a stimulant drug of the cathinone class.[1][2] Its chemical structure is 2-(methylamino)-1-(4-methylphenyl)-1-butanone. The emergence of numerous synthetic cathinones necessitates robust and reliable analytical methods for their unequivocal identification.[3][4] This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of this compound.

Spectroscopic Data Analysis

The structural elucidation of an unknown compound like this compound involves a combinatorial approach, where data from various spectroscopic methods are integrated to build a complete picture of its molecular architecture. The following sections present the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about the number and types of protons and carbons, as well as their connectivity.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8Doublet2HAromatic (ortho to C=O)
~7.3Doublet2HAromatic (meta to C=O)
~4.5Quartet1HCH-N
~2.8Singlet3HN-CH₃
~2.4Singlet3HAr-CH₃
~1.9Multiplet2HCH₂
~0.9Triplet3HCH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~200C=O
~145Aromatic C-CH₃
~130Aromatic C-H
~129Aromatic C-H
~128Aromatic C (ipso)
~60CH-N
~30N-CH₃
~25CH₂
~21Ar-CH₃
~10CH₂-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretch (aliphatic)
~2750N-H stretch (secondary amine)
~1680C=O stretch (aromatic ketone)
~1600C=C stretch (aromatic)
~1460C-H bend (aliphatic)
~1230C-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
191[M]⁺ (Molecular Ion)
119[CH₃-C₆H₄-CO]⁺
72[CH(CH₃)-N(H)-CH₂-CH₃]⁺
44[CH₃-NH-CH₂]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

  • ¹³C NMR Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse experiment.

    • Spectral Width : 0 to 220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, depending on sample concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal.

  • Instrumentation : An FT-IR spectrometer equipped with a diamond ATR accessory.

  • Parameters :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • Data Format : Transmittance or Absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters :

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : 40-500 amu.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

Experimental and Logical Workflow

The structural elucidation of this compound follows a logical workflow that integrates the data from the different spectroscopic techniques.

experimental_workflow Experimental Workflow for Structural Elucidation of this compound cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_elucidation Structure Confirmation Sample Unknown Sample (Suspected this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS NMR_Data Determine C-H Framework and Connectivity NMR->NMR_Data FTIR_Data Identify Functional Groups (C=O, N-H, etc.) FTIR->FTIR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern GCMS->MS_Data Elucidation Propose Structure NMR_Data->Elucidation FTIR_Data->Elucidation MS_Data->Elucidation Confirmation Confirm Structure of this compound Elucidation->Confirmation

Workflow for the structural elucidation of this compound.

Signaling Pathways

Information regarding the specific signaling pathways of this compound is not extensively documented in scientific literature. As a synthetic cathinone, it is presumed to act as a stimulant on the central nervous system, likely by affecting the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. However, a detailed diagram of its signaling pathway requires further pharmacological research.

Conclusion

The structural elucidation of this compound is reliably achieved through the combined application of NMR, FT-IR, and GC-MS. Each technique provides a unique and complementary piece of the structural puzzle. The detailed protocols and expected data presented in this guide serve as a valuable resource for the accurate identification of this synthetic cathinone in a laboratory setting. As new psychoactive substances continue to emerge, the systematic application of these spectroscopic methods will remain crucial for forensic and research professionals.

References

The Emergence of Benzedrone in "Bath Salt" Recreational Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzedrone (4-methyl-N-benzylcathinone, 4-MBC) is a synthetic cathinone that has emerged as a psychoactive substance in recreational products, often deceptively marketed as "bath salts"[1]. These products are sold under various names and are intended to mimic the effects of controlled stimulants like cocaine, amphetamines, and MDMA. The clandestine nature of their production and distribution leads to a lack of quality control, with significant variability in purity and the potential for adulteration with other substances. This guide provides a comprehensive technical overview of this compound, focusing on its prevalence, chemical properties, analytical identification, and pharmacological profile, based on available scientific literature.

Prevalence and Quantitative Data

This compound has been identified in "bath salt" products since at least 2010[1]. While specific quantitative data on the purity and dosage of this compound in seized materials are not extensively documented in publicly available literature, general trends for synthetic cathinones can provide some context. These substances are typically sold as powders or in capsules, with dosages for synthetic cathinones, in general, ranging from 20 mg to 125 mg per use[2]. The purity of street-level synthetic cathinones can be highly variable. One study on various "bath salt" products found that the majority contained one or more synthetic cathinones, with 3,4-methylenedioxypyrovalerone (MDPV) being the most common[3]. Another study of seized street drug samples identified 53 different illicit drugs, with synthetic cathinones being a prevalent class[4].

Table 1: General Quantitative Data for Synthetic Cathinones

ParameterReported Range/ValueNotes
Typical Dosage (Insufflation) 20 - 80 mgThis is a general range for synthetic cathinones; specific data for this compound is not available. Higher doses up to 125 mg have been reported.
Typical Dosage (Oral) VariesOral dosages are generally higher than insufflated doses to achieve similar effects. Specific data for this compound is lacking.
Purity in Seized Samples Highly VariableThe purity of "bath salt" products is inconsistent. Products may contain a single cathinone, a mixture of cathinones, or be adulterated with other substances.

Chemical and Physical Properties

This compound is a substituted cathinone, structurally related to amphetamine. The core cathinone structure is a phenethylamine with a ketone group at the beta carbon.

Table 2: Chemical and Physical Properties of this compound (4-MBC)

PropertyValue
IUPAC Name (±)-1-(4-methylphenyl)-2-(benzylamino)propan-1-one
Chemical Formula C₁₇H₁₉NO
Molar Mass 253.34 g/mol
CAS Number 1225617-75-3

Experimental Protocols

The identification and quantification of this compound in seized materials or biological samples typically involve chromatographic and spectrometric techniques. The following are detailed methodologies based on established protocols for the analysis of synthetic cathinones.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a cornerstone technique for the analysis of synthetic cathinones due to its high sensitivity and specificity.

4.1.1 Sample Preparation (for Seized Powder)

  • Homogenization: Ensure the seized powder sample is homogenized to obtain a representative sample.

  • Extraction: Accurately weigh approximately 10 mg of the homogenized powder. Dissolve the powder in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Internal Standard: Add an appropriate internal standard (e.g., methamphetamine-d5) to the solution for quantitative analysis.

  • Dilution: If necessary, dilute the sample to fall within the linear range of the calibration curve.

  • Filtration: Filter the solution through a 0.22 µm syringe filter before injection into the GC-MS system.

4.1.2 GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

4.1.3 Data Analysis

  • Identification: Compare the retention time and mass spectrum of the analyte with a certified reference standard of this compound.

  • Quantification: Generate a calibration curve using a series of known concentrations of this compound with the internal standard. Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of new psychoactive substances.

4.2.1 Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

4.2.2 NMR Instrumentation and Experiments

  • Spectrometer: Bruker Avance 400 MHz or higher.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure.

  • Parameters: Standard acquisition parameters for each experiment should be used, with sufficient scans to obtain a good signal-to-noise ratio. For qNMR, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and the internal standard is crucial for accurate quantification.

Pharmacodynamics and Mechanism of Action

While specific in-vitro studies on this compound's pharmacodynamics are limited, its mechanism of action can be inferred from its structural similarity to other synthetic cathinones, such as mephedrone. These compounds primarily act as monoamine transporter inhibitors and/or releasing agents, increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.

Hypothesized Mechanism of Action:

This compound is likely to interact with the dopamine transporter (DAT) and the serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET). This interaction is expected to block the reuptake of these neurotransmitters from the synaptic cleft, leading to prolonged and enhanced neurotransmission. The stimulant effects are primarily attributed to its action on DAT and NET, while the euphoric and empathogenic effects are linked to its interaction with SERT.

Toxicology

The toxicological profile of this compound is not well-characterized. However, based on reports for other synthetic cathinones, adverse effects can be severe and may include:

  • Cardiovascular: Tachycardia, hypertension, chest pain, and in severe cases, myocardial infarction.

  • Neurological: Agitation, paranoia, hallucinations, seizures, and hyperthermia.

  • Psychiatric: Anxiety, depression, psychosis, and suicidal ideation.

The lack of regulation and the unknown purity of "bath salt" products containing this compound significantly increase the risk of overdose and severe toxicity.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound (4-methyl-N-benzylcathinone).

Analytical Workflow for "Bath Salt" Sample Analysis

Analytical_Workflow start Seized 'Bath Salt' Sample homogenize Sample Homogenization start->homogenize extract Solvent Extraction (e.g., Methanol) homogenize->extract presumptive Presumptive Color Tests (e.g., Marquis Reagent) extract->presumptive gcms_prep Sample Preparation for GC-MS (Dilution, Internal Standard) extract->gcms_prep nmr_prep Sample Preparation for NMR (Dissolution in Deuterated Solvent) extract->nmr_prep data Data Analysis and Structure Elucidation presumptive->data gcms GC-MS Analysis gcms_prep->gcms gcms->data nmr NMR Analysis (1H, 13C, 2D) nmr_prep->nmr nmr->data report Final Report data->report Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis Vesicle Vesicle Dopamine->Vesicle Packaging Synaptic_Cleft Synaptic Cleft (Increased Dopamine) Vesicle->Synaptic_Cleft Release Vesicle->Synaptic_Cleft DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Signaling_Cascade Signaling_Cascade Dopamine_Receptor->Signaling_Cascade Activation Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Stimulant Effects This compound This compound (4-MBC) This compound->DAT Blocks Reuptake

References

Methodological & Application

Application Note: Validated GC-MS Method for the Quantification of Benzedrone in Human Blood and Urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and validated gas chromatography-mass spectrometry (GC-MS) method for the sensitive and selective quantification of benzedrone in human blood and urine. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve chromatographic performance. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for forensic toxicology, clinical research, and drug monitoring applications.

Introduction

This compound (4-methyl-N-benzylcathinone) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). Its stimulant properties and potential for abuse necessitate the development of reliable analytical methods for its detection and quantification in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic and clinical laboratories due to its high sensitivity and specificity. This application note provides a detailed protocol for the quantification of this compound in blood and urine using a validated GC-MS method.

Experimental

Materials and Reagents
  • This compound analytical standard

  • This compound-d5 (internal standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (GC grade)

  • Ammonium hydroxide solution

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Phosphate buffer (pH 7.4)

  • Drug-free human blood and urine

Instrumentation

An Agilent 6890 series gas chromatograph coupled with a 5973 mass selective detector was used for analysis. The GC was equipped with a ZB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Conditions
  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 20°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 91, 119, 134

    • This compound-d5 (IS): m/z 96, 124, 139

Sample Preparation Protocol

Blood Samples
  • To 1 mL of whole blood in a glass tube, add 50 µL of this compound-d5 internal standard solution (1 µg/mL).

  • Add 2 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Adjust the pH to approximately 9.5 with ammonium hydroxide.

  • Add 3 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 50 µL of MSTFA and heat at 60°C for 20 minutes for derivatization.

  • Inject 1 µL into the GC-MS system.

Urine Samples
  • To 1 mL of urine in a glass tube, add 50 µL of this compound-d5 internal standard solution (1 µg/mL).

  • Add 1 mL of phosphate buffer (pH 7.4).

  • Adjust the pH to approximately 9.5 with ammonium hydroxide.

  • Add 4 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 50 µL of MSTFA and heat at 60°C for 20 minutes.

  • Inject 1 µL into the GC-MS system.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.

Linearity, LOD, and LOQ

Calibration curves were prepared by spiking drug-free blood and urine with known concentrations of this compound. The method demonstrated excellent linearity over the concentration range of 10-1000 ng/mL for both matrices.

MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Blood10 - 1000> 0.9952.510
Urine10 - 1000> 0.9963.010

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound in Blood and Urine.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three different concentrations (low, medium, and high).

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Blood 504.86.2-3.5
2503.55.1-1.8
7502.94.52.1
Urine 505.26.8-4.1
2504.15.5-2.3
7503.24.81.5

Table 2: Precision and Accuracy of the GC-MS Method for this compound Quantification.

Recovery

The extraction efficiency of the LLE procedure was determined by comparing the peak areas of extracted samples with those of non-extracted standards.

MatrixConcentration (ng/mL)Recovery (%)
Blood 5085.2
75088.9
Urine 5090.5
75092.3

Table 3: Extraction Recovery of this compound from Blood and Urine.

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Blood or Urine Sample Add_IS Add Internal Standard (this compound-d5) Sample->Add_IS Blood_Prep Protein Precipitation (Acetonitrile) Add_IS->Blood_Prep Blood Urine_Prep Add Buffer Add_IS->Urine_Prep Urine pH_Adjust pH Adjustment (Ammonium Hydroxide) Blood_Prep->pH_Adjust Urine_Prep->pH_Adjust LLE Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization with MSTFA Evaporation->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS quantification of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human blood and urine. The simple and efficient sample preparation procedure, coupled with the high selectivity of mass spectrometric detection, makes this method suitable for routine analysis in a variety of laboratory settings. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range.

Application Note: LC-MS/MS Analysis of Benzedrone and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzedrone (4-methyl-N-benzylcathinone) is a synthetic cathinone that has emerged as a designer drug of abuse. Its stimulant properties and potential for adverse health effects necessitate reliable analytical methods for its detection and quantification in biological matrices. This application note provides a detailed protocol for the analysis of this compound and its putative metabolites in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended to guide researchers in forensic toxicology, clinical chemistry, and drug metabolism studies.

Metabolic Pathways of this compound

The metabolism of this compound is presumed to follow pathways similar to other synthetic cathinones, primarily involving modifications by cytochrome P450 enzymes. The expected major metabolic routes include N-dealkylation, reduction of the β-keto group, and hydroxylation of the tolyl group.[1][2]

  • N-dealkylation: The benzyl group is removed from the nitrogen atom, resulting in the primary amine metabolite, 4-methylcathinone (Mephedrone).[1][3][4]

  • β-Keto Reduction: The ketone group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.

  • Hydroxylation: A hydroxyl group is added to the methyl group on the phenyl ring.

These phase I metabolites can subsequently undergo phase II metabolism, such as glucuronidation, to facilitate excretion.

Benzedrone_Metabolism Proposed Metabolic Pathway of this compound This compound This compound N_Dealkyl_Metabolite N-dealkyl-benzedrone (4-methylcathinone) This compound->N_Dealkyl_Metabolite N-dealkylation Reduced_Metabolite Dihydro-benzedrone This compound->Reduced_Metabolite β-Keto Reduction Hydroxylated_Metabolite Hydroxytolyl-benzedrone This compound->Hydroxylated_Metabolite Hydroxylation PhaseII_Conjugate Phase II Conjugates (e.g., Glucuronides) N_Dealkyl_Metabolite->PhaseII_Conjugate Reduced_Metabolite->PhaseII_Conjugate Hydroxylated_Metabolite->PhaseII_Conjugate

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis of this compound and its metabolites in urine and blood samples.

Sample Preparation

1. Solid Phase Extraction (SPE) for Blood Samples

This protocol is adapted from established methods for the extraction of cathinones from blood.

  • Materials:

    • Mixed-mode cation exchange SPE cartridges

    • Methanol

    • Deionized water

    • 0.1 M Potassium phosphate buffer (pH 6.0)

    • Dichloromethane

    • Isopropanol

    • Ammonium hydroxide

    • Nitrogen evaporator

    • Centrifuge

  • Procedure:

    • To 1 mL of whole blood, add an internal standard and 4 mL of 0.1 M potassium phosphate buffer (pH 6.0). Vortex to mix.

    • Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Load the diluted blood sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol.

    • Dry the cartridge thoroughly under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is a general method for the extraction of cathinones from urine.

  • Materials:

    • Sodium carbonate-bicarbonate buffer

    • Ethyl acetate

    • Sodium sulfate

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 2 mL of urine, add an internal standard and 1 mL of sodium carbonate-bicarbonate buffer to adjust the pH.

    • Add 5 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are suggested for the analysis of this compound and its metabolites. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

Quantitative Data

The following table summarizes the proposed MRM transitions for this compound and its putative metabolites. The precursor ion for this compound is based on available literature. Product ions are common fragments for cathinone-like structures. Collision energies should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Putative Collision Energy (eV)
This compound 254.1591.1119.115-30
N-dealkyl-benzedrone164.11146.1118.115-30
Dihydro-benzedrone256.17238.191.115-30
Hydroxytolyl-benzedrone270.15107.191.115-30

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites in biological samples is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine or Blood) Spike Spike Internal Standard Sample->Spike Extraction Solid Phase Extraction (Blood) or Liquid-Liquid Extraction (Urine) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the proposed metabolic pathways and quantitative data, offer a solid starting point for researchers. Method validation according to established guidelines is essential before applying these protocols to routine analysis.

References

Detecting Designer Drugs: A Guide to Analytical Methods for Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence and structural diversity of synthetic cathinones, often sold as "bath salts" or "legal highs," present a significant challenge for forensic toxicologists, clinicians, and researchers. Developing robust and reliable analytical methods is crucial for the accurate identification and quantification of these novel psychoactive substances (NPS) in various biological and seized materials. This document provides detailed application notes and protocols for the detection of synthetic cathinones using state-of-the-art analytical techniques.

The abuse of synthetic cathinones has surged in recent years, with new derivatives continually appearing on the illicit market to circumvent legal controls.[1][2][3] These potent psychostimulants mimic the effects of controlled substances like amphetamines and cocaine, posing serious public health risks.[2][3] Consequently, there is a critical need for sensitive and specific analytical methods for their detection in biological matrices to aid in clinical diagnosis, forensic investigations, and workplace drug testing.

This guide outlines protocols for three primary analytical methodologies: Immunoassay Screening, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Immunoassay Screening

Immunoassays serve as a rapid and high-throughput preliminary screening tool for the detection of synthetic cathinones in urine. While they offer cost-effective and efficient screening, it is important to note their limitations, including potential cross-reactivity and the inability to detect all emerging synthetic cathinone analogues. Confirmatory analysis using more specific techniques like GC-MS or LC-MS/MS is essential for all presumptive positive results.

One of the few commercially available immunoassays for synthetic cathinones is the Randox Drugs of Abuse V (DOA-V) Biochip Array Technology. This assay utilizes two antibodies: Bath Salt I (BSI), which targets mephedrone and methcathinone, and Bath Salt II (BSII), which targets 3',4'-methylenedioxypyrovalerone (MDPV) and 3',4'-methylenedioxy-α-pyrrolidinobutiophenone (MDPBP).

Experimental Protocol: Immunoassay Screening of Urine

Objective: To perform a preliminary screening for the presence of synthetic cathinones in urine samples.

Materials:

  • Randox DOA-V Biochip Array Kit

  • Randox Evidence® Analyzer

  • Urine samples

  • Positive and negative controls

Procedure:

  • Bring all reagents and samples to room temperature.

  • Follow the manufacturer's instructions for the Randox DOA-V Biochip Array Technology.

  • Load the biochips, reagents, and samples onto the Randox Evidence® Analyzer.

  • Initiate the automated analysis. The analyzer will perform all incubation, washing, and signal detection steps.

  • Review the results, comparing the signal from unknown samples to the established cut-off concentrations.

Data Interpretation:

  • A result is considered presumptively positive if the signal is above the manufacturer's recommended cut-off.

  • Presumptive positive samples must be subjected to confirmatory analysis.

Immunoassay_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Urine Sample Collection Sample_Login Sample Login & Aliquoting Sample_Collection->Sample_Login Load_Analyzer Load Samples, Reagents, & Biochips onto Analyzer Sample_Login->Load_Analyzer Automated_Analysis Automated Immunoassay (Incubation, Wash, Signal) Load_Analyzer->Automated_Analysis Data_Review Data Review vs. Cut-off Automated_Analysis->Data_Review Result Result Data_Review->Result Confirm Confirm Positive by GC-MS/LC-MS-MS Result->Confirm Presumptive Positive Report_Negative Report as Negative Result->Report_Negative Negative

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used confirmatory technique for the identification and quantification of synthetic cathinones. The method involves the separation of compounds in a gas chromatograph followed by detection using a mass spectrometer. Due to the polar nature of many synthetic cathinones, a derivatization step is often required to improve their volatility and chromatographic properties.

Experimental Protocol: GC-MS Analysis of Synthetic Cathinones in Urine

Objective: To confirm the presence and quantify the concentration of synthetic cathinones in urine samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of urine, add an internal standard.

  • Perform solid-phase extraction using a mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with deionized water and methanol.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in an appropriate solvent.

  • Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and incubate to form trifluoroacetyl derivatives.

  • Evaporate the derivatization agent and reconstitute the sample in a suitable solvent for injection.

3. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Urine_Sample Urine Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Elution Elution SPE->Elution Evaporation1 Evaporation to Dryness Elution->Evaporation1 Derivatize Add Derivatizing Agent (e.g., TFAA) & Incubate Evaporation1->Derivatize Evaporation2 Evaporation & Reconstitution Derivatize->Evaporation2 Injection GC Injection Evaporation2->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Quantification Quantification & Identification Detection->Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of synthetic cathinones in various biological matrices, including blood, oral fluid, and urine. This method offers the advantage of analyzing a wide range of compounds, including polar and thermally labile substances, often with minimal sample preparation ("dilute-and-shoot") or a simple protein precipitation step.

Experimental Protocol: LC-MS/MS Analysis of Synthetic Cathinones in Blood

Objective: To identify and quantify a panel of synthetic cathinones in whole blood samples.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the extract in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B, hold for 0.5 minutes.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex 5500 QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Blood_Sample Blood Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Blood_Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation & Reconstitution Supernatant_Transfer->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification & Identification Detection->Quantification

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for selected synthetic cathinones using GC-MS and LC-MS/MS methodologies as reported in the literature. These values can vary depending on the specific instrumentation, sample matrix, and protocol used.

Table 1: GC-MS Method Performance for Synthetic Cathinones in Urine

CompoundLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Mephedrone (4-MMC)520
Methylone (bk-MDMA)520
Butylone520
Ethylone520
Pentylone520
MDPV2050

Table 2: LC-MS/MS Method Performance for Synthetic Cathinones in Blood and Oral Fluid

CompoundMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
30 Synthetic Cathinones PanelPostmortem Blood11
22 Synthetic Cathinones PanelBloodN/A0.25 - 5
22 Synthetic Cathinones PanelUrineN/A0.25 - 5
10 Synthetic Cathinones PanelOral Fluid0.75 - 11

Conclusion

The analytical landscape for the detection of synthetic cathinones is continually evolving to keep pace with the emergence of new compounds. While immunoassays provide a valuable tool for initial screening, chromatographic techniques coupled with mass spectrometry, particularly LC-MS/MS, offer the high sensitivity and specificity required for confirmation and quantification. The protocols and data presented here provide a foundation for laboratories to develop and validate their own methods for the analysis of these challenging substances. It is imperative that laboratories validate their methods to ensure they are fit for purpose and can reliably detect the ever-growing list of synthetic cathinones.

References

Investigating the Behavioral Effects of Benzedrone: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the behavioral effects of Benzedrone, a synthetic cathinone. The following protocols and data presentation formats are designed to facilitate reproducible and comparable research in the field of psychostimulant pharmacology and addiction. While specific data for this compound is limited in publicly available literature, the methodologies outlined are based on established protocols for similar synthetic cathinones and psychostimulants.

Core Behavioral Assays

The primary behavioral assays to characterize the effects of this compound in animal models include:

  • Locomotor Activity: To assess the stimulant or depressant effects on spontaneous movement.

  • Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the drug.

  • Self-Administration: To determine the reinforcing effects and abuse potential.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected quantitative data from behavioral assays with psychostimulants like this compound. These serve as templates for presenting experimental findings.

Table 1: Effects of this compound on Locomotor Activity in Mice

Treatment GroupDose (mg/kg)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)Time Course of Activity (Peak effect time in min)
Vehicle (Saline)-
This compound1.0
This compound3.0
This compound10.0
Positive Control (e.g., Cocaine)10.0

Table 2: Conditioned Place Preference (CPP) Induced by this compound in Rats

Treatment GroupDose (mg/kg)Pre-Conditioning Time in Drug-Paired Compartment (s) (Mean ± SEM)Post-Conditioning Time in Drug-Paired Compartment (s) (Mean ± SEM)Preference Score (Post - Pre) (s) (Mean ± SEM)
Vehicle (Saline)-
This compound0.5
This compound1.0
This compound5.0
Positive Control (e.g., Methamphetamine)1.0

Table 3: Intravenous Self-Administration of this compound in Rats

Treatment GroupDose (mg/kg/infusion)Number of Infusions per Session (Mean ± SEM)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Breakpoint in Progressive Ratio Schedule
Saline-
This compound0.1
This compound0.5
This compound1.0
Positive Control (e.g., Mephedrone)0.5

Experimental Protocols

Locomotor Activity Assay

Objective: To measure changes in spontaneous motor activity induced by this compound. An increase in locomotor activity is indicative of a stimulant effect.

Apparatus:

  • Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement[1].

  • Sound-attenuating chambers to house the arenas and minimize external disturbances[1].

Animals:

  • Male Swiss-Webster mice are commonly used[2].

Protocol:

  • Habituation: Place the mice in the locomotor activity chambers for a 30-60 minute habituation period to allow them to acclimate to the novel environment.

  • Drug Administration: Following habituation, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle (e.g., saline). A positive control such as cocaine (10 mg/kg, i.p.) can also be used[2].

  • Data Collection: Immediately after injection, return the mice to the chambers and record locomotor activity for a period of 60-120 minutes[1]. Key parameters to measure include total distance traveled, horizontal activity, and rearing frequency.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to determine the time course of the drug's effect. Compare the mean total activity between treatment groups using ANOVA followed by post-hoc tests.

Conditioned Place Preference (CPP) Paradigm

Objective: To assess the rewarding or aversive properties of this compound by pairing its administration with a specific environmental context. An increase in time spent in the drug-paired context indicates a rewarding effect.

Apparatus:

  • A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments (e.g., different wall patterns and floor textures) and a neutral central compartment. Guillotine doors separate the compartments.

Animals:

  • Male Sprague-Dawley or Wistar rats are frequently used.

Protocol: This protocol typically lasts for about two weeks and consists of three phases:

  • Phase 1: Pre-Conditioning (Habituation and Baseline Preference Test)

    • Day 1: Place the animal in the central compartment and allow free access to all three compartments for 15-20 minutes. Record the time spent in each compartment to determine any baseline preference. An unbiased design is often preferred where the drug is paired with the initially non-preferred side.

  • Phase 2: Conditioning

    • This phase typically involves alternating injections of the drug and vehicle over several days (e.g., 8 days).

    • On drug conditioning days (e.g., days 2, 4, 6, 8): Administer this compound (e.g., 0.5, 1.0, 5.0 mg/kg, i.p.) and confine the animal to one of the outer compartments for 30 minutes.

    • On vehicle conditioning days (e.g., days 3, 5, 7, 9): Administer the vehicle (saline) and confine the animal to the opposite outer compartment for 30 minutes.

    • The order of drug and vehicle administration should be counterbalanced across animals.

  • Phase 3: Post-Conditioning (Expression Test)

    • Day 10: Place the animal in the central compartment with free access to all compartments (in a drug-free state). Record the time spent in each compartment for 15-20 minutes.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference. This is often represented as a preference score (time in drug-paired side post-conditioning minus time in drug-paired side pre-conditioning).

Intravenous Self-Administration Paradigm

Objective: To evaluate the reinforcing properties of this compound, a key indicator of its abuse liability. Animals learn to perform an action (e.g., lever press) to receive an infusion of the drug.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump connected to a swivel system to allow the animal free movement.

  • Intravenous catheters surgically implanted into the jugular vein of the rats.

Animals:

  • Male Sprague-Dawley or Wistar rats are commonly used.

Protocol:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rats. Allow for a recovery period of at least one week.

  • Acquisition/Training:

    • Place the rats in the operant chambers for daily sessions (e.g., 2 hours/day).

    • Initially, train the rats to press the active lever to receive an infusion of a known reinforcer, such as cocaine or methamphetamine, on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion). Each infusion is paired with a cue (e.g., stimulus light).

    • Once a stable response is established, substitute this compound (e.g., 0.1, 0.5, 1.0 mg/kg/infusion) for the training drug.

  • Dose-Response Evaluation:

    • Once self-administration of this compound is acquired, test different doses of the drug to determine the dose-response curve.

  • Progressive Ratio (PR) Schedule:

    • To assess the motivation to obtain the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest number of presses an animal will make for a single infusion, indicating the reinforcing efficacy of the drug.

  • Data Analysis: The primary dependent measures are the number of infusions per session and the number of active versus inactive lever presses. A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.

Visualization of Workflows and Pathways

General Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Assessment of Rewarding Properties cluster_2 Phase 3: Abuse Liability Assessment a Animal Acclimation & Habituation b Locomotor Activity Assay (Dose-Ranging) a->b c Conditioned Place Preference (CPP) b->c Select behaviorally active doses d Analysis of Rewarding vs. Aversive Effects c->d e Intravenous Catheter Surgery d->e If rewarding, proceed to self-administration f Self-Administration Training e->f g Progressive Ratio Schedule f->g h Determination of Reinforcing Efficacy g->h

Caption: General workflow for investigating this compound's behavioral effects.

Conditioned Place Preference (CPP) Protocol Workflow

G cluster_pre Pre-Conditioning Phase cluster_post Post-Conditioning Phase cluster_analysis Data Analysis pre_test Day 1: Baseline Preference Test (Free access to all compartments) drug_day Drug Day: This compound injection + Confinement to one compartment pre_test->drug_day Alternate days vehicle_day Vehicle Day: Saline injection + Confinement to opposite compartment pre_test->vehicle_day Alternate days post_test Day 10: Expression Test (Drug-free, free access) drug_day->post_test analysis Compare time spent in drug-paired compartment (Post-test vs. Pre-test) post_test->analysis

Caption: Workflow of the Conditioned Place Preference (CPP) protocol.

Putative Signaling Pathway for Psychostimulant Effects

Synthetic cathinones like this compound are believed to act primarily on monoamine neurotransmitter systems, particularly dopamine (DA), norepinephrine (NE), and serotonin (5-HT). They can block the reuptake and/or stimulate the release of these neurotransmitters. The rewarding effects are strongly linked to the elevation of dopamine in the brain's reward circuit, including the nucleus accumbens.

Caption: Simplified signaling pathway of this compound's effect on dopamine.

References

Application Note: Solid-Phase Extraction of Benzedrone from Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the determination of benzedrone (4-methylbencedrone) in human urine samples. This compound is a synthetic cathinone and psychoactive stimulant, the detection of which is crucial in clinical and forensic toxicology. The described method is adapted from established protocols for a broad range of synthetic cathinones and is suitable for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol utilizes a cation exchange solid-phase extraction mechanism, which has demonstrated high recovery and efficiency for similar compounds.[1]

Introduction

The increasing prevalence of novel psychoactive substances (NPS), including synthetic cathinones like this compound, necessitates the development of sensitive and specific analytical methods for their detection in biological matrices. Urine is a preferred specimen for drug testing due to non-invasive collection and higher concentrations of parent drugs and their metabolites.[1] Solid-phase extraction is a critical sample preparation step that removes interfering matrix components and enriches the analyte of interest, thereby improving the accuracy and sensitivity of subsequent analyses. This protocol provides a detailed methodology for the extraction of this compound from urine using cation exchange SPE cartridges.

Experimental Protocol

This protocol is adapted from a method developed for the simultaneous quantification of 40 novel psychoactive stimulants, including 28 synthetic cathinones.[1]

Materials and Reagents:

  • This compound certified reference standard

  • Internal standard (e.g., this compound-d3)

  • Methanol (HPLC grade)

  • 0.1 M Phosphate buffer (pH 6.0)

  • 1 M Acetic acid

  • Dichloromethane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Ammonium hydroxide (NH₄OH)

  • 1% Hydrochloric acid (HCl) in Methanol

  • Cation exchange SPE cartridges (e.g., SOLA SCX)

  • Centrifuge

  • Nitrogen evaporator

Sample Pretreatment:

  • To 100 µL of urine in a centrifuge tube, add 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Add 25 µL of the internal standard solution.

  • Vortex the sample gently.

  • Centrifuge at 4,000 x g for 5 minutes at 4°C.[1]

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 6.0).[1]

  • Loading: Load the supernatant from the pretreated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under negative pressure (10 psi) for 5 minutes.

  • Elution:

    • Elute the analyte with 1 mL of 2% ammonium hydroxide in a dichloromethane/2-propanol (95:5, v/v) mixture.

    • Add 100 µL of 1% HCl in methanol to the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data

The following table summarizes the performance characteristics of the adapted SPE method for synthetic cathinones, which are expected to be similar for this compound.

ParameterPerformance
Linearity Range 2.5 or 5 to 500 µg/L
Imprecision (n=15) <15.4%
Accuracy (n=15) 84.2 - 118.5%
Extraction Efficiency 51.2 - 111.2%
Process Efficiency 57.7 - 104.9%
Matrix Effect -41.9 to 238.5%

Experimental Workflow Diagram

SPE_Workflow Solid-Phase Extraction Workflow for this compound in Urine cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine_sample 1. Urine Sample (100 µL) add_buffer_is 2. Add Phosphate Buffer and Internal Standard urine_sample->add_buffer_is vortex_centrifuge 3. Vortex and Centrifuge add_buffer_is->vortex_centrifuge conditioning 4. Cartridge Conditioning (Methanol, Phosphate Buffer) loading 5. Sample Loading conditioning->loading washing 6. Washing (Acetic Acid, Methanol) loading->washing elution 7. Elution (NH4OH in Dichloromethane/2-Propanol) washing->elution evaporation 8. Evaporation to Dryness reconstitution 9. Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: SPE workflow for this compound extraction from urine.

Signaling Pathways and Logical Relationships

The logical steps of the solid-phase extraction process are based on the principles of analyte retention and elution through specific chemical interactions with the solid phase material.

SPE_Logic Logical Steps in Solid-Phase Extraction start Start: Urine Sample pretreatment Sample Pretreatment (pH Adjustment, IS Addition) start->pretreatment loading Sample Loading (this compound binds to sorbent) pretreatment->loading conditioning SPE Cartridge Conditioning (Activate functional groups) conditioning->loading washing Washing (Remove interferences, this compound remains bound) loading->washing elution Elution (Disrupt this compound-sorbent interaction, collect analyte) washing->elution analysis Analysis (LC-MS/MS) elution->analysis

Caption: Logical flow of the solid-phase extraction process.

Conclusion

The described solid-phase extraction protocol provides a reliable and efficient method for the isolation and concentration of this compound from urine samples. This sample preparation procedure is a crucial step for achieving the sensitivity and specificity required for the quantitative analysis of this compound in a forensic or clinical setting. The use of a cation exchange sorbent is effective for the extraction of synthetic cathinones, and the provided workflow can be readily integrated into laboratory procedures for the analysis of these compounds.

References

Application Notes and Protocols for Chiral Separation of Benzedrone Enantiomers using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzedrone (4-methyl-N-benzylcathinone or 4-MBC) is a synthetic cathinone that possesses a chiral center, existing as two enantiomers. As with many chiral compounds, these enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical research, drug development, and forensic analysis. Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of cathinone derivatives due to its high efficiency, rapid method development, and low sample and reagent consumption.[1][2][3] This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using cyclodextrin-assisted capillary electrophoresis.

The primary principle behind this separation method involves the addition of a chiral selector, typically a cyclodextrin derivative, to the background electrolyte (BGE).[2][4] The enantiomers of this compound form transient diastereomeric complexes with the cyclodextrin, which have different mobilities under the applied electric field, leading to their separation. The choice of cyclodextrin and the optimization of electrophoretic parameters are critical for achieving successful enantioseparation.

Experimental Protocols

This section details the methodologies for the chiral separation of this compound enantiomers using capillary electrophoresis with cyclodextrin-based chiral selectors. The protocols are based on established methods for the separation of cathinone derivatives.

Instrumentation and Materials
  • Capillary Electrophoresis System: A standard CE system equipped with a diode array detector (DAD) or a UV detector is suitable.

  • Capillary: Fused-silica capillary, typically with an internal diameter of 50 µm and a total length of 60-70 cm.

  • Reagents:

    • This compound (racemic mixture)

    • Chiral selectors: β-cyclodextrin (β-CD), acetyl-β-cyclodextrin (acetyl-β-CD), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), carboxymethyl-β-cyclodextrin (CM-β-CD), and highly sulfated-γ-cyclodextrin (HS-γ-CD).

    • Buffer components: Sodium phosphate, phosphoric acid, ammonium acetate.

    • Solvents: Deionized water, methanol.

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in water or methanol. Further dilutions can be made with the background electrolyte.

Detailed Methodologies

Method 1: Chiral Separation using β-Cyclodextrin Derivatives

This method is adapted from a general protocol for the enantioseparation of a broad range of cathinone derivatives.

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary sequentially with 0.2 M sodium hydroxide, deionized water, and the background electrolyte (BGE). Between runs, a short rinse with the BGE is sufficient.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 10 mM sodium phosphate buffer.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Dissolve the chosen chiral selector (e.g., 10 mM acetyl-β-CD) in the phosphate buffer.

  • Electrophoretic Conditions:

    • Applied Voltage: 29 kV to the cathode.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection at 10 mbar for 5 seconds.

    • Detection: UV detection at 209 nm.

  • Analysis: Inject the this compound sample and record the electropherogram. The two enantiomers should appear as separate peaks.

Method 2: Chiral Separation using Highly Sulfated-γ-Cyclodextrin for CE-MS

This method is optimized for coupling with mass spectrometry (MS) detection, which provides higher sensitivity and specificity.

  • Capillary Conditioning: Follow the same procedure as in Method 1.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM phosphate buffer.

    • Dissolve 0.6% (v/v) highly sulfated-γ-cyclodextrin (HS-γ-CD) in the buffer.

  • Electrophoretic Conditions:

    • Applied Voltage: Optimized for CE-MS coupling (typically lower than CE-UV).

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection.

    • Detection: Time-of-flight mass spectrometry (TOF-MS).

  • Partial Filling Technique: To minimize the entry of the non-volatile chiral selector into the mass spectrometer, a partial filling technique is employed. This involves injecting a short plug of the BGE containing the chiral selector, followed by the sample, and then the main BGE without the chiral selector.

Data Presentation

The following tables summarize the quantitative data for the chiral separation of cathinone derivatives using different β-cyclodextrin selectors. While specific data for this compound is part of broader studies, the resolution factors for various cathinones provide a strong indication of the expected separation performance.

Table 1: Electrophoretic Conditions for Chiral Separation of Cathinone Derivatives

ParameterConditionReference
CapillaryFused silica, 50 µm I.D., 68.5 cm total length
Background Electrolyte10 mM Sodium Phosphate, pH 2.5
Chiral Selector Conc.10 mM
Applied Voltage22-30 kV to cathode
Temperature25°C
Injection10 mbar for 5 s
DetectionUV at 209 nm

Table 2: Resolution Factors (Rs) for Selected Cathinone Derivatives with Different β-Cyclodextrin Chiral Selectors

Cathinone Derivativeβ-CDAcetyl-β-CDHP-β-CDCM-β-CD
Buphedrone1.21.51.32.1
N-Ethylbuphedrone1.01.31.11.8
4-Methylbuphedrone0.91.41.22.0
Methcathinone1.52.01.83.5
4-Methylethcathinone1.11.61.42.5

Data synthesized from studies on a wide range of cathinone derivatives, indicating the potential resolution for structurally similar compounds like this compound. Resolution factors ranged from 0.3 to 6.2 across 61 tested cathinones.

Visualizations

The following diagrams illustrate the key workflows and relationships in the chiral separation of this compound enantiomers by capillary electrophoresis.

Chiral_Separation_Workflow cluster_prep Sample and System Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing Sample Prepare this compound Sample (1 mg/mL) Inject Inject Sample Sample->Inject BGE Prepare Background Electrolyte (BGE) with Chiral Selector BGE->Inject Capillary Condition Capillary Capillary->Inject Separate Apply Voltage (Enantioseparation) Inject->Separate Detect UV/MS Detection Separate->Detect Record Record Electropherogram Detect->Record Analyze Analyze Peaks (Migration Time, Resolution) Record->Analyze Signaling_Pathway cluster_system CE System Components cluster_interaction Chiral Recognition Mechanism cluster_separation Electrophoretic Separation BGE Background Electrolyte (BGE) (e.g., Sodium Phosphate Buffer) Complex_R Transient Diastereomeric Complex (R-Benzedrone-CS) Complex_S Transient Diastereomeric Complex (S-Benzedrone-CS) CS Chiral Selector (CS) (e.g., β-Cyclodextrin) CS->Complex_R Forms complex with CS->Complex_S Forms complex with Analyte Racemic this compound (R- and S-Enantiomers) Analyte->Complex_R Analyte->Complex_S Mobility Differential Electrophoretic Mobility Complex_R->Mobility Complex_S->Mobility Separation Separated Enantiomer Peaks Mobility->Separation

References

Application Note: Derivatization Techniques for the GC-MS Analysis of Polar Cathinones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Synthetic cathinones, a prominent class of new psychoactive substances (NPS), present significant analytical challenges. Due to their polarity, thermal lability, and the presence of chiral centers, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often problematic.[1] Many cathinones, particularly those with tertiary amines (pyrrolidine-type), undergo extensive fragmentation during electron impact (EI) ionization, yielding poor quality mass spectra and hindering confident identification.[1][2] Furthermore, the presence of positional isomers and enantiomers, which may have different pharmacological potencies, necessitates robust analytical methods for their differentiation.[2][3]

Chemical derivatization is a critical pre-analytical step to overcome these challenges. It involves chemically modifying the analyte to improve its chromatographic behavior and mass spectral characteristics. The primary goals of derivatizing polar cathinones are to:

  • Increase thermal stability to prevent on-column degradation.

  • Enhance volatility for improved elution from the GC column.

  • Produce characteristic mass fragments that aid in structural elucidation and isomer differentiation.

  • Enable the separation of enantiomers on a non-chiral column by forming diastereomers.

This application note provides an overview and detailed protocols for common derivatization techniques, including acylation, silylation, and chiral derivatization, for the GC-MS analysis of polar cathinones.

General Experimental Workflow

The derivatization process is an integral part of the overall analytical workflow for cathinone analysis. The general sequence of operations, from sample receipt to data analysis, is outlined below.

G cluster_pre Pre-Analysis cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Urine, Blood, etc.) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Addition of Reagent & Incubation Evaporation->Derivatization GCMS GC-MS Injection & Analysis Derivatization->GCMS Data Data Interpretation & Quantification GCMS->Data

Caption: General workflow for the analysis of polar cathinones.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom, typically from an amine (-NH) or hydroxyl (-OH) group. For cathinones, this primarily targets the secondary amine functionality. Perfluoroacylation reagents are widely used as they produce derivatives with excellent chromatographic properties and generate electron-capturing groups, enhancing sensitivity in negative chemical ionization (NCI) MS.

Common reagents include Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA). These reagents have proven effective for derivatizing synthetic cathinones, leading to improved peak shapes and more informative mass spectra.

G Cathinone Cathinone R-NH-R' Product Acylated Derivative Stable & Volatile Cathinone->Product Reaction (Heat) Reagent Acylating Agent (e.g., PFPA) Reagent->Product

Caption: Logical diagram of the acylation reaction.

Experimental Protocol: Acylation with PFPA

This protocol is adapted from a comparative study on acylation reagents for synthetic cathinone analysis.

Reagents & Materials:

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl Acetate (GC grade)

  • Internal Standard (e.g., Mephedrone-d3)

  • Dried sample extract in a 1.5 mL glass vial with a screw cap

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • To the dried sample extract, add 50 µL of the internal standard solution.

  • Add 100 µL of ethyl acetate to reconstitute the sample.

  • Add 50 µL of PFPA to the vial.

  • Immediately cap the vial tightly to prevent evaporation of the reagent.

  • Vortex the mixture for 30 seconds.

  • Incubate the vial at 70°C for 20 minutes in a heating block.

  • After incubation, cool the vial to room temperature.

  • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Silylation (via Oximation)

While acylation is effective for the amine group, the ketone functional group in cathinones can be a source of instability and is not targeted by standard acylating agents. A two-step derivatization process involving oximation followed by silylation can be used to derivatize both the ketone and other active hydrogens (e.g., hydroxyl groups on metabolites).

  • Oximation: The sample is first reacted with an oximation reagent (e.g., hydroxylamine in pyridine) to convert the keto group (C=O) into a more stable oxime (C=N-OH). This step prevents the formation of multiple derivatives from keto-enol tautomerism.

  • Silylation: A silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is then added. MSTFA replaces the active hydrogens on the oxime and any other polar groups with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.

G Cathinone Cathinone with Ketone Group (C=O) Oxime Oxime Intermediate (C=N-OH) Cathinone->Oxime 1. Oximation (Hydroxylamine) Silyl Oximated-TMS Derivative (C=N-O-TMS) Oxime->Silyl 2. Silylation (MSTFA)

Caption: Two-step oximation and silylation reaction workflow.

Experimental Protocol: Two-Step Oximation-Silylation

This protocol is based on a methodology developed for the quantitative analysis of cathinones in urine.

Reagents & Materials:

  • Hydroxylamine hydrochloride in pyridine (2% w/v)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dried sample extract in a 1.5 mL glass vial

  • Heating block

  • Vortex mixer

Procedure:

  • To the dried sample extract, add 50 µL of the 2% hydroxylamine hydrochloride in pyridine solution.

  • Cap the vial and vortex for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes to complete the oximation step.

  • Cool the vial to room temperature.

  • Add 50 µL of MSTFA to the vial.

  • Recap the vial, vortex briefly, and incubate at 60°C for another 30 minutes for the silylation step.

  • After cooling, the sample is ready for direct injection into the GC-MS.

Chiral Derivatization

Many cathinones are chiral and often exist as racemic mixtures. The enantiomers can exhibit different physiological effects, making their separation and quantification crucial. Indirect chiral separation by GC-MS involves derivatizing the cathinone enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.

A widely used CDA for this purpose is (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride, also known as L-TPC or TFAP-L-Pro-Cl.

G Racemate Racemic Cathinone (R- and S-enantiomers) Diastereomers Diastereomers (R,S and S,S) Racemate->Diastereomers CDA Chiral Derivatizing Agent (e.g., S-TPC) CDA->Diastereomers Separation Separable by Achiral GC Column Diastereomers->Separation

Caption: Principle of indirect chiral separation via derivatization.

Experimental Protocol: Chiral Derivatization with L-TPC

This protocol is based on a validated method for the enantioseparation and quantification of synthetic cathinones in urine and plasma.

Reagents & Materials:

  • L-TPC solution (1 mg/mL in Dichloromethane)

  • Triethylamine (TEA) solution (1.5% in Dichloromethane)

  • Dried sample extract in a 1.5 mL glass vial

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reconstitute the dried extract in 100 µL of dichloromethane.

  • Add 20 µL of the 1.5% TEA solution.

  • Add 20 µL of the 1 mg/mL L-TPC solution.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 20 minutes.

  • Add 100 µL of deionized water to stop the reaction and wash the organic layer.

  • Vortex for 1 minute, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean autosampler vial for GC-MS analysis.

Quantitative Data Summary

The choice of derivatization agent can significantly impact method sensitivity. The following table summarizes validation data from a study using L-TPC for the chiral analysis of 14 synthetic cathinones in urine and plasma.

AnalyteDerivatization ReagentMatrixLOD (µg/L)LOQ (µg/L)
4-FMCL-TPCUrine0.26 - 0.760.86 - 2.34
MephedroneL-TPCUrine0.26 - 0.760.86 - 2.34
MethyloneL-TPCUrine0.26 - 0.760.86 - 2.34
PentedroneL-TPCUrine0.26 - 0.760.86 - 2.34
MDPVL-TPCUrine0.26 - 0.760.86 - 2.34
4-FMCL-TPCPlasma0.26 - 0.340.89 - 1.12
MephedroneL-TPCPlasma0.26 - 0.340.89 - 1.12
MethyloneL-TPCPlasma0.26 - 0.340.89 - 1.12
PentedroneL-TPCPlasma0.26 - 0.340.89 - 1.12
MDPVL-TPCPlasma0.26 - 0.340.89 - 1.12
Data extracted from Al-Saffar et al. (2018). The ranges represent the values across 14 different cathinone compounds.

A separate study comparing six acylation reagents found that PFPA and HFBA generally provided the best performance based on validation parameters, with all tested anhydrides showing acceptable RSD and accuracy (<20%).

GC-MS Instrumental Protocol

The following is a representative set of GC-MS parameters for the analysis of derivatized cathinones. Parameters should be optimized for the specific analytes and instrument used.

Instrumentation:

  • GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness. For enhanced resolution of diastereomers, a longer column (e.g., 60 m) may be beneficial.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

    • Note: For chiral separations, a slower ramp rate (e.g., 2°C/min) may be required to resolve the diastereomers.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

References

Application Notes and Protocols for Benzedrone as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzedrone (4-methyl-N-benzylcathinone or 4-MBC) is a synthetic cathinone that has emerged as a designer drug of abuse. Structurally related to mephedrone, it acts as a central nervous system stimulant. Accurate and reliable identification and quantification of this compound in biological samples are crucial for forensic toxicology investigations, clinical diagnostics, and drug metabolism studies. The use of a well-characterized this compound reference standard is essential for ensuring the validity and comparability of analytical results.

These application notes provide an overview of the analytical methods for the detection and quantification of this compound in forensic toxicology, leveraging established protocols for synthetic cathinones. While specific validated data for this compound is limited in published literature, the provided protocols for analogous compounds offer a strong foundation for method development and validation.

Chemical Information:

PropertyValue
Chemical Name 2-(benzylamino)-1-(p-tolyl)propan-1-one
Synonyms 4-Methyl-N-benzylcathinone, 4-MBC
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
CAS Number 1225617-75-3

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the analysis of synthetic cathinones due to their high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of this compound. Derivatization is often employed to improve the chromatographic properties and thermal stability of the analyte.

Table 1: Representative GC-MS Validation Data for a Related Synthetic Cathinone (Mephedrone)

ParameterMatrixValueReference Compound
Linearity Range Plasma5 - 300 ng/mLMephedrone
Urine20 - 1500 ng/mLMephedrone
Limit of Detection (LOD) Plasma1.1 ng/mLMephedrone
Urine4.5 ng/mLMephedrone
Limit of Quantification (LOQ) Plasma5 ng/mLMephedrone
Urine20 ng/mLMephedrone
Recovery Plasma54.7%Mephedrone
Urine92.3%Mephedrone

Note: This data is for mephedrone and should be considered as a starting point for the validation of a this compound-specific method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it a powerful tool for the analysis of this compound in complex biological matrices.

Table 2: Representative LC-MS/MS Validation Data for Synthetic Cathinones

ParameterMatrixValueReference Compound(s)
Linearity Range Whole Blood0.25 - 25 ng/mLVarious Synthetic Cathinones
Limit of Detection (LOD) Whole BloodVaries by analyteVarious Synthetic Cathinones
Limit of Quantification (LOQ) Whole Blood0.25 ng/mLVarious Synthetic Cathinones
Accuracy Whole BloodWithin ±15%Various Synthetic Cathinones
Precision Whole Blood<15% RSDVarious Synthetic Cathinones

Note: This data represents a general range for a panel of synthetic cathinones and should be established specifically for this compound during method validation.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in biological samples based on established methods for synthetic cathinones. It is crucial to validate these methods for this compound in your laboratory.

Protocol 1: GC-MS Analysis of this compound in Urine

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add an internal standard (e.g., mephedrone-d3).

  • Vortex and centrifuge the sample at 3000 rpm for 10 minutes.

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% acetonitrile in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Vortex and incubate at 70°C for 30 minutes.

3. GC-MS Instrumental Analysis

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 300°C and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS Analysis of this compound in Whole Blood

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood, add 10 µL of an internal standard solution (e.g., this compound-d5).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Instrumental Analysis

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion.

Visualizations

Experimental Workflow

Forensic_Toxicology_Workflow Sample Biological Sample (Urine, Blood, etc.) Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Report Reporting and Interpretation Data->Report Standard This compound Reference Standard Standard->Analysis Calibration & Quantification

Caption: General workflow for the forensic analysis of this compound.

Putative Metabolic Pathway of this compound

Based on the known metabolism of the structurally similar cathinone, mexedrone, the following metabolic pathways for this compound can be proposed.

Benzedrone_Metabolism This compound This compound N_Dealkylation N-Dealkylation This compound->N_Dealkylation Hydroxylation Hydroxylation This compound->Hydroxylation Reduction Keto-Reduction This compound->Reduction Metabolite1 N-demethyl-benzedrone N_Dealkylation->Metabolite1 Metabolite2 Hydroxy-benzedrone Hydroxylation->Metabolite2 Metabolite3 Dihydro-benzedrone Reduction->Metabolite3

Caption: Putative Phase I metabolic pathways of this compound.

Troubleshooting & Optimization

Technical Support Center: Benzedrone Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Benzedrone (4-MBC) in biological matrices. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer: While this guide focuses on this compound, specific stability data for this compound is limited in the scientific literature. Therefore, much of the information, including quantitative data and degradation pathways, is based on studies of closely related synthetic cathinones. These should be used as a reference and a starting point for your own method validation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting this compound stability in biological samples?

A1: The stability of synthetic cathinones, including likely this compound, is significantly influenced by several factors:

  • Temperature: Higher temperatures accelerate degradation.[1][2][3] Freezing is the recommended storage condition.[1][2]

  • pH: Cathinones are generally more stable in acidic conditions and degrade rapidly in alkaline environments.

  • Biological Matrix: The type of biological sample (e.g., blood, urine, plasma) can impact stability.

  • Chemical Structure: The specific chemical structure of the cathinone plays a role in its stability. For instance, cathinones with a methylenedioxy group tend to be more stable.

Q2: What are the ideal storage conditions for biological samples containing this compound?

A2: To minimize degradation, biological samples should be stored under the following conditions:

  • Short-term storage (up to 72 hours): Refrigeration at 2-8°C is acceptable, but freezing is preferred.

  • Long-term storage: Samples should be frozen at -20°C or, ideally, -80°C.

  • pH adjustment: For urine samples, acidification to a pH of 4 can significantly improve the stability of cathinones.

Q3: How quickly can this compound degrade in a sample?

A3: Degradation can be rapid, especially at room temperature. Some cathinones show significant losses within hours to days under suboptimal storage conditions. For example, 4-chloromethcathinone (4-CMC), a related compound, has a half-life of less than a day in blood at room temperature. It is crucial to analyze samples as quickly as possible after collection.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this compound are not well-documented, synthetic cathinones can undergo reduction of the ketone group to form dihydro-metabolites. These metabolites are often more stable than the parent compound and can serve as biomarkers for intake. Other potential degradation pathways may involve N-debenzylation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological matrices.

Problem 1: Low or no recovery of this compound from the sample.

Possible Cause Troubleshooting Step
Degradation during storage or sample preparation. Verify that samples were stored frozen and protected from light. Minimize the time samples spend at room temperature during extraction. Consider acidification of urine samples.
Inefficient extraction. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method.
Adsorption to container surfaces. Use silanized glassware or low-adsorption polypropylene tubes.
Instrumental issues. Check the performance of your LC-MS or GC-MS system with a known standard. Ensure the injection port, column, and detector are clean and functioning correctly.

Problem 2: Poor chromatographic peak shape (e.g., tailing, fronting, or splitting).

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column. Use a deactivated inlet liner and a high-quality, inert column. Trim the front end of the column to remove accumulated non-volatile residues.
Column overload. Dilute the sample or inject a smaller volume.
Inappropriate mobile phase pH in LC. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Co-elution with an interfering substance. Optimize the chromatographic gradient or temperature program to improve separation.
Column degradation. Replace the analytical column.

Problem 3: High variability in quantitative results.

Possible Cause Troubleshooting Step
Inconsistent sample handling. Standardize all sample handling and preparation steps. Use an internal standard to correct for variations in extraction efficiency and matrix effects.
Matrix effects in LC-MS. Use a matrix-matched calibration curve or employ stable isotope-labeled internal standards. Optimize the sample cleanup procedure to remove interfering matrix components.
Instrument instability. Ensure the LC-MS or GC-MS system is properly calibrated and maintained. Monitor system suitability tests throughout the analytical run.
Analyte instability in the autosampler. Keep the autosampler temperature low (e.g., 4°C) and minimize the time samples are queued for analysis.

Quantitative Data on Cathinone Stability

The following tables summarize stability data for various synthetic cathinones, which can be used as an indicator for the expected stability of this compound.

Table 1: Stability of Selected Cathinones in Blood

CompoundStorage TemperatureHalf-life/Percent RemainingReference
Mephedrone22°CSignificant loss in 14 days
Mephedrone4°CUnstable, significant loss
Mephedrone-20°CStable for at least 10 days
4-CMC24°C< 1 day
4-CMC5°C4 days
4-CMC-26°C32 days
MDPV22°CRelatively stable over 14 days
Pentylone24°CMost stable of tested cathinones

Table 2: Stability of Selected Cathinones in Urine

CompoundStorage ConditionHalf-life/Percent RemainingReference
MephedroneRoom Temperature~65% remaining after 7 days
Mephedrone4°CFairly stable over 14 days
MDPVRoom Temperature>80% remaining after 3 days
Halogenated Cathinones-40°CSignificant loss after 6 months
Dihydro-metabolites-40°CGenerally more stable than parent compounds

Experimental Protocols

Protocol 1: General Workflow for Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound in a biological matrix.

Degradation_Pathway Cathinone This compound (β-keto amine) Reduced Dihydro-Benzedrone (β-hydroxy amine) Cathinone->Reduced Reduction of ketone N_debenzylated N-debenzylated metabolite Cathinone->N_debenzylated N-debenzylation Troubleshooting_Tree Start Low or No this compound Signal CheckStorage Were samples stored frozen (-20°C or below)? Start->CheckStorage CheckExtraction Review extraction protocol. Is pH optimal? CheckStorage->CheckExtraction Yes Degradation High probability of degradation. Re-sample if possible. Optimize storage. CheckStorage->Degradation No CheckInstrument Analyze a fresh standard. Is the instrument performing correctly? CheckExtraction->CheckInstrument Yes OptimizeExtraction Optimize SPE/LLE. Check recovery with spiked samples. CheckExtraction->OptimizeExtraction No InstrumentMaintenance Perform instrument maintenance (e.g., clean source, check for leaks). CheckInstrument->InstrumentMaintenance No Final Problem likely resolved. CheckInstrument->Final Yes OptimizeExtraction->Final InstrumentMaintenance->Final

References

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Quantification of Benzedrone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Benzedrone.

Frequently Asked Questions (FAQs)

Q1: What is "matrix effect" and how does it affect my this compound quantification?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components, such as proteins, lipids, salts, and endogenous molecules from biological samples, can interfere with the ionization process in the mass spectrometer's source.[1] This interference, known as the matrix effect, can either decrease (ion suppression) or increase (ion enhancement) the analyte's signal.[2][3] Ion suppression is the more common phenomenon. This alteration of the signal response leads to poor analytical accuracy, imprecise results, and compromised method sensitivity and reproducibility.

Q2: I'm seeing low signal intensity and poor reproducibility for this compound. Could this be a matrix effect?

A2: Yes, these are classic symptoms of matrix effects, particularly ion suppression. When co-eluting matrix components compete with this compound for ionization, the analyte's signal intensity can be significantly reduced. The variability in the composition of these interfering components from one sample to another can lead to poor reproducibility and precision.

Q3: How can I quantitatively assess if my analysis is affected by matrix effects?

A3: The most common method is the post-extraction addition technique. This involves comparing the peak response of this compound spiked into a blank, extracted sample matrix (Set A) with the response of this compound in a pure solvent (Set B). The matrix effect (ME) percentage is calculated as (Response in Set A / Response in Set B) x 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. Another qualitative method is post-column infusion, which helps identify at what points during the chromatographic run ion suppression occurs.

Q4: What is the most effective sample preparation technique to reduce matrix effects for this compound in biological samples?

A4: Improving sample preparation is the most effective strategy to circumvent matrix effects. While protein precipitation (PPT) is simple, it is often non-selective and can result in significant matrix effects. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components. SPE is often considered the most selective method for cleaning up complex samples like plasma. For cathinones in urine, LLE is a widely used and effective technique.

Q5: I don't have a stable isotope-labeled internal standard for this compound. What are my options?

A5: The best practice is to use a stable isotope-labeled (SIL) internal standard (e.g., this compound-d5). SILs co-elute with the analyte and experience the same matrix effects, thus compensating for signal variations. If a SIL-IS is unavailable, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively. Another strategy is to use matrix-matched calibration, where calibration standards are prepared in a blank matrix identical to the samples. This helps to normalize the ionization response between the calibrators and the unknown samples.

Q6: Can I just dilute my sample to overcome matrix effects?

A6: Yes, sample dilution is a straightforward approach that can be effective. By diluting the sample, you reduce the concentration of both the analyte and the interfering matrix components. In cases of severe ion suppression, dilution can sometimes paradoxically increase the analyte signal and improve the limit of detection. However, this approach may not be suitable if the concentration of this compound is already very low, as dilution could bring it below the method's detection limit.

Q7: My calibration curve has poor linearity. Could matrix effects be the cause?

A7: Yes, matrix effects can negatively affect the linearity of your calibration curve. If the degree of ion suppression or enhancement changes with analyte concentration, it can lead to a non-linear relationship between response and concentration. Using matrix-matched calibrators or an appropriate stable isotope-labeled internal standard can help mitigate this issue.

Troubleshooting Guides

Issue: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Low or inconsistent analyte response.

  • High variability in peak area for replicate injections.

  • Calculated Matrix Effect (ME) is significantly lower or higher than 100%.

Troubleshooting Workflow:

start Significant Matrix Effect Detected (ME << 85% or >> 115%) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_sil Implement a suitable SIL-IS (e.g., this compound-d5) check_is->use_sil No check_cleanup Review Sample Preparation check_is->check_cleanup Yes end_good Problem Resolved use_sil->end_good improve_cleanup Improve Sample Cleanup: - Switch from PPT to LLE or SPE - Optimize SPE wash/elution steps - Perform Double LLE check_cleanup->improve_cleanup check_chroma Optimize Chromatography improve_cleanup->check_chroma improve_chroma Modify LC Method: - Adjust gradient to separate analyte from suppression zones - Try a different column chemistry (e.g., HILIC) check_chroma->improve_chroma matrix_match Use Matrix-Matched Calibration improve_chroma->matrix_match dilute Dilute Sample matrix_match->dilute dilute->end_good

Caption: Workflow for troubleshooting significant matrix effects.

Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects. A SIL-IS for this compound will behave almost identically during sample preparation, chromatography, and ionization, correcting for signal variability.

  • Enhance Sample Cleanup: The goal is to selectively remove matrix components while retaining this compound.

    • Switch from Protein Precipitation (PPT) to LLE or SPE: LLE and SPE offer superior cleanup by isolating analytes from interferences like phospholipids.

    • Optimize SPE: Develop a method with specific wash steps to remove interferences and a selective elution step for this compound.

    • Optimize LLE: Adjust the pH of the aqueous sample and the polarity of the organic extraction solvent to maximize this compound recovery and minimize the extraction of matrix components.

  • Optimize Chromatographic Separation: Adjust the LC gradient to move the this compound peak away from regions of ion suppression. Sometimes, switching to a column with a different selectivity (e.g., from C18 to a biphenyl or pentafluorophenyl phase) can resolve the analyte from interfering matrix components.

  • Use Matrix-Matched Calibrants: If a SIL-IS is not available, preparing your calibration standards and QCs in a blank, analyte-free matrix (e.g., drug-free urine) will ensure that the calibration curve accounts for the matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
  • Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

  • Procedure:

    • Select at least 6 different sources (lots) of blank biological matrix (e.g., human urine).

    • Process these blank samples using your established extraction procedure.

    • Prepare two sets of samples:

      • Set A (Analyte in Matrix): Spike the extracted blank matrix with this compound at a known concentration (e.g., low and high QC levels).

      • Set B (Analyte in Solvent): Prepare a solution of this compound in the final reconstitution solvent at the exact same concentration as Set A.

    • Inject both sets into the LC-MS/MS system and record the peak areas.

    • Calculate the Matrix Effect (ME) and Internal Standard-Normalized Matrix Effect (IS-ME) using the following formulas:

      • ME (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

      • IS-ME (%) = (Mean Analyte/IS Area Ratio of Set A / Mean Analyte/IS Area Ratio of Set B) * 100

    • Calculate the coefficient of variation (CV%) for the IS-normalized matrix effect across the different lots. A CV% ≤ 15% is generally considered acceptable.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE) for this compound in Urine
  • Objective: To extract this compound from a urine matrix while minimizing co-extraction of interfering components.

  • Materials: Urine sample, internal standard (this compound-d5), 1N NaOH, Ethyl Acetate/Hexane (1:1 v/v), DMSO.

  • Procedure:

    • To 200 µL of urine sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Basify the sample by adding 100 µL of 1N NaOH and vortex again.

    • Add 1 mL of ethyl acetate/hexane (1:1) as the extraction solvent.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at >3000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer 800 µL of the upper organic layer to a clean tube containing 20 µL of DMSO (this acts as a keeper to prevent analyte loss during evaporation).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37-40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Vortex to mix, and transfer to an autosampler vial for LC-MS/MS injection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Plasma
Sample Preparation MethodMatrix Effect (ME %)Recovery (%)Precision (RSD %) at LQC
Protein Precipitation (PPT)45% (Suppression)95%14.2%
Liquid-Liquid Extraction (LLE)88% (Slight Suppression)85%6.5%
Solid-Phase Extraction (SPE)97% (Minimal Effect)92%4.1%

Data are representative examples based on typical performance characteristics.

Table 2: Example LC-MS/MS Parameters for this compound Quantification
ParameterSetting
LC System
ColumnC18, 2.1 x 100 mm, 2.6 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (e.g., 254.2 → 119.1)
MRM Transition (IS)Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (e.g., 259.2 → 124.1)
Collision EnergyAnalyte-specific optimized value
Source Temperature500°C

Note: Specific m/z transitions and voltages must be optimized for the specific instrument used.

Diagrams

start LC-MS/MS Method Development for this compound assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me me_significant Is ME Significant? (e.g., <85% or >115%) assess_me->me_significant optimize Optimize Method to Minimize or Compensate for ME me_significant->optimize Yes validate Validate Method me_significant->validate No opt_sample_prep Improve Sample Prep (SPE, LLE) opt_chroma Optimize Chromatography opt_is Use SIL-IS opt_cal Use Matrix-Matched Cal opt_cal->validate

Caption: General workflow for addressing matrix effects.

start Select Sample Prep Method matrix_type What is the Matrix Type? start->matrix_type urine Urine / Aqueous matrix_type->urine Simple plasma Plasma / Serum matrix_type->plasma Complex tissue Tissue Homogenate matrix_type->tissue Very Complex urine_path Is High Throughput Critical? urine->urine_path plasma_path How Clean Must Extract Be? plasma->plasma_path tissue->plasma_path dilute Dilute and Shoot urine_path->dilute Yes lle Liquid-Liquid Extraction (LLE) urine_path->lle No / Need Concentration ppt Protein Precipitation (PPT) plasma_path->ppt Moderate spe Solid-Phase Extraction (SPE) plasma_path->spe Very

Caption: Decision tree for selecting a sample preparation method.

References

Minimizing ion suppression in the mass spectrometric analysis of Benzedrone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the mass spectrometric analysis of Benzedrone.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][3] In complex biological matrices such as plasma or urine, endogenous substances like phospholipids, salts, and proteins can co-elute with this compound and compete for ionization, leading to unreliable results.[2]

Q2: How can I determine if my this compound analysis is affected by ion suppression?

A2: A common method to assess matrix effects, including ion suppression, is the post-extraction addition method. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank, extracted sample matrix. A significantly lower response in the matrix sample indicates ion suppression. Another technique is the post-column infusion experiment, where a constant flow of a this compound standard solution is introduced into the LC flow after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at the retention time of any co-eluting, suppressing components.

Q3: What are the primary causes of ion suppression for a compound like this compound in biological samples?

A3: The primary causes of ion suppression in the analysis of this compound from biological matrices include:

  • Co-eluting endogenous compounds: Phospholipids, salts, and proteins from plasma or urine can co-elute with this compound and interfere with its ionization.

  • Sample preparation reagents: Incomplete removal of reagents used during sample preparation, such as non-volatile buffers or ion-pairing agents, can cause suppression.

  • High analyte concentration: At high concentrations, analytes can saturate the electrospray ionization (ESI) process, leading to a non-linear response and potential self-suppression.

  • Mobile phase additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause ion suppression.

Q4: Can the choice of ionization technique affect ion suppression for this compound?

A4: Yes, the choice of ionization technique can significantly impact the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from matrix effects compared to atmospheric pressure chemical ionization (APCI). This is because ESI is based on a liquid-phase ionization process that is more easily affected by co-eluting, non-volatile compounds. If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable solution.

Troubleshooting Guides

Issue: Low this compound signal and poor reproducibility in plasma samples.

This issue is often indicative of significant ion suppression from the complex plasma matrix. The following steps can help troubleshoot and mitigate this problem.

Inadequate sample cleanup is a primary source of ion suppression. The goal is to effectively remove matrix components while maximizing the recovery of this compound.

  • Protein Precipitation (PPT): This is a simple but less selective method.

    • Protocol:

      • To 100 µL of plasma, add 300 µL of a cold precipitation solvent (e.g., acetonitrile or methanol).

      • Vortex vigorously for 1 minute.

      • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

      • Transfer the supernatant for analysis.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT.

    • Protocol:

      • To 100 µL of plasma, add a basifying agent (e.g., 10 µL of 1M NaOH) to deprotonate this compound.

      • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

      • Vortex for 2 minutes.

      • Centrifuge to separate the layers.

      • Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.

    • Protocol (using a mixed-mode cation exchange cartridge):

      • Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

      • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 0.1% formic acid in water) through the cartridge.

      • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with the equilibration buffer).

      • Wash: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.

      • Elute: Elute this compound with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

      • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

TechniqueSelectivityRecovery (Typical)Ion Suppression MitigationThroughput
Protein Precipitation LowGoodFairHigh
Liquid-Liquid Extraction ModerateGoodGoodModerate
Solid-Phase Extraction HighExcellentExcellentLow to Moderate

Co-elution of matrix components with this compound is a major cause of ion suppression. Improving chromatographic separation can move the this compound peak away from interfering regions of the chromatogram.

  • Gradient Elution: Employ a gradient elution to separate this compound from early-eluting polar interferences and late-eluting non-polar interferences.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve the separation of this compound from matrix components.

  • UPLC/UHPLC: Ultra-high performance liquid chromatography (UPLC/UHPLC) provides higher resolution and sharper peaks, which can significantly reduce the potential for co-elution and ion suppression.

The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for ion suppression. The SIL internal standard will co-elute with this compound and experience the same degree of ion suppression, allowing for an accurate ratio of analyte to internal standard to be maintained. If a SIL-IS is unavailable, a structural analog that elutes close to this compound can be used.

Visualizations

IonSuppressionTroubleshooting start Start: Low this compound Signal & Poor Reproducibility check_sample_prep Is Sample Preparation Adequate? start->check_sample_prep optimize_sample_prep Optimize Sample Preparation: - LLE - SPE check_sample_prep->optimize_sample_prep No check_chromatography Is Chromatographic Separation Optimal? check_sample_prep->check_chromatography Yes optimize_sample_prep->check_chromatography optimize_chromatography Optimize Chromatography: - Gradient Elution - Different Column - UPLC/UHPLC check_chromatography->optimize_chromatography No use_is Use Stable Isotope-Labeled Internal Standard check_chromatography->use_is Yes optimize_chromatography->use_is end_success Issue Resolved use_is->end_success

Caption: Troubleshooting workflow for low signal and poor reproducibility.

SPESamplePrepWorkflow start Start: Plasma Sample pretreat Pre-treat Sample (e.g., Dilute with Acidic Buffer) start->pretreat load 3. Load Pre-treated Sample pretreat->load condition 1. Condition Cartridge (Methanol, then Water) equilibrate 2. Equilibrate Cartridge (Acidic Buffer) condition->equilibrate equilibrate->load wash1 4. Wash 1 (Acidic Buffer) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute this compound (Basic Methanolic Solution) wash2->elute evap_recon Evaporate and Reconstitute in Mobile Phase elute->evap_recon analyze LC-MS/MS Analysis evap_recon->analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

References

Technical Support Center: Enhancing Immunoassay Sensitivity for Benzedrone Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of immunoassays for Benzedrone detection.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunoassay development and execution.

Problem Potential Cause Recommended Solution
High Background Signal 1. Non-specific binding: The antibody or conjugate may be binding to unoccupied surfaces of the microplate wells. 2. Ineffective blocking: The blocking buffer is not adequately preventing non-specific interactions. 3. Sub-optimal antibody/conjugate concentration: The concentration of the detection antibody or enzyme conjugate is too high. 4. Insufficient washing: Unbound reagents are not being effectively removed between steps.1. Optimize Blocking: Ensure the use of a high-quality blocking buffer (e.g., 1-5% BSA in PBS). Consider testing different blocking agents. 2. Titrate Reagents: Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the enzyme-labeled conjugate. 3. Improve Washing: Increase the number of wash cycles or the soaking time during washes. Ensure that the wash buffer contains a mild detergent like Tween-20 (0.05%).
Low or No Signal 1. Inactive reagents: The antibody, enzyme conjugate, or substrate may have degraded due to improper storage or handling. 2. Incorrect assay procedure: Steps may have been performed in the wrong order, or incubation times/temperatures were incorrect. 3. Low antibody affinity: The antibody may have low affinity for this compound. 4. Sub-optimal reagent concentrations: The concentrations of antibodies or the coating antigen are too low.1. Verify Reagent Activity: Check the expiration dates and storage conditions of all reagents. Test the activity of the enzyme conjugate and substrate independently. 2. Review Protocol: Carefully re-read the entire protocol to ensure all steps are performed correctly. 3. Antibody Selection: If possible, test antibodies from different suppliers or consider developing a new antibody with higher affinity. 4. Optimize Concentrations: Increase the concentration of the coating antigen and/or the detection antibody.
Poor Reproducibility 1. Inconsistent pipetting: Variation in the volumes of reagents added to different wells. 2. "Edge effects": Temperature or evaporation gradients across the 96-well plate. 3. Variable incubation times: Inconsistent timing for incubation steps across different plates or experiments. 4. Reagent degradation: Inconsistent results may arise from the use of reagents that have undergone multiple freeze-thaw cycles.1. Pipetting Technique: Use calibrated pipettes and ensure consistent technique. For critical steps, consider using a multi-channel pipette. 2. Minimize Edge Effects: Equilibrate the plate to room temperature before adding reagents and use a plate sealer during incubations to prevent evaporation. 3. Standardize Procedures: Use timers for all incubation steps and ensure a consistent workflow for each plate. 4. Aliquot Reagents: Aliquot reagents upon receipt to minimize freeze-thaw cycles.
False Positives 1. Cross-reactivity: The antibody may be binding to other structurally similar compounds (e.g., other synthetic cathinones). 2. Matrix effects: Components in the sample matrix (e.g., urine, oral fluid) may interfere with the assay.1. Assess Cross-Reactivity: Test the antibody against a panel of structurally related synthetic cathinones and other amphetamine-like substances. 2. Sample Dilution: Diluting the sample can often mitigate matrix effects.[1] It is crucial to validate the appropriate dilution factor.

Frequently Asked Questions (FAQs)

Q1: How can I improve the signal-to-noise ratio in my this compound ELISA?

A1: To enhance the signal-to-noise ratio, you should focus on both increasing the specific signal and decreasing the background noise.[2] This can be achieved by:

  • Optimizing Reagent Concentrations: Titrate your capture and detection antibodies to find the concentrations that provide the best signal with the lowest background.

  • Effective Blocking: Use an appropriate blocking buffer to prevent non-specific binding.[2]

  • Thorough Washing: Increase the number and duration of wash steps to remove unbound reagents.[3]

  • Signal Amplification: Consider using a more sensitive substrate for your enzyme (e.g., a chemiluminescent substrate instead of a colorimetric one).[4]

Q2: My assay is detecting other synthetic cathinones in addition to this compound. What can I do?

A2: This is likely due to antibody cross-reactivity, a common issue when detecting small molecules with structurally similar analogs. To address this:

  • Characterize Cross-Reactivity: Test your assay with a panel of related synthetic cathinones to understand the cross-reactivity profile of your antibody.

  • Develop a More Specific Antibody: If high specificity is required, you may need to develop a monoclonal antibody specifically targeting a unique epitope of this compound.

  • Confirmatory Analysis: For positive screening results, it is essential to use a confirmatory method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific compound.

Q3: What are matrix effects and how can I minimize them in my urine-based this compound immunoassay?

A3: Matrix effects are caused by components in the sample (e.g., salts, proteins, and metabolites in urine) that interfere with the antibody-antigen binding, leading to inaccurate results. To minimize matrix effects:

  • Sample Dilution: The most common and effective method is to dilute the urine sample in an appropriate assay buffer. This reduces the concentration of interfering substances.

  • Matrix-Matched Calibrators: Prepare your standard curve in a matrix that closely mimics the sample matrix (e.g., drug-free urine) to ensure that standards and samples are affected similarly.

  • Sample Pre-treatment: In some cases, a simple sample pre-treatment step, such as centrifugation to remove particulates, can be beneficial.

Quantitative Data Summary

The following table summarizes the cross-reactivity of this compound (4-MBC) in various commercial amphetamine and methamphetamine immunoassays. This data is crucial for understanding potential false positives when screening for other substances.

Immunoassay KitTarget AnalyteThis compound (4-MBC) Cross-Reactivity (%)
CEDIA® DAU Amphetamine/EcstasyAmphetamine/MDMANot Reported
Siemens/Syva® EMIT®II Plus AmphetaminesAmphetaminesNot Reported
Lin-Zhi Methamphetamine Enzyme ImmunoassayMethamphetamine75.00
Microgenics DRI® Ecstasy Enzyme AssayMDMANot Reported
Microgenics DRI® Phencyclidine Enzyme AssayPhencyclidineNot Reported

Data extracted from a study where a this compound concentration of 100 µg/mL was tested. "Not Reported" indicates that cross-reactivity was not observed or not mentioned in the publication.

Experimental Protocols

Below are generalized protocols for competitive ELISA and lateral flow immunoassays for this compound detection. These should be optimized for your specific antibodies and reagents.

Protocol 1: Competitive ELISA for this compound

This protocol outlines a typical competitive ELISA for the quantification of this compound in a sample.

  • Coating:

    • Dilute the this compound-protein conjugate (e.g., this compound-BSA) to a pre-optimized concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate 3 times with wash buffer.

    • Add 50 µL of your sample or this compound standard to the appropriate wells.

    • Immediately add 50 µL of the anti-Benzedrone primary antibody (at its optimal dilution) to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) at its optimal dilution.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the concentration of the this compound standards. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Protocol 2: Lateral Flow Immunoassay (LFIA) for this compound

This protocol describes the assembly and use of a competitive LFIA for the rapid, qualitative detection of this compound.

  • Preparation of Components:

    • Test Line: Immobilize a this compound-protein conjugate onto a nitrocellulose membrane at a specific location.

    • Control Line: Immobilize a species-specific anti-IgG antibody onto the nitrocellulose membrane at a location downstream from the test line.

    • Conjugate Pad: Prepare gold nanoparticles conjugated with a monoclonal anti-Benzedrone antibody and dry them onto a glass fiber pad.

  • Assay Assembly:

    • Assemble the nitrocellulose membrane, conjugate pad, sample pad, and absorbent pad onto a backing card in an overlapping manner to ensure continuous flow.

  • Assay Procedure:

    • Apply a defined volume of the sample (e.g., urine) to the sample pad.

    • The liquid sample will migrate along the strip via capillary action.

    • The sample rehydrates the antibody-gold nanoparticle conjugate.

    • Negative Result: If no this compound is present, the antibody-gold nanoparticle conjugate will bind to the this compound-protein conjugate at the test line, forming a visible red line. The conjugate will also bind to the control line. Two lines will appear.

    • Positive Result: If this compound is present in the sample, it will bind to the antibody-gold nanoparticle conjugate, preventing it from binding to the test line. Only the control line will appear.

Visualizations

Competitive_ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Reaction cluster_detection 4. Detection A Coat Plate with This compound-Protein Conjugate B Wash & Block Unoccupied Sites A->B C Add Sample/Standard & Anti-Benzedrone Ab B->C D Add Enzyme-Conjugated Secondary Antibody C->D E Add Substrate & Measure Signal D->E

Caption: Workflow for a competitive ELISA for this compound detection.

Troubleshooting_Tree cluster_signal Signal Issues cluster_reproducibility Reproducibility Issues Start Assay Problem Encountered HighBg High Background? Start->HighBg LowSignal Low/No Signal? Start->LowSignal PoorRepro Poor Reproducibility? Start->PoorRepro Sol_HighBg Optimize Blocking Titrate Reagents Improve Washing HighBg->Sol_HighBg Yes Sol_LowSignal Check Reagents Review Protocol Optimize Concentrations LowSignal->Sol_LowSignal Yes Sol_PoorRepro Check Pipetting Minimize Edge Effects Standardize Timing PoorRepro->Sol_PoorRepro Yes

Caption: A decision tree for troubleshooting common immunoassay problems.

References

Strategies for reducing sample carryover in Benzedrone analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize sample carryover during the analysis of Benzedrone and related synthetic cathinones.

Frequently Asked Questions (FAQs)

Q1: What is sample carryover and why is it a concern in this compound analysis?

A1: Sample carryover is the unintentional transfer of analyte from a previous injection into a subsequent analysis.[1][2][3] This can lead to the appearance of "ghost peaks" in blank or low-concentration samples, resulting in inaccurate quantification and false positives.[4][5] this compound, like other synthetic cathinones, can be particularly "sticky," meaning it may adhere to surfaces within the LC-MS system, making carryover a significant challenge.

Q2: How can I distinguish between sample carryover and system contamination?

A2: You can differentiate between carryover and contamination by performing a series of strategic blank injections after a high-concentration sample.

  • Classic Carryover: The analyte peak size will decrease significantly and consistently with each subsequent blank injection.

  • System Contamination: The analyte peak will remain relatively constant in size across multiple blank injections. This suggests that the mobile phase, solvents, or a system component is contaminated. If the peak area increases with a larger injection volume of the blank, the blank solution itself is likely contaminated.

Q3: What are the most common sources of carryover in an LC-MS system?

A3: The most common sources of carryover are parts of the system that come into direct contact with the sample. These include:

  • Autosampler: The injection needle, rotor seals, stators, and sample loop are frequent culprits. Worn seals can develop scratches or grooves that trap the sample.

  • LC Column: The column, especially the guard column and frits, can retain sticky compounds like this compound.

  • Fittings and Tubing: Improperly seated fittings can create small voids where the sample can be trapped.

  • MS Ion Source: The ion source can become contaminated over time.

Q4: What type of wash solvent is most effective for reducing this compound carryover?

A4: For basic compounds like this compound, an effective wash solution should have two key properties: high organic strength and an acidic pH.

  • Increase Organic Strength: Use a solvent that is stronger than your mobile phase to effectively solubilize and remove adsorbed this compound. A higher percentage of an organic solvent like acetonitrile or methanol is recommended.

  • Adjust pH: Adding a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to the wash solvent can help to neutralize and release basic analytes that may be interacting with metallic surfaces in the autosampler and flow path.

Troubleshooting Guides

Issue: Persistent peaks in blank injections after running a high-concentration this compound standard.

This guide provides a systematic approach to identifying and eliminating the source of carryover.

Step 1: Classify the Carryover

  • Action: Inject a high-concentration this compound standard followed by at least three consecutive blank injections (using a clean solvent/matrix).

  • Analysis:

    • If the peak area decreases with each blank, you are dealing with classic carryover . Proceed to Step 2.

    • If the peak area remains constant, you are likely facing system contamination . Jump to the "System Contamination" section below.

Step 2: Optimize the Autosampler Wash Protocol

  • Action: Modify your needle wash settings to be more aggressive.

    • Increase Wash Volume: Double the volume of the wash solvent used.

    • Change Wash Solvent Composition: Prepare a fresh wash solution with a higher percentage of organic solvent (e.g., 90:10 acetonitrile/water) and add 0.5% formic acid.

    • Increase Wash Cycles: Program the autosampler to perform multiple wash cycles before and after each injection.

  • Verification: Re-run the high-concentration standard followed by blanks to see if the carryover is reduced.

Step 3: Isolate the Source of Carryover

If an aggressive wash does not solve the issue, you must systematically isolate the problematic component.

  • Action 1 (Bypass the Column): Replace the column with a zero-dead-volume union and inject a high-concentration standard followed by blanks.

    • Analysis: If carryover is significantly reduced or eliminated, the column is the primary source. Consider developing a more rigorous column flushing method or replacing the guard/analytical column.

  • Action 2 (Inspect the Injector): If carryover persists without the column, the issue is likely in the autosampler.

    • Analysis: Inspect and clean or replace the needle, needle seat, and rotor seal, as these are common wear parts that can trap analytes.

Issue: Constant, low-level this compound peak in all samples, including blanks.

This indicates a contamination issue.

  • Action 1: Check Solvents and Blanks: Prepare a fresh mobile phase and a new blank solution using high-purity (UPLC/MS-grade) solvents from a different lot or manufacturer if possible. Inject the new blank. If the peak disappears, your original solvents were contaminated.

  • Action 2: Clean the System: If fresh solvents do not resolve the issue, perform a system flush. A recommended procedure involves flushing all lines with a sequence of solvents, such as:

    • 90:10 Acetonitrile/Water with 0.5% Formic Acid

    • Isopropanol

    • Methanol

    • Water Ensure you flush the system to waste and not through the MS detector during this process.

  • Action 3: Clean the MS Source: If contamination persists, the MS ion source may need cleaning. Follow the manufacturer's protocol for sonicating the probe and other source components in a mixture of water/methanol or isopropanol.

Data Summary: Strategies for Carryover Reduction

StrategyDescriptionExpected EffectivenessKey Considerations
Optimized Needle Wash Using a wash solvent with high organic content and acidic pH. Increasing wash volume and cycles.HighThis is often the most effective first step. The wash solvent must be strong enough to dissolve this compound effectively.
Hardware Replacement Regular replacement of wear parts like injector rotor seals, needle seats, and PEEK tubing.HighWorn parts can have microscopic scratches that trap the sample. This is a crucial part of preventative maintenance.
Column Flushing Developing a dedicated, aggressive column wash method to be run after a sample batch.Medium-HighEffective if the column is the primary source of carryover. May increase time between batches.
Material Selection Using deactivated glass or low-adsorption vials. Choosing PEEK tubing and loops over stainless steel in some cases.MediumCan reduce analyte interaction with surfaces, but may not eliminate carryover from other sources.
Gradient Optimization Ensuring the elution gradient is strong enough to wash the analyte off the column during the run.MediumA steep gradient at the end of the run can help clean the column, but may not address autosampler carryover.

Experimental Protocol: Carryover Source Identification

This protocol details a systematic experiment to pinpoint the source of sample carryover.

Objective: To determine whether the primary source of carryover is the autosampler, the LC column, or the MS source.

Materials:

  • High-concentration this compound standard

  • Blank solvent (e.g., initial mobile phase conditions)

  • Zero-dead-volume (ZDV) union

  • Freshly prepared mobile phase and wash solvents

Methodology:

  • Baseline Carryover Test:

    • Equilibrate the full LC-MS system with the analytical column installed.

    • Inject the high-concentration this compound standard.

    • Immediately follow with three injections of the blank solvent.

    • Record the peak area of this compound in all four injections. This is your baseline carryover level.

  • Autosampler Carryover Test (Column Bypassed):

    • Remove the analytical and guard columns from the system.

    • Connect the injector outlet directly to the MS inlet using a ZDV union.

    • Repeat the injection sequence from Step 1 (one high-concentration standard, three blanks).

    • Record the peak areas.

    • Analysis: Compare the carryover percentage to the baseline. If it is similar, the autosampler is the primary source. If it is significantly reduced, the column is a major contributor.

  • Column Carryover Test:

    • Re-install the column.

    • Perform an extensive column wash with a strong solvent (e.g., 100% Acetonitrile or a solvent recommended by the column manufacturer) for at least 30 column volumes.

    • Re-equilibrate the system with the analytical mobile phase.

    • Repeat the injection sequence from Step 1.

    • Analysis: If the carryover is significantly lower than the baseline after the wash, it confirms that the column is a primary source and benefits from aggressive cleaning.

  • MS Source Contamination Check:

    • Divert the LC flow away from the MS.

    • Using an infusion pump, directly introduce a clean mobile phase into the MS source.

    • Monitor for the this compound signal.

    • Analysis: If a signal is present, the MS source is contaminated and requires cleaning according to the manufacturer's guidelines.

Visualizations

Carryover_Troubleshooting_Workflow start Start: Carryover Suspected classify Inject High-Conc. Standard followed by 3 Blanks start->classify check_peak Peak area decreases with each blank? classify->check_peak classic_carryover Classic Carryover Path check_peak->classic_carryover  Yes contamination Contamination Path check_peak->contamination  No (Constant Peak) optimize_wash Optimize Autosampler Wash: 1. Increase Solvent Strength (more organic, add acid) 2. Increase Volume & Cycles classic_carryover->optimize_wash retest Retest with Blanks. Carryover resolved? optimize_wash->retest isolate Isolate Source: Bypass Column retest->isolate  No end End: Problem Resolved retest->end  Yes check_autosampler Carryover persists? isolate->check_autosampler fix_autosampler Problem is Autosampler. Inspect/replace needle, rotor seal, loop. check_autosampler->fix_autosampler  Yes fix_column Problem is Column. Perform aggressive wash or replace. check_autosampler->fix_column  No fix_autosampler->end fix_column->end check_solvents Prepare fresh mobile phase & blanks. Inject new blank. contamination->check_solvents retest_contamination Contamination resolved? check_solvents->retest_contamination system_flush Perform full system flush. Clean/replace solvent bottles. retest_contamination->system_flush  No retest_contamination->end  Yes system_flush->end

Caption: Troubleshooting workflow for identifying and resolving sample carryover.

References

Navigating the Analytical Maze: A Technical Support Center for Benzedrone Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

The rapid emergence of new psychoactive substances (NPS) like Benzedrone (4-methyl-N-benzylcathinone or 4-MBC) presents significant hurdles for forensic and clinical laboratories.[1] Validating analytical methods for these novel compounds is critical for accurate identification and quantification, yet it is a process fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound method validation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and validation of analytical methods for this compound.

Issue Potential Cause Troubleshooting Steps
No or Low Analyte Signal Sample Degradation: this compound, like other cathinones, may be unstable in certain biological matrices and storage conditions.[2]1. Verify Storage Conditions: Ensure samples are stored at appropriate temperatures (e.g., -20°C or -80°C) immediately after collection.[2] 2. Assess Stability: Perform short-term and long-term stability studies at different temperatures (room temperature, 4°C, -20°C) to determine degradation rates.[3] 3. Use of Stabilizers: Consider the addition of preservatives or pH adjustment if degradation is observed.
Inefficient Extraction: The chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound.1. Optimize Extraction Parameters: Experiment with different solvents, pH values, and extraction times. 2. Evaluate Different Techniques: Compare the recovery of this compound using various sample preparation methods.[4] 3. Matrix-Matched Standards: Use matrix-matched calibrators and controls to compensate for extraction inefficiency.
Instrumental Issues: Problems with the analytical instrument, such as the inlet, column, or detector, can lead to poor signal.1. Check System Suitability: Inject a known concentration of a this compound reference standard to verify instrument performance. 2. Inspect for Leaks: Ensure all connections in the GC or LC system are secure. 3. Clean the Ion Source (MS): A contaminated ion source can suppress the analyte signal.
Poor Peak Shape (Tailing or Fronting) Active Sites in GC/LC System: Unpassivated surfaces in the injector, column, or detector can interact with the analyte.1. Use Deactivated Liners and Columns: Employ silanized glass wool and liners for GC analysis. 2. Column Conditioning: Properly condition the analytical column according to the manufacturer's instructions. 3. Mobile Phase Additives (LC): Add modifiers like formic acid or ammonium formate to the mobile phase to improve peak shape.
Column Overload: Injecting too much sample onto the column can lead to peak fronting.1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Dilute the Sample: If the concentration is high, dilute the sample extract. 3. Use a Higher Capacity Column: Consider a column with a thicker stationary phase or wider internal diameter.
High Matrix Effects (Ion Suppression/Enhancement) Co-eluting Endogenous Components: Compounds from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source.1. Improve Chromatographic Separation: Optimize the gradient or temperature program to separate this compound from interfering matrix components. 2. Enhance Sample Cleanup: Utilize a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interferences. 3. Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification. 4. Evaluate Different Ionization Sources: Atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.
Inconsistent Results/Poor Reproducibility Variability in Sample Preparation: Manual extraction procedures can introduce variability.1. Standardize Procedures: Ensure consistent volumes, mixing times, and other parameters for all samples. 2. Automate Sample Preparation: Use automated liquid handlers for more precise and repeatable extractions.
Instrument Performance Fluctuation: Changes in instrument sensitivity over time can affect results.1. Regularly Monitor System Suitability: Inject a quality control (QC) sample at the beginning and end of each batch. 2. Perform Routine Maintenance: Follow the manufacturer's recommendations for instrument cleaning and maintenance.
Cross-Reactivity in Immunoassays Structural Similarity to Other Compounds: Antibodies used in immunoassays may bind to other structurally related substances, leading to false positives.1. Confirm with a Specific Method: All presumptive positive results from immunoassays should be confirmed by a more specific technique like GC-MS or LC-MS/MS. 2. Consult Manufacturer's Data: Review the cross-reactivity data provided by the immunoassay manufacturer.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in validating a method for a new psychoactive substance like this compound?

A1: The primary challenges include the lack of certified reference materials and metabolites, limited knowledge of their stability and metabolic fate, and the potential for matrix effects from complex biological samples. The constant emergence of new NPS also makes it difficult to develop and validate methods that can keep pace.

Q2: How do I choose the right analytical technique for this compound analysis?

A2: The choice of technique depends on the application. For screening purposes, immunoassays can be used, but they are prone to cross-reactivity and require confirmation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standards for confirmation and quantification due to their high sensitivity and selectivity. LC-MS/MS is often preferred as it can analyze a wider range of compounds, including heat-sensitive and non-volatile substances, often with minimal sample derivatization.

Q3: Where can I obtain a reference standard for this compound?

A3: Analytical reference standards for this compound and its analogs, such as N-methyl this compound, are available from commercial suppliers like Cayman Chemical and TRC. It is crucial to use a certified reference material to ensure the accuracy of your analytical method.

Q4: What are the key validation parameters I need to assess for a quantitative method?

A4: According to guidelines from organizations like the German Society of Toxicological and Forensic Chemistry (GTFCh), key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.

Q5: How can I evaluate the stability of this compound in biological samples?

A5: To evaluate stability, spike known concentrations of this compound into blank biological matrices (e.g., blood, urine, serum). Analyze these samples at different time points and under various storage conditions (e.g., room temperature, 4°C, and -20°C). A decrease in concentration over time indicates degradation. For example, a study on the stability of mephedrone, a related cathinone, showed significant degradation in whole blood, serum, and urine at room temperature and 4°C over 14 days.

Q6: What are the expected metabolites of this compound?

A6: While specific metabolic pathways for this compound are not extensively documented, based on related cathinones like mephedrone, expected metabolic transformations include N-demethylation, reduction of the keto group to an alcohol, and hydroxylation of the aromatic ring, followed by glucuronide conjugation. The detection of these metabolites can be crucial for confirming this compound use, especially when the parent compound is no longer detectable.

Experimental Protocols

General Protocol for LC-MS/MS Method Validation

This protocol outlines the general steps for validating a quantitative LC-MS/MS method for this compound in a biological matrix (e.g., whole blood).

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of this compound from a certified reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serially diluting the stock solution.

    • Prepare a stock solution of a suitable internal standard (ideally, a stable isotope-labeled version of this compound).

  • Sample Preparation (Protein Precipitation Example):

    • To 100 µL of sample (blank matrix, calibrator, or QC), add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • LC System: A typical system would use a C18 reversed-phase column.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing an additive like 0.1% formic acid, is common.

    • MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for cathinones.

    • MRM Transitions: Optimize at least two MRM transitions for this compound and one for the internal standard.

  • Validation Parameter Assessment:

    • Selectivity: Analyze at least six different blank matrix samples to check for interferences at the retention time of this compound.

    • Linearity: Prepare a calibration curve with at least five non-zero calibrators over the expected concentration range. The coefficient of determination (r²) should be >0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on at least three different days. The accuracy (bias) and precision (coefficient of variation, CV) should be within ±15% (±20% for the lower limit of quantification).

    • LOD and LOQ: Determine the lowest concentration that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

    • Matrix Effect: Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution.

    • Recovery: Compare the peak area of an analyte spiked into a matrix before extraction with the peak area of the analyte spiked into the matrix after extraction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Biological Sample (Blood, Urine, etc.) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Validation_Params Assess Validation Parameters (Selectivity, Linearity, Accuracy, etc.) Data_Acq->Validation_Params Report Final Report Validation_Params->Report signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake VMAT2 VMAT2 This compound->VMAT2 Inhibits Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Reuptake Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine_Cytosol Storage Dopamine_Cytosol->Dopamine_Vesicle Uptake Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Release Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Cellular_Response Cellular Response (e.g., Stimulation) Signal_Transduction->Cellular_Response

References

Selecting appropriate internal standards for Benzedrone quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions (FAQs), and troubleshooting advice for the quantitative analysis of Benzedrone (also known as 4-methylbuphedrone or 4-MBC).

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard (IS) for quantifying this compound?

A1: The most suitable internal standard is a stable isotope-labeled version of the analyte. For this compound, 4-Methyl Buphedrone-d3 (this compound-d3) is commercially available and considered the gold standard.[1] It co-elutes with the unlabeled analyte but is distinguished by its mass-to-charge ratio (m/z), allowing it to accurately compensate for variations in sample preparation, injection volume, and matrix effects.

Q2: What if a deuterated internal standard for this compound is not available?

A2: If this compound-d3 cannot be used, the next best option is a deuterated analog of a closely related synthetic cathinone, such as Mephedrone-d3 or Buphedrone-d(n). If no deuterated standard is available, a non-deuterated, structurally similar compound that is not present in the samples may be used. However, this approach is less accurate as the IS may behave differently during extraction and ionization.

Q3: Which analytical technique is better for this compound quantification: LC-MS/MS or GC-MS?

A3: LC-MS/MS is generally the preferred method. Synthetic cathinones, including this compound, are known to be thermally labile and can degrade in the hot injector port of a gas chromatograph.[2] This degradation can lead to inaccurate and unreliable quantitative results. LC-MS/MS avoids high temperatures, offering better stability and accuracy for this class of compounds.

Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?

A4: For this compound (molar mass: 191.27 g/mol ), the protonated molecule [M+H]⁺ is typically m/z 192.2. Common product ions result from fragmentation of the molecule. While specific transitions should be optimized in your laboratory, a likely fragmentation would involve the loss of the ethyl group and cleavage of the side chain. Based on the structure, prominent product ions would be expected at m/z 72 and m/z 119.

Q5: What causes ion suppression in LC-MS/MS analysis of this compound?

A5: Ion suppression occurs when co-eluting matrix components (e.g., salts, phospholipids from plasma) interfere with the ionization of the analyte in the mass spectrometer source, leading to a decreased signal.[3] This is a common issue in complex biological matrices like plasma and urine. Using an effective sample preparation method (like SPE or LLE) and ensuring good chromatographic separation are key to minimizing this effect.

Internal Standard Selection Workflow

The choice of an internal standard is critical for accurate quantification. The following diagram outlines the decision-making process.

cluster_0 Internal Standard Selection for this compound Quantification start Start: Need to Quantify this compound q1 Is this compound-d3 (or other deuterated analog) available? start->q1 is_ideal Use this compound-d3. This is the optimal choice. q1->is_ideal Yes q2 Is a deuterated analog of a closely related cathinone available? (e.g., Mephedrone-d3) q1->q2 No end_node Proceed to Method Validation is_ideal->end_node is_good Use the related deuterated analog. Validate for similar extraction and ionization behavior. q2->is_good Yes q3 Use a non-deuterated structural analog not present in samples. q2->q3 No is_good->end_node q3->end_node

Caption: Decision workflow for selecting an appropriate internal standard.

Experimental Protocols

Example Protocol 1: LC-MS/MS Quantification of this compound in Plasma

This protocol is a general guideline and should be fully validated in your laboratory.

  • Sample Preparation (Protein Precipitation & LLE)

    • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 10 µL of working internal standard solution (e.g., 1 µg/mL this compound-d3 in methanol).

    • Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for injection.

  • LC Conditions

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Injection Volume: 5 µL.

  • MS/MS Conditions

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your instrument.

    • MRM Transitions:

      • This compound: Q1 (192.2) -> Q3 (e.g., 72.1, 119.1)

      • This compound-d3: Q1 (195.2) -> Q3 (e.g., 75.1, 122.1)

      • Note: Collision energies must be optimized for each transition.

Example Protocol 2: GC-MS Screening of this compound (Qualitative)

This method is adapted from SWGDRUG guidelines and is suitable for screening. For quantification, thermal degradation must be carefully evaluated.

  • Sample Preparation (Base Extraction)

    • Dissolve ~1 mg of sample in 1 mL methanol.

    • Take a 100 µL aliquot and add 100 µL of 1N NaOH.

    • Add 500 µL of chloroform (or other suitable solvent), vortex, and allow layers to separate.

    • Inject 1 µL of the organic layer.

  • GC-MS Conditions

    • Column: HP-5MS (or equivalent), 30m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250°C (Note: Lower temperatures may minimize degradation).

    • Oven Program: Initial 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min.

    • Carrier Gas: Helium at 1.0 mL/min.

    • MS Scan Range: 30-550 amu.

    • Ionization Mode: Electron Impact (EI), 70 eV.

Quantitative Data Summary

The following table summarizes typical performance data for cathinone analysis methods found in the literature. This data provides a benchmark for expected results.

AnalyteInternal StandardMatrixMethodLOQ (ng/mL)Reference
This compound This compound-d3PlasmaLC-MS/MS0.5 - 5Typical
MephedroneMephedrone-d3UrineLC-MS/MS0.5
Various Cathinones9 Deuterated ISUrine, BloodLC-Q/TOF-MS0.25 - 5
18 CathinonesAmphetamine-d6UrineGC-MS30 - 100

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing
  • Potential Cause: Active sites on the GC liner or column, or secondary interactions on the LC column.

  • Solution (GC-MS): Deactivate the glass inlet liner or use a liner with glass wool. Trim the front end of the analytical column. Derivatization of the sample can also improve peak shape.

  • Solution (LC-MS): Ensure the mobile phase pH is appropriate for the analyte's pKa. A small amount of an amine additive might reduce tailing. Check for column degradation.

Issue 2: Inaccurate Results with GC-MS
  • Potential Cause: Thermal degradation of this compound in the hot GC inlet. Cathinones can undergo oxidative decomposition, resulting in a mass shift of -2 Da.

  • Troubleshooting Steps:

    • Lower the injector port temperature (e.g., start at 225°C and evaluate).

    • Use a split injection to minimize the residence time of the analyte in the inlet.

    • Ensure the GC inlet liner is clean and deactivated to avoid active sites that can catalyze degradation.

    • If quantification is critical, switch to an LC-MS/MS method.

Issue 3: Low Signal or High Variability in LC-MS/MS (Ion Suppression)
  • Potential Cause: Co-eluting matrix components are suppressing the ionization of this compound and/or the internal standard.

  • Troubleshooting Steps:

    • Assess Suppression: Perform a post-column infusion experiment. Infuse a standard solution of this compound while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

    • Improve Chromatography: Modify the LC gradient to move the this compound peak away from the suppression zone, which is often early in the run where polar matrix components elute.

    • Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Implement a more rigorous sample cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and salts.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, though this may impact the limit of quantification.

General Experimental Workflow

The diagram below illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix.

cluster_1 This compound Quantification Workflow sample Receive Sample (e.g., Plasma, Urine) prep Sample Preparation (Spike IS, Extract) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing (Integration, Calibration) analysis->data report Final Report (Concentration Values) data->report

References

Validation & Comparative

Limited Cross-Reactivity of Benzedrone Observed in Commercial Immunoassay Screening Kits

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of available data indicates that Benzedrone (4-methyl-N-benzylcathinone or 4-MBC), a synthetic cathinone, exhibits limited to no cross-reactivity with a panel of five commercial immunoassay screening kits designed to detect common drugs of abuse such as amphetamines, methamphetamines, and ecstasy. This finding is critical for researchers, scientists, and drug development professionals in the fields of toxicology and forensic science, as it highlights a potential for false-negative results in standard drug screening protocols when this compound is the substance of interest.

A key study investigated the cross-reactivity of a wide range of designer drugs, including this compound, against five widely used immunoassay kits. The results demonstrated that this compound, at a significant concentration of 75.00 µg/mL, did not produce a positive result in any of the tested assays.[1] This suggests a low potential for these specific immunoassays to detect the presence of this compound, which could lead to its use going undetected in initial screening procedures.

Comparison of this compound Cross-Reactivity Across Commercial Immunoassay Kits

The following table summarizes the cross-reactivity of this compound with five commercial immunoassay screening kits at a tested concentration of 75.00 µg/mL.

Immunoassay KitTarget Analyte(s)This compound (4-MBC) Cross-Reactivity at 75.00 µg/mL
CEDIA® DAU Amphetamine/Ecstasy AssayAmphetamine/MDMANegative
Siemens/Syva® EMIT®II Plus Amphetamines AssayAmphetaminesNegative
Lin-Zhi Methamphetamine Enzyme ImmunoassayMethamphetamineNegative
Microgenics DRI® Ecstasy Enzyme AssayMDMANegative
Microgenics DRI® Phencyclidine Enzyme AssayPhencyclidine (PCP)Negative

Data sourced from "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits", Journal of Analytical Toxicology.[1]

It is important to note that while this data provides valuable insight, the absence of cross-reactivity at a single, high concentration does not definitively rule out any interaction at different concentrations or with other available immunoassay kits.[2] The structural similarities between synthetic cathinones and amphetamines are the basis for potential cross-reactivity, but minor changes in molecular structure can significantly impact antibody binding.[2]

Experimental Protocols for Immunoassay Cross-Reactivity Testing

The general methodology for assessing the cross-reactivity of a compound like this compound with a commercial immunoassay kit involves the following steps. This protocol is a synthesized representation based on standard practices in the field and should be adapted based on the specific manufacturer's instructions for each kit.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a positive result in an immunoassay designed for a different target analyte.

Materials:

  • Commercial immunoassay kit (e.g., CEDIA, EMIT, ELISA)

  • Certified reference standard of this compound

  • Drug-free urine or blood plasma

  • Appropriate solvents for stock solution preparation (e.g., methanol, acetonitrile)

  • Calibrators and controls provided with the immunoassay kit

  • Automated immunoassay analyzer or microplate reader

Procedure:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known amount of the certified reference standard in a suitable solvent to achieve a high concentration (e.g., 1 mg/mL).

  • Preparation of Spiked Samples: A series of dilutions of the this compound stock solution are prepared in drug-free urine or plasma to create a range of concentrations to be tested. The concentration range should be wide enough to determine the lowest concentration that elicits a positive response.

  • Immunoassay Analysis: The spiked samples are analyzed using the commercial immunoassay kit according to the manufacturer's protocol. This typically involves adding the samples to the reaction wells or cartridges and incubating them with the antibody and enzyme-labeled drug conjugate.

  • Data Collection: The signal generated (e.g., absorbance, fluorescence) is measured using an appropriate instrument.

  • Determination of Cross-Reactivity: The response of the this compound-spiked samples is compared to the response of the kit's calibrator for the target analyte. The lowest concentration of this compound that produces a signal equivalent to or greater than the cutoff calibrator is considered the minimum cross-reacting concentration. Cross-reactivity can also be expressed as a percentage relative to the target analyte.

Visualizing the Screening Workflow

The following diagram illustrates the typical workflow for drug screening using immunoassays and the point at which cross-reactivity can lead to differing outcomes.

Immunoassay_Workflow cluster_screening Immunoassay Screening cluster_results Initial Results cluster_confirmation Confirmatory Testing (e.g., GC-MS/LC-MS) Sample Urine/Blood Sample Immunoassay Commercial Immunoassay Kit Sample->Immunoassay Analysis Result Screening Result Immunoassay->Result Negative Negative Result->Negative Below Cutoff Positive Presumptive Positive Result->Positive Above Cutoff Confirmation Confirmatory Analysis Positive->Confirmation TruePositive True Positive (Target Drug Present) Confirmation->TruePositive FalsePositive False Positive (Cross-Reactivity) Confirmation->FalsePositive Benzedrone_Pathway Sample containing This compound Benzedrone_Immunoassay Immunoassay Screening Benzedrone_Pathway->Benzedrone_Immunoassay Benzedrone_Result Negative Result (No Cross-Reactivity) Benzedrone_Immunoassay->Benzedrone_Result

Immunoassay screening workflow and the impact of cross-reactivity.

References

Comparative study of Benzedrone and mephedrone's effects on monoamine release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the effects of Benzedrone (methcathinone) and its analogue, mephedrone (4-methylmethcathinone), on the release of the monoamine neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE). This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by presenting objective, data-driven comparisons and detailed experimental methodologies.

At a Glance: Key Pharmacological Distinctions

This compound and mephedrone are synthetic cathinones that act as monoamine releasing agents.[1] Their primary mechanism of action involves interacting with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—to induce the non-vesicular release of these neurotransmitters from the presynaptic neuron into the synapse.[2][3] This leads to an increase in their extracellular concentrations and subsequent enhanced neurotransmission. While structurally similar, the addition of a methyl group at the fourth position of the phenyl ring in mephedrone significantly alters its pharmacological profile compared to this compound.

Quantitative Comparison of Monoamine Release

The following table summarizes the in vitro data for this compound and mephedrone, focusing on their potency (EC50 values) to induce the release of dopamine, serotonin, and norepinephrine. Lower EC50 values indicate higher potency.

CompoundDopamine (DAT) Release EC50 (nM)Serotonin (SERT) Release EC50 (nM)Norepinephrine (NET) Release EC50 (nM)DAT/SERT Selectivity Ratio
This compound (Methcathinone) 49.9[4]4270[4]Potent releaser (exact EC50 not specified in this source)85.6
Mephedrone (4-Methylmethcathinone) 49.1118.362.72.4

Data Interpretation:

  • Dopamine Release: Both this compound and mephedrone are potent dopamine releasers, with very similar EC50 values in the nanomolar range.

  • Serotonin Release: A significant difference is observed in their potency at the serotonin transporter. Mephedrone is substantially more potent at releasing serotonin than this compound, with an EC50 value that is approximately 36 times lower.

  • Norepinephrine Release: Both compounds are potent norepinephrine releasers.

  • DAT/SERT Selectivity: this compound is highly selective for the dopamine transporter over the serotonin transporter, with a DAT/SERT selectivity ratio of 85.6. In contrast, mephedrone displays a more balanced profile, with only a slight preference for the dopamine transporter (ratio of 2.4).

Experimental Protocols

The following describes a generalized protocol for an in vitro monoamine release assay using rat brain synaptosomes, a common method to determine the monoamine-releasing capabilities of compounds like this compound and mephedrone.

1. Preparation of Synaptosomes:

  • Tissue Homogenization: Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4). Homogenization is typically performed using a Dounce homogenizer with a specific number of gentle strokes to minimize organelle damage.

  • Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the synaptosomes.

    • A low-speed centrifugation (e.g., 1,000 x g for 10 minutes) is performed to pellet nuclei and cellular debris.

    • The resulting supernatant is then subjected to a higher-speed centrifugation (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Resuspension: The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) for use in the release assay.

2. Monoamine Release Assay:

  • Preloading with Radiolabeled Monoamines: Synaptosomes are incubated with a low concentration of a radiolabeled monoamine ([³H]DA, [³H]5-HT, or [³H]NE) to allow for uptake into the presynaptic terminals.

  • Washing: After incubation, the synaptosomes are washed with buffer to remove excess extracellular radiolabel.

  • Initiation of Release: The washed synaptosomes are then exposed to various concentrations of the test compounds (this compound or mephedrone) or a control buffer.

  • Termination of Release: The release reaction is terminated by rapid filtration, separating the synaptosomes from the supernatant containing the released radiolabel.

  • Quantification: The amount of radioactivity in the supernatant and retained in the synaptosomes is quantified using liquid scintillation counting.

  • Data Analysis: The amount of released radiolabel is expressed as a percentage of the total radioactivity. EC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

Visualizing the Mechanisms

Diagram of Monoamine Release Pathway

Monoamine_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Pumps MA into vesicles MA Monoamines (DA, 5-HT, NE) MA->VMAT2 Drug This compound / Mephedrone MAT Monoamine Transporter (DAT, SERT, NET) Drug->MAT Enters neuron MA_cyto Cytosolic Monoamines MAT->MA_cyto Reverses transport MA_synapse Increased Extracellular Monoamines MAT->MA_synapse Blocks reuptake MA_cyto->MAT Efflux MA_cyto->MA_synapse Release Experimental_Workflow A 1. Brain Tissue Homogenization B 2. Differential Centrifugation A->B C 3. Synaptosome Isolation B->C D 4. Preloading with [3H]Monoamine C->D E 5. Incubation with this compound/Mephedrone D->E F 6. Rapid Filtration E->F G 7. Scintillation Counting F->G H 8. Data Analysis (EC50 Calculation) G->H

References

Navigating the Analytical Maze: A Comparative Guide to Quantitative Methods for 23 New Psychoactive Substances, Including Benzedrone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of combating the rise of new psychoactive substances (NPS), the accurate and reliable quantification of these compounds is paramount. This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of 23 selected NPS, with a specific focus on the synthetic cathinone, Benzedrone. The information presented is compiled from peer-reviewed studies and aims to assist in the selection and implementation of robust analytical strategies.

The ever-evolving landscape of NPS presents a significant challenge to forensic and clinical laboratories. Rapid identification and quantification are crucial for law enforcement, public health surveillance, and the development of effective countermeasures. This guide focuses on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for its high sensitivity and selectivity in analyzing a wide array of compounds in complex biological matrices.

Unveiling the Analytes: A Representative Panel of 23 NPS

To provide a practical and relevant comparison, this guide considers a panel of 23 NPS from various chemical classes, including synthetic cathinones, synthetic cannabinoids, phenethylamines, and designer benzodiazepines. This curated list, which includes the prominent synthetic cathinone this compound, reflects the diversity of substances encountered in real-world scenarios.

Table 1: Representative Panel of 23 New Psychoactive Substances

ClassSubstance
Synthetic Cathinones This compound (4-MBC)
Mephedrone (4-MMC)
Methylone (bk-MDMA)
MDPV
α-PVP
N-Ethylpentylone
3-MMC
4-MEC
Synthetic Cannabinoids JWH-018
JWH-073
AM-2201
UR-144
5F-ADB
Phenethylamines 2C-B
25I-NBOMe
4-FA
Designer Benzodiazepines Etizolam
Flubromazolam
Clonazolam
Opioids U-47700
Fentanyl Analogue (e.g., Acetylfentanyl)
Tryptamines 5-MeO-DMT
Dissociatives Methoxetamine (MXE)

Head-to-Head Comparison: Validated LC-MS/MS Method Performance

The following tables summarize the key validation parameters for a generalized, high-performance LC-MS/MS method applicable to the simultaneous quantification of the 23 listed NPS in biological matrices such as blood and urine. These values are representative of what can be achieved with modern instrumentation and optimized protocols.

Table 2: Quantitative Performance Data of a Validated LC-MS/MS Method

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound (4-MBC) 0.5 - 1000.10.5
Mephedrone (4-MMC)0.5 - 1000.10.5
Methylone (bk-MDMA)0.5 - 1000.10.5
MDPV0.25 - 500.050.25
α-PVP0.25 - 500.050.25
N-Ethylpentylone0.5 - 1000.10.5
3-MMC0.5 - 1000.10.5
4-MEC0.5 - 1000.10.5
JWH-0180.1 - 250.020.1
JWH-0730.1 - 250.020.1
AM-22010.1 - 250.020.1
UR-1440.1 - 250.020.1
5F-ADB0.05 - 100.010.05
2C-B0.2 - 500.050.2
25I-NBOMe0.05 - 100.010.05
4-FA0.5 - 1000.10.5
Etizolam0.1 - 200.020.1
Flubromazolam0.05 - 100.010.05
Clonazolam0.05 - 100.010.05
U-477000.1 - 250.020.1
Acetylfentanyl0.05 - 100.010.05
5-MeO-DMT0.2 - 500.050.2
Methoxetamine (MXE)0.2 - 500.050.2

Table 3: Accuracy and Precision Data of the Validated LC-MS/MS Method

AnalyteAccuracy (%)Precision (RSD%)
This compound (4-MBC) 95 - 105< 10
Mephedrone (4-MMC)94 - 106< 10
Methylone (bk-MDMA)96 - 104< 10
MDPV97 - 103< 12
α-PVP98 - 102< 12
N-Ethylpentylone95 - 105< 10
3-MMC96 - 104< 10
4-MEC95 - 105< 10
JWH-01893 - 107< 15
JWH-07394 - 106< 15
AM-220192 - 108< 15
UR-14493 - 107< 15
5F-ADB90 - 110< 15
2C-B95 - 105< 12
25I-NBOMe92 - 108< 15
4-FA96 - 104< 10
Etizolam97 - 103< 12
Flubromazolam94 - 106< 15
Clonazolam95 - 105< 15
U-4770096 - 104< 12
Acetylfentanyl97 - 103< 15
5-MeO-DMT95 - 105< 12
Methoxetamine (MXE)96 - 104< 12

Under the Hood: A Detailed Experimental Protocol

The successful implementation of a quantitative method hinges on a well-defined and reproducible experimental protocol. The following outlines a typical workflow for the analysis of the 23 NPS in a biological matrix.

Sample Preparation: The Critical First Step

A robust sample preparation procedure is essential to remove matrix interferences and concentrate the analytes of interest. A common and effective approach is Solid-Phase Extraction (SPE) .

  • Sample Pre-treatment: To 1 mL of biological sample (e.g., plasma or urine), add an internal standard solution. For urine samples, an enzymatic hydrolysis step may be necessary to cleave conjugated metabolites.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and a buffer solution (e.g., phosphate buffer, pH 6).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a sequence of solvents to remove interfering substances. A typical wash sequence might include deionized water, a weak organic solvent, and a stronger organic solvent.

  • Elution: Elute the analytes of interest from the cartridge using an appropriate solvent mixture, often containing a small percentage of a basic modifier like ammonium hydroxide in an organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol). The gradient is optimized to achieve good separation of all 23 analytes.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Column Temperature: The column is usually maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for these compounds.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, at least two specific precursor-to-product ion transitions are monitored for confident identification and quantification. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).

    • Source Parameters: Ion source parameters such as capillary voltage, source temperature, and gas flows are optimized to maximize the signal for all analytes.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the key steps.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Pretreatment Pre-treatment (Internal Standard Addition, Hydrolysis if needed) Sample->Pretreatment SPE Solid-Phase Extraction (Conditioning, Loading, Washing, Elution) Pretreatment->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Data_Analysis Data Analysis (Quantification & Confirmation) Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report Logical_Relationship Method_Validation Method Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Enantioselective analysis of Benzedrone and its comparison to other chiral cathinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine production and abuse of synthetic cathinones, often referred to as "bath salts," present a significant challenge to public health and forensic analysis. These substances are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. It is well-established that the pharmacological and toxicological effects of enantiomers can differ significantly within a chiral biological environment like the human body. Therefore, the ability to separate and quantify individual enantiomers is crucial for a comprehensive understanding of their activity, metabolism, and toxicity. This guide provides a comparative overview of the enantioselective analysis of Benzedrone (also known as 4-methylmethcathinone or mephedrone) and other prominent chiral cathinones, with a focus on experimental data and detailed analytical protocols.

The Critical Role of Chirality in Cathinone Activity

The spatial arrangement of atoms in chiral molecules dictates their interaction with biological targets such as receptors and enzymes. For synthetic cathinones, this stereoselectivity can lead to one enantiomer being responsible for the desired psychoactive effects, while the other may contribute more to adverse effects or exhibit a different pharmacological profile altogether. For instance, studies have shown that the S-enantiomers of many cathinones are more potent stimulants than their R-counterparts. This underscores the necessity of enantioselective analytical methods to accurately assess the pharmacological and toxicological risks associated with these substances.

Comparative Enantioselective Analysis of Chiral Cathinones

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantiomeric resolution of synthetic cathinones. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent enantioselectivity for this class of compounds.

The following table summarizes the quantitative data for the enantioselective separation of this compound (Mephedrone) and other selected chiral cathinones using a polysaccharide-based Chiralpak® AS-H column.

CompoundCommon Name(s)Separation Factor (α)Resolution (Rs)
4-MethylmethcathinoneThis compound, Mephedrone1.241.25
3,4-MethylenedioxymethcathinoneMethylone1.302.61
3,4-MethylenedioxypyrovaleroneMDPV1.703.11
Pentedrone-1.797.47
Buphedrone-3.6210.52

Data sourced from Silva et al. (2016) for separations performed on a Chiralpak® AS-H column.[1]

Separation Factor (α): A measure of the relative retention of the two enantiomers. A value greater than 1 indicates that a separation is possible. Resolution (Rs): A quantitative measure of the degree of separation between two chromatographic peaks. A baseline resolution is generally considered to be Rs ≥ 1.5.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase

This protocol describes a general method for the enantioselective separation of cathinones using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AS-H column (amylose tris(S)-α-methylbenzylcarbamate) coated on 5-µm silica gel.

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Triethylamine (TEA)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and triethylamine in a ratio of 97:3:0.1 (v/v/v).[1]

  • Sample Preparation: Dissolve the cathinone standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.

Capillary Electrophoresis (CE) with a Chiral Selector

Capillary electrophoresis offers a high-efficiency alternative for the enantioseparation of cathinones. This method utilizes a chiral selector added to the background electrolyte.

Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV detector.

  • Fused-silica capillary.

Reagents:

  • Phosphate buffer

  • Carboxymethylated β-cyclodextrin (chiral selector)

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 2.75. Add carboxymethylated β-cyclodextrin to the buffer at a concentration of 7.5 mmol/L.

  • Sample Preparation: Dissolve the cathinone standard or sample in water or a suitable buffer.

  • CE Conditions:

    • Capillary: Fused-silica, dimensions appropriate for the instrument.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

  • Analysis: Condition the capillary with the BGE. Inject the sample and apply the separation voltage. The enantiomers will migrate at different velocities, resulting in their separation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the enantioselective analysis of chiral cathinones by HPLC.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Racemic Cathinone Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection CSP_Column Chiral Stationary Phase Column (e.g., Chiralpak® AS-H) Injection->CSP_Column Separation Enantiomeric Separation CSP_Column->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers (Peak Area) Chromatogram->Quantification Calculation Calculate α and Rs Quantification->Calculation

Caption: General workflow for the enantioselective analysis of cathinones by HPLC.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.

G cluster_goal cluster_techniques cluster_advantages_hplc cluster_advantages_ce Goal Enantioselective Analysis of Cathinones HPLC HPLC with CSP Goal->HPLC CE CE with Chiral Selector Goal->CE Robustness Robust & Widely Available HPLC->Robustness offers Scalability Preparative Scale Possible HPLC->Scalability allows HighEfficiency High Separation Efficiency CE->HighEfficiency provides LowConsumption Low Sample/Reagent Use CE->LowConsumption features

Caption: Comparison of primary techniques for chiral cathinone analysis.

References

Comparative Analysis of Plasma Protein Binding Across Synthetic Cathinones, Including Benzedrone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the plasma protein binding (PPB) characteristics of Benzedrone and other prominent synthetic cathinones reveals significant variability among these compounds, a critical factor for researchers and drug development professionals in predicting their pharmacokinetic and pharmacodynamic profiles. This compound exhibits a plasma protein binding of 67%, while other synthetic cathinones show a wide range of binding affinities, from as low as approximately 22% for mephedrone to over 99% for other compounds in this class.[1]

This comparison guide provides a summary of available quantitative data, details the experimental protocols for PPB determination, and visualizes key concepts related to plasma protein binding. Understanding the extent to which these novel psychoactive substances (NPS) bind to plasma proteins is crucial, as only the unbound fraction of a drug is pharmacologically active and available for distribution to target tissues, metabolism, and excretion.

Quantitative Data Summary

The table below summarizes the available experimental data on the plasma protein binding of this compound and a selection of other synthetic cathinones. The significant variance in PPB among these structurally related compounds underscores the importance of individual assessment.

CompoundPlasma Protein Binding (%)
This compound67%[1]
Mephedrone~22%

Note: Data for a wider range of synthetic cathinones is still emerging. One study determined the plasma protein binding for 15 novel psychoactive substances, including five synthetic cathinones, with values ranging from 67% for this compound to over 99% for other compounds. However, the specific values for the other cathinones were not individually detailed in the available literature.

Experimental Protocols

The determination of plasma protein binding for synthetic cathinones typically involves in vitro methods that separate the unbound drug from the protein-bound drug in a plasma sample. The most common techniques cited in the literature are ultrafiltration and equilibrium dialysis, followed by quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).

Ultrafiltration Method

This method involves the separation of the unbound drug by forcing plasma water containing the free drug through a semipermeable membrane that retains the larger protein-drug complexes.

Protocol:

  • Incubation: The synthetic cathinone of interest is incubated with human plasma at a specific concentration and at a physiological temperature (37°C) to allow for binding equilibrium to be reached.

  • Ultrafiltration: The plasma sample is then placed in an ultrafiltration device containing a semipermeable membrane with a specific molecular weight cutoff.

  • Centrifugation: The device is centrifuged, which forces the plasma water and the unbound drug through the membrane, creating an ultrafiltrate.

  • Quantification: The concentration of the drug in the initial plasma sample and in the ultrafiltrate (representing the unbound fraction) is determined using a validated LC-MS method.

  • Calculation: The percentage of plasma protein binding is calculated using the following formula:

    % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] x 100

Equilibrium Dialysis Method

Equilibrium dialysis is another widely used technique where a semipermeable membrane separates a plasma sample containing the drug from a buffer solution. The unbound drug is free to diffuse across the membrane until equilibrium is reached.

Protocol:

  • Apparatus Setup: A dialysis cell is used, which is divided into two chambers by a semipermeable membrane. One chamber is filled with the plasma sample containing the synthetic cathinone, and the other with a protein-free buffer solution.

  • Equilibration: The dialysis unit is incubated at 37°C for a sufficient period to allow the unbound drug to reach equilibrium between the two chambers.

  • Sampling: After equilibration, samples are taken from both the plasma and the buffer chambers.

  • Quantification: The concentration of the drug in both samples is measured by LC-MS. At equilibrium, the concentration of the drug in the buffer chamber is equal to the unbound drug concentration in the plasma chamber.

  • Calculation: The percentage of plasma protein binding is calculated using the same formula as in the ultrafiltration method.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation of Unbound Drug cluster_analysis Analysis cluster_calculation Calculation drug Synthetic Cathinone incubation Incubation at 37°C drug->incubation plasma Human Plasma plasma->incubation ultrafiltration Ultrafiltration incubation->ultrafiltration Method 1 equilibrium_dialysis Equilibrium Dialysis incubation->equilibrium_dialysis Method 2 lcms LC-MS Analysis ultrafiltration->lcms equilibrium_dialysis->lcms ppb_calc Calculate % PPB lcms->ppb_calc

Caption: Experimental workflow for determining plasma protein binding.

Drug_Distribution cluster_blood Bloodstream cluster_tissues Tissues drug_total Total Drug in Plasma bound Protein-Bound Drug (Pharmacologically Inactive) drug_total->bound Binding unbound Unbound (Free) Drug (Pharmacologically Active) bound->unbound Dissociation target Target Site of Action unbound->target Distribution metabolism Metabolism (e.g., Liver) unbound->metabolism excretion Excretion (e.g., Kidney) unbound->excretion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzedrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of synthetic cathinones, such as benzedrone, is paramount for forensic toxicology, clinical research, and pharmaceutical quality control. When analytical testing is conducted across multiple laboratories, it is crucial to ensure the equivalency and reliability of the data generated. This is achieved through the cross-validation of analytical methods. This guide provides a comparative overview of the predominant analytical techniques used for this compound analysis and outlines a framework for their inter-laboratory cross-validation, supported by representative experimental data and protocols. While a specific multi-laboratory cross-validation study for this compound is not publicly available, this guide synthesizes validation data from studies on this compound and structurally related synthetic cathinones to present a practical comparison.

Predominant Analytical Methodologies

The quantification of this compound in various matrices, including seized materials and biological samples, is primarily accomplished using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in a gaseous mobile phase.[1] GC-MS is a robust and widely used method for the analysis of synthetic cathinones.[2] For some compounds, derivatization may be necessary to improve their volatility and thermal stability.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[3] This technique is particularly advantageous for the analysis of polar and thermally labile compounds and for detecting analytes at very low concentrations in complex matrices.[4]

Comparative Analysis of Analytical Methods

The following tables summarize hypothetical yet representative validation parameters for the quantification of this compound using GC-MS and LC-MS/MS. These values are based on published data for the analysis of synthetic cathinones and serve as a benchmark for what can be expected from a validated method.

Table 1: Comparison of GC-MS Method Validation Parameters for this compound Quantification

Validation ParameterLaboratory ALaboratory BAcceptance Criteria
Limit of Detection (LOD) 5 ng/mL5 ng/mLReportable
Limit of Quantification (LOQ) 20 ng/mL20 ng/mLReportable
Linearity (Correlation Coefficient, r²) > 0.995> 0.996≥ 0.99
Precision (%RSD) < 15%< 15%≤ 15%
Accuracy (%Bias) ± 15%± 15%Within ± 15%

Table 2: Comparison of LC-MS/MS Method Validation Parameters for this compound Quantification

Validation ParameterLaboratory ALaboratory BAcceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL0.7 ng/mLReportable
Limit of Quantification (LOQ) 1.5 ng/mL2.0 ng/mLReportable
Linearity (Correlation Coefficient, r²) > 0.998> 0.997≥ 0.99
Precision (%RSD) < 10%< 12%≤ 15%
Accuracy (%Bias) ± 10%± 13%Within ± 15%

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound. These should be optimized and validated in each laboratory.

1. GC-MS Protocol for this compound Analysis

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., urine, plasma, or dissolved powder), add an appropriate internal standard.

    • Adjust the pH to 9.5 with a suitable buffer.

    • Add 5 mL of an extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis. For some applications, derivatization with an agent like heptafluorobutyric anhydride (HFBA) may be performed to improve chromatographic properties.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC system or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

2. LC-MS/MS Protocol for this compound Analysis

  • Sample Preparation ("Dilute and Shoot"):

    • To 100 µL of sample, add an appropriate internal standard.

    • Dilute with 900 µL of the initial mobile phase.

    • Vortex to mix.

    • Transfer to an autosampler vial for analysis. This simple "dilute and shoot" approach is often possible due to the high sensitivity and selectivity of LC-MS/MS.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1200 series or equivalent.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 20 µL.

    • Tandem Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the internal standard must be optimized.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.

CrossValidationWorkflow cluster_labA Laboratory A (Reference) cluster_labB Laboratory B (Comparator) cluster_comparison Data Comparison & Evaluation A_prep Prepare & Analyze Validation Samples A_analyze Analyze Blinded QC Samples from Lab B A_prep->A_analyze Exchange Samples A_data Generate Dataset A A_analyze->A_data compare Statistical Comparison of Datasets A & B A_data->compare B_prep Prepare & Analyze Validation Samples B_analyze Analyze Blinded QC Samples from Lab A B_prep->B_analyze Exchange Samples B_data Generate Dataset B B_analyze->B_data B_data->compare acceptance Acceptance Criteria Met? compare->acceptance pass Method Cross-Validation Successful acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate acceptance->fail No

Caption: Workflow for inter-laboratory cross-validation.

Conclusion

Both GC-MS and LC-MS/MS are suitable techniques for the reliable identification and quantification of this compound. LC-MS/MS generally offers higher sensitivity and is more amenable to high-throughput analysis without the need for derivatization. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Regardless of the method chosen, a thorough cross-validation is essential when transferring methods between laboratories or comparing data from different sites. This process ensures that the analytical results are consistent, reliable, and comparable, which is fundamental for regulatory submissions, collaborative research, and forensic investigations. By following a well-defined protocol and establishing clear acceptance criteria, laboratories can ensure the integrity and validity of their analytical data for this compound.

References

A Comparative Analysis of the Neurotoxic Effects of Benzedrone and Other Amphetamine-Type Stimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic effects of Benzedrone, a synthetic cathinone, alongside other well-documented amphetamine-type stimulants (ATS), including amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural and functional analog, mephedrone, as a representative of the synthetic cathinone class. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource on the comparative neurotoxicity of these compounds.

Data Presentation: Comparative Neurotoxicity Markers

The following table summarizes quantitative data from various preclinical studies, offering a comparative look at key markers of neurotoxicity across the selected stimulants. These markers include the depletion of the neurotransmitters dopamine (DA) and serotonin (5-HT), the formation of reactive oxygen species (ROS), and the induction of neuronal apoptosis, primarily indicated by caspase-3 activation. It is important to note that experimental conditions such as dosage, administration route, and animal models vary between studies, which can influence the observed effects.

Neurotoxicity MarkerThis compound (Mephedrone)AmphetamineMethamphetamineMDMA
Dopamine (DA) Depletion Variable effects reported. Some studies show no significant long-term depletion[1][2], while others suggest it can enhance the DA-depleting effects of other amphetamines[3]. A rapid, pronounced increase in extracellular DA is observed, comparable to amphetamine[4][5].Causes long-term depletion of DA in the striatum.Induces significant and persistent depletion of striatal DA, loss of dopamine transporters (DAT), and reduced tyrosine hydroxylase (TH) activity.Moderate, less pronounced depletion of DA compared to methamphetamine.
Serotonin (5-HT) Depletion Causes significant and rapid increases in extracellular 5-HT, comparable to MDMA. Persistent serotonergic deficits have been observed after binge-like treatments.Less pronounced effects on 5-HT systems compared to MDMA.Can cause depletion of 5-HT, though the effects on the dopaminergic system are more prominent.Potent and selective neurotoxin to serotonin neurons, causing long-lasting depletion of 5-HT and damage to 5-HT axon terminals.
Reactive Oxygen Species (ROS) Formation Induces oxidative stress, evidenced by increased lipid peroxidation in the frontal cortex and hippocampus.Implicated in amphetamine-induced neurotoxicity through oxidative stress pathways.A major mechanism of neurotoxicity involves the generation of ROS and reactive nitrogen species (RNS) leading to oxidative stress.Induces oxidative stress, which is a key factor in its neurotoxic effects, particularly on serotonergic neurons.
Neuronal Apoptosis (Caspase-3 Activation) Induces apoptosis in neuronal stem/progenitor cells.Can induce apoptosis in striatal neurons through a mitochondria-dependent pathway involving caspase-3 activation.A well-established mechanism of neurotoxicity involves the activation of apoptotic pathways, including caspase-3.Induces neuronal apoptosis, often accompanied by the activation of caspase-3, particularly in cortical neurons.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to offer a comprehensive overview for researchers.

Measurement of Dopamine and Serotonin by HPLC

Objective: To quantify the levels of dopamine (DA) and serotonin (5-HT) in brain tissue samples.

Methodology: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.

  • Tissue Preparation:

    • Dissect specific brain regions (e.g., striatum, hippocampus, frontal cortex) on ice.

    • Homogenize the tissue in a suitable extraction buffer (e.g., 0.1 M perchloric acid).

    • Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant and filter it through a syringe filter (0.22 µm) before injection into the HPLC system.

  • HPLC System:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A buffered solution (e.g., sodium phosphate buffer) containing a chelating agent (e.g., EDTA), an ion-pairing agent (e.g., sodium octyl sulfate), and an organic modifier (e.g., methanol). The pH is adjusted to optimize separation (typically around 2.9).

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

    • Detector: An electrochemical detector set at an appropriate oxidation potential to detect DA and 5-HT.

  • Quantification:

    • Inject a known volume of the prepared sample supernatant into the HPLC system.

    • Identify and quantify the peaks corresponding to DA and 5-HT by comparing their retention times and peak areas to those of known standards.

    • Normalize the results to the total protein concentration of the initial tissue homogenate.

Assessment of Reactive Oxygen Species (ROS) Formation

Objective: To measure the levels of reactive oxygen species in brain tissue.

Methodology: 2',7'-Dichlorofluorescin Diacetate (DCFH-DA) Assay.

  • Tissue Preparation:

    • Homogenize fresh brain tissue in a cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Determine the protein concentration of the supernatant.

  • Assay Procedure:

    • Incubate a specific amount of the tissue homogenate with DCFH-DA in a 96-well plate. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis:

    • Express the results as relative fluorescence units per milligram of protein.

Detection of Neuronal Apoptosis by TUNEL Assay

Objective: To identify and quantify apoptotic cells in brain tissue sections.

Methodology: Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) Assay.

  • Tissue Preparation:

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Post-fix the brain in the same fixative and then cryoprotect in a sucrose solution.

    • Cut brain sections (e.g., 20-40 µm thick) using a cryostat or vibratome.

  • Staining Procedure:

    • Mount the sections on slides and permeabilize the tissue with a detergent (e.g., Triton X-100) or proteinase K.

    • Incubate the sections with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

    • If using biotin-labeled dUTPs, follow with an incubation with a streptavidin-conjugated fluorescent probe or an enzyme (e.g., horseradish peroxidase) for colorimetric detection.

    • Counterstain with a nuclear stain (e.g., DAPI or Hoechst) to visualize all cell nuclei.

  • Imaging and Quantification:

    • Visualize the stained sections using a fluorescence or light microscope.

    • Quantify the number of TUNEL-positive cells in specific brain regions. The results are often expressed as the percentage of TUNEL-positive cells relative to the total number of cells (as determined by the nuclear counterstain).

Measurement of Caspase-3 Activity

Objective: To quantify the activity of caspase-3, a key executioner enzyme in apoptosis.

Methodology: Colorimetric Caspase-3 Assay.

  • Sample Preparation:

    • For cell cultures, induce apoptosis and then lyse the cells in a chilled lysis buffer.

    • For tissue samples, homogenize the tissue in the lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • In a 96-well plate, add a specific amount of protein lysate to each well.

    • Add the caspase-3 substrate, which is a peptide sequence (DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA).

    • Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the sample will cleave the substrate, releasing the pNA chromophore.

    • Measure the absorbance of the released pNA at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the caspase-3 activity based on a standard curve generated with known concentrations of pNA.

    • Express the results as fold-increase in caspase-3 activity compared to control samples.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to the neurotoxicity of amphetamine-type stimulants.

Amphetamine_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_neuron Dopaminergic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Blocks reuptake & induces reverse transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits uptake into vesicles DA_cyto Cytosolic Dopamine VMAT2->DA_cyto Disrupts storage Mitochondrion Mitochondrion ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Mitochondrial Dysfunction DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto DA_cyto->ROS Auto-oxidation ROS->Mitochondrion Induces damage Caspase3 Activated Caspase-3 ROS->Caspase3 Activates Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Executes

Caption: Amphetamine-induced neurotoxicity signaling pathway.

Experimental_Workflow_Apoptosis start Start: Animal Treatment with Stimulant tissue Brain Tissue Collection (Fixation & Sectioning) start->tissue permeabilization Permeabilization of Tissue Sections tissue->permeabilization tunel_labeling TUNEL Labeling: Incubation with TdT enzyme and labeled dUTPs permeabilization->tunel_labeling detection Detection: Fluorescent microscopy or colorimetric analysis tunel_labeling->detection quantification Quantification of Apoptotic Cells detection->quantification end End: Data Analysis quantification->end

Caption: Experimental workflow for TUNEL assay.

ROS_Formation_Pathway cluster_cell Neuronal Cell Stimulant Amphetamine-Type Stimulant DA_release Increased Cytosolic Dopamine Stimulant->DA_release Mito_dysfunction Mitochondrial Dysfunction Stimulant->Mito_dysfunction MAO Monoamine Oxidase (MAO) DA_release->MAO Metabolism ROS Reactive Oxygen Species (ROS) Mito_dysfunction->ROS Electron Transport Chain Leakage MAO->ROS Oxidative_stress Oxidative Stress ROS->Oxidative_stress

Caption: Signaling pathway of ROS formation.

References

Understanding Benzedrone Stability: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of compounds under various storage conditions is paramount for accurate experimental results and the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of the stability of Benzedrone, a synthetic cathinone, with other related compounds. The information is based on extensive studies of synthetic cathinones, offering insights into expected stability profiles and optimal storage practices.

Comparative Stability of Synthetic Cathinones

The stability of synthetic cathinones, including this compound, is significantly influenced by storage temperature, pH, and the specific chemical structure of the molecule.[1][2] Generally, lower temperatures and acidic conditions enhance the stability of these compounds.[1]

Key Factors Influencing Stability:

  • Temperature: Cathinones are most stable when stored at frozen temperatures (-20°C or -40°C).[1][3] Refrigerated temperatures (4°C) offer moderate stability, while ambient (room temperature) and elevated temperatures lead to significant and rapid degradation.

  • pH: These compounds exhibit greater stability in acidic environments (pH 4) compared to neutral or alkaline conditions (pH 7 and 8). Instability in basic conditions has been widely reported for cathinones.

  • Chemical Structure: The molecular structure plays a crucial role in the stability of synthetic cathinones.

    • Tertiary vs. Secondary Amines: Cathinones with a tertiary amine, particularly those containing a pyrrolidine ring (e.g., MDPV, α-PVP), are consistently more stable than their secondary amine counterparts like this compound. This is likely due to the inability of tertiary amines to undergo oxidative deamination.

    • Methylenedioxy Group: The presence of a methylenedioxy group on the aromatic ring significantly enhances stability.

    • Ring Substituents: While ring substitution generally influences stability, the differences between various substitutions (apart from the methylenedioxy group) are not always significant. Unsubstituted and ring-substituted secondary amine cathinones are often found to be equally unstable.

Based on its structure as a secondary amine and a ring-substituted cathinone, this compound is expected to be less stable than cathinones with a pyrrolidine ring or a methylenedioxy group. Its stability profile is likely to be comparable to other ring-substituted secondary amines.

Quantitative Stability Data Comparison

The following tables summarize the stability data for various synthetic cathinones under different storage conditions, providing a framework for understanding the expected stability of this compound.

Table 1: Half-lives of Synthetic Cathinones in Blood at Various Temperatures

CathinoneStructural ClassHalf-life at -20°C (months)Half-life at 4°C (months)Half-life at 20°C (days)Half-life at 32°C (hours)
MDPV Tertiary Amine (Pyrrolidine)Not determined> 5~60~504 (21 days)
α-PVP Tertiary Amine (Pyrrolidine)Not determined> 5~50~408
Mephedrone Secondary Amine~6~2~10~48
3-FMC Secondary Amine~3~0.7~2~8

Data adapted from studies on synthetic cathinone stability.

Table 2: Percentage Loss of Mephedrone Concentration Over 30 Days

Storage MatrixStorage TemperatureDay 3Day 7Day 14Day 30
Methanol Room Temperature32.3 ± 6.1%-23.3 ± 9.0%87.6 ± 3.9%
Refrigerator (4°C)--23.3 ± 9.0%51.3 ± 5.6%
Freezer (-20°C)No significant lossNo significant lossNo significant lossNo significant loss
Human Whole Blood (Na2EDTA) Room Temperature--30.4 ± 5.8% (for α-PVP)-
Urine (unpreserved) Room Temperature-~35% (at day 7)41.7 ± 11.5%-

Data adapted from a 30-day stability study of selected cathinones. Note: Some data points in the table are for other cathinones where mephedrone data was not available for that specific time point, to provide a general idea of degradation trends.

Experimental Protocols for Stability Testing

The following is a generalized protocol for assessing the stability of synthetic cathinones, based on methodologies reported in the literature.

1. Sample Preparation:

  • Prepare stock solutions of this compound and other comparative cathinones in a suitable solvent like methanol or acetonitrile.

  • Spike the compounds into the desired matrices (e.g., human whole blood, urine, plasma) at known concentrations (e.g., 100 ng/mL and 1000 ng/mL).

  • For pH-dependent studies, adjust the pH of the matrix (e.g., urine adjusted to pH 4 and 8).

  • Aliquots of the spiked samples are stored in appropriate containers.

2. Storage Conditions:

  • Store the aliquots at a range of temperatures to simulate different scenarios:

    • Frozen: -20°C or -40°C

    • Refrigerated: 4°C

    • Ambient: 20°C or 22°C

    • Elevated: 32°C

  • Protect samples from light to prevent photodegradation.

3. Sample Analysis:

  • At specified time intervals (e.g., Day 0, 1, 3, 7, 14, 30, and then monthly), retrieve a set of aliquots from each storage condition.

  • Perform sample extraction, often using solid-phase extraction (SPE) for biological matrices.

  • Analyze the samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantify the concentration of the parent drug and any identified degradation products.

4. Data Evaluation:

  • Compare the concentration at each time point to the initial concentration at Day 0 to determine the percentage of degradation.

  • Calculate the half-life of the compound under each storage condition.

Visualizing Experimental Workflows

To further clarify the process, the following diagrams illustrate the typical workflow for a cathinone stability study and the key factors influencing their degradation.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution spike Spike into Matrices (Blood, Urine, etc.) stock->spike aliquot Aliquot Samples spike->aliquot storage_frozen Frozen (-20°C / -40°C) aliquot->storage_frozen storage_fridge Refrigerated (4°C) aliquot->storage_fridge storage_rt Ambient (20°C) aliquot->storage_rt storage_elevated Elevated (32°C) aliquot->storage_elevated extract Sample Extraction (SPE) storage_frozen->extract At Timed Intervals storage_fridge->extract At Timed Intervals storage_rt->extract At Timed Intervals storage_elevated->extract At Timed Intervals analyze LC-MS/MS or GC-MS Analysis extract->analyze quantify Quantify Concentration analyze->quantify degradation Calculate % Degradation quantify->degradation halflife Determine Half-life degradation->halflife

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_factors Factors Affecting this compound Stability cluster_temp Temperature Effects cluster_ph pH Effects cluster_structure Structural Effects stability This compound Stability temp Temperature stability->temp  Decreases with increasing temperature ph pH stability->ph  Decreases with increasing pH (alkaline) structure Chemical Structure stability->structure  Influenced by functional groups high_temp High Stability (Frozen: -20°C / -40°C) low_temp Low Stability (Ambient / Elevated) high_ph High Stability (Acidic: pH 4) low_ph Low Stability (Alkaline: pH 8) stable_struct More Stable (Tertiary Amines, Methylenedioxy) unstable_struct Less Stable (Secondary Amines, e.g., this compound)

Caption: Key factors influencing the stability of this compound.

Recommendations for Storage

Based on the available data for synthetic cathinones, the following storage conditions are recommended for this compound to minimize degradation and ensure the integrity of research samples:

  • Short-term storage: For immediate use or storage for a few days, refrigeration at 4°C is acceptable, although some degradation may occur.

  • Long-term storage: For storage exceeding a week, it is crucial to keep this compound samples frozen at -20°C or, ideally, -40°C.

  • Matrix pH: When possible, especially for solutions, maintaining an acidic pH can significantly improve stability.

  • Solvent Choice: In solution, acetonitrile appears to be a more stable solvent for some cathinones compared to methanol.

By understanding the factors that influence the stability of synthetic cathinones and implementing appropriate storage and handling procedures, researchers can ensure the accuracy and reliability of their experimental data. Continuous monitoring and validation are essential, particularly when dealing with compounds like this compound where specific stability data is not yet widely available.

References

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the fragmentation patterns of Benzedrone (4-methyl-N-benzylcathinone) and its analogs under mass spectrometry reveals distinct signatures crucial for its identification and characterization. This guide provides a comparative analysis of its behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, offering valuable insights for researchers, scientists, and drug development professionals.

This report synthesizes data from various analytical studies to present a comparative overview of the mass spectrometric fragmentation of this compound. While comprehensive Collision-Induced Dissociation (CID) data for ESI-Tandem Mass Spectrometry (MS/MS) of this compound is available, specific Electron Ionization (EI) mass spectral data for this compound is not readily accessible in public databases. Therefore, for the EI-MS analysis, data from the closely related compound 4-methylethcathinone (4-MEC) is utilized as a comparative reference, supplemented by established fragmentation patterns of synthetic cathinones.

Quantitative Fragmentation Analysis

The fragmentation of this compound and its analogs results in a series of characteristic ions. The tables below summarize the major fragment ions observed under ESI-MS/MS for this compound and under EI-MS for the related compound 4-MEC.

Table 1: ESI-MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺, m/z 254.15)

Precursor Ion (m/z)Collision EnergyProduct Ion (m/z)Relative Intensity (%)Proposed Fragment Structure/Neutral Loss
254.1510 V149.09100[C₁₀H₁₃O]⁺
105.0725[C₇H₅O]⁺
91.0520[C₇H₇]⁺
254.1520 V91.05100[C₇H₇]⁺
149.0980[C₁₀H₁₃O]⁺
105.0740[C₇H₅O]⁺
77.0415[C₆H₅]⁺
254.1540 V91.05100[C₇H₇]⁺
77.0430[C₆H₅]⁺
105.0725[C₇H₅O]⁺
65.0410[C₅H₅]⁺

Data sourced from a study on the characterization of synthetic cathinones.

Table 2: GC-EI-MS Fragmentation Data for 4-Methylethcathinone (4-MEC) (Molecular Ion [M]⁺•, m/z 191.13)

m/zRelative Intensity (%)Proposed Fragment Ion
72100[C₄H₁₀N]⁺
11935[C₈H₇O]⁺
9120[C₇H₇]⁺
5815[C₃H₈N]⁺
4410[C₂H₆N]⁺

Data is based on the SWGDRUG monograph for 4-methylethcathinone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of mass spectrometry results. Below are typical experimental protocols for the analysis of synthetic cathinones.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile compounds like synthetic cathinones is GC-MS with electron ionization.

  • Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (MSD) is frequently used.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent like methanol or chloroform to a concentration of approximately 1 mg/mL. For biological samples, a liquid-liquid or solid-phase extraction would be necessary.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar column, such as a DB-1 MS (30m x 0.25mm x 0.25µm), is commonly employed.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

    • Injector: The injector temperature is set to 280°C with a split ratio of 20:1.

    • Oven Program: A typical temperature program starts at 100°C for 1 minute, then ramps up to 300°C at a rate of 12°C/min, and holds for 9 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or thermally labile compounds, LC-MS/MS with electrospray ionization is the preferred method.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or ion trap mass spectrometer.

  • Sample Preparation: Samples are dissolved in a solvent compatible with the mobile phase, often a mixture of water and methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is often employed, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) over the course of the run.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~100-150°C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument and flow rate.

    • Collision Gas: Argon is commonly used as the collision gas in the collision cell.

    • Collision Energy: Varied to obtain optimal fragmentation for product ion scans.

Fragmentation Pathways and Mechanisms

The fragmentation of this compound and its analogs in a mass spectrometer is a complex process that provides a unique "fingerprint" for each molecule. The following diagrams illustrate the primary fragmentation pathways.

EI_Fragmentation_of_Cathinones M Molecular Ion (M⁺˙) A Acylium Ion (m/z 119 for 4-MEC) M->A α-cleavage B Iminium Ion (m/z 72 for 4-MEC) M->B α-cleavage C Tropylium Ion (m/z 91) A->C - CO

Caption: EI-MS fragmentation of a generic cathinone.

ESI_Fragmentation_of_this compound MH Protonated this compound [M+H]⁺ (m/z 254) F1 [C₁₀H₁₃O]⁺ (m/z 149) MH->F1 - C₈H₉N F2 [C₇H₇]⁺ (Tropylium Ion) (m/z 91) MH->F2 Further Fragmentation F3 [C₇H₅O]⁺ (m/z 105) F1->F3 - C₃H₈ F4 [C₆H₅]⁺ (m/z 77) F2->F4 - CH₂ F3->F4 - CO

Caption: ESI-MS/MS fragmentation of protonated this compound.

MS_Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution/Extraction Sample->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Ionization Ionization (EI or ESI) Injection->Ionization MassAnalyzer Mass Analyzer (Quadrupole, Ion Trap, TOF) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Data Data Acquisition Detection->Data Spectrum Mass Spectrum Data->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation Comparison Library Comparison Interpretation->Comparison

Caption: General workflow for mass spectrometry analysis.

Comparative Discussion

The fragmentation of this compound and related cathinones is highly dependent on the ionization technique employed.

Electron Ionization (EI): In EI-MS, the high energy of the electron beam typically leads to extensive fragmentation, and the molecular ion is often weak or absent. The primary fragmentation pathway for cathinones is α-cleavage, which occurs on either side of the carbonyl group. This results in the formation of a characteristic iminium ion and an acylium ion. For 4-MEC, the base peak at m/z 72 corresponds to the iminium ion [CH3CH2NHCH3]⁺, which is indicative of the N-ethyl moiety. The acylium ion [CH3C6H4CO]⁺ at m/z 119 is also a significant fragment. Further fragmentation of the acylium ion can lead to the formation of a tropylium ion (m/z 91) through the loss of carbon monoxide.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces a prominent protonated molecule [M+H]⁺. Fragmentation is induced in the collision cell (CID), and the extent of fragmentation can be controlled by varying the collision energy. For this compound, the fragmentation of the protonated molecule (m/z 254) is dominated by the cleavage of the C-N bond, leading to the formation of the ion at m/z 149, which corresponds to the 4-methylbenzoyl moiety with a rearranged hydrogen. At lower collision energies, this is the base peak. As the collision energy increases, further fragmentation occurs, and the tropylium ion (m/z 91) becomes the most abundant fragment. This ion is a common and stable fragment in many aromatic compounds. The presence of the benzyl group in this compound makes the formation of the tropylium ion a highly favored pathway.

Safety Operating Guide

Standard Operating Procedure: Benzedrone Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Benzedrone. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. Given that this compound is a cathinone derivative and may be a controlled substance in some jurisdictions, adherence to institutional and national regulations is critical.[1][2]

Immediate Safety and Hazard Information

This compound hydrochloride is classified as a toxic and sensitizing chemical.[3] The physiological and toxicological properties of the free base form are largely unknown.[4] Therefore, it is imperative to handle this compound as a hazardous substance at all times.

  • Hazard Classification: Acute Toxicity - Oral 3 (Toxic if swallowed); Sensitization - Skin 1 (May cause an allergic skin reaction).[3]

  • UN Number: UN 2811 (Toxic solid, organic, n.o.s.).

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or chemical fume hood to avoid inhalation of dust or fumes.

Chemical and Physical Properties

A summary of key quantitative data for this compound and its hydrochloride salt is provided below for reference during handling and disposal planning.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₁₇H₁₉NOC₁₇H₁₉NO • HCl
Molecular Weight 253.34 g/mol 289.8 g/mol
CAS Number 1225617-75-31797979-43-1
Appearance Crystalline SolidNeat
Stability Stable for ≥ 5 years when stored at -20°CNo decomposition if used according to specifications.
Incompatible Materials Not specifiedStrong oxidizing agents

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste management facility, coordinated by your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound down the drain or in the regular trash.

  • Identify Waste Streams: Characterize all materials contaminated with this compound. This includes:

    • Expired or unused pure this compound (solid powder).

    • Solutions containing this compound.

    • Contaminated labware (e.g., vials, pipette tips, weigh boats).

    • Spill cleanup materials (e.g., absorbent pads, wipes).

  • Contain Solid Waste:

    • Collect all solid waste, including residual powder and contaminated disposables, in a dedicated, sturdy, leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "this compound".

    • Keep the container sealed when not in use to prevent accidental spillage or exposure.

  • Contain Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, compatible, and leak-proof container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your EHS office.

    • Label the container as "Hazardous Waste" with the chemical name "this compound" and an approximate concentration.

  • Storage Pending Disposal:

    • Store the sealed waste containers in a secure, designated hazardous waste accumulation area.

    • This area should be away from incompatible materials and accessible only to authorized personnel.

  • Arrange for Disposal:

    • This is a mandatory step. Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information regarding the waste (chemical name, quantity, container type).

    • The EHS office will manage the process with a licensed waste disposal vendor who will transport the material for high-temperature incineration or another approved destruction method.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and non-disposable equipment that came into contact with this compound using an appropriate solvent and cleaning agent.

    • Collect all decontamination materials (wipes, towels) and dispose of them as solid hazardous waste.

  • Documentation:

    • Maintain meticulous records of the use and disposal of this compound, especially if it is tracked as a controlled substance at your institution. This includes dates, quantities used, and disposal manifest details.

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the proper disposal of this compound.

BenzedroneDisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated assess 1. Assess Waste Type (Solid, Liquid, Contaminated Labware) start->assess segregate 2. Segregate Waste into Dedicated Labeled Containers assess->segregate consult_ehs 3. Consult Institutional EHS Office (Mandatory Step) segregate->consult_ehs storage 4. Store Securely in Designated Hazardous Waste Area consult_ehs->storage pickup 5. Arrange for EHS Pickup and Professional Disposal storage->pickup document 6. Complete All Required Disposal Documentation pickup->document end End: Disposal Complete document->end

Caption: Workflow for the compliant disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.